molecular formula C11H16N5O7P B1606524 2'-O-methyladenosine 5'-phosphate CAS No. 24121-00-4

2'-O-methyladenosine 5'-phosphate

Cat. No.: B1606524
CAS No.: 24121-00-4
M. Wt: 361.25 g/mol
InChI Key: TVGFEBXIZUYVFR-IOSLPCCCSA-N
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Description

2'-O-methyladenosine 5'-monophosphate is a adenosine 5'-phosphate that is the 2'-O-methyl derivative of adenosine 5'-monophosphate. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is functionally related to an adenosine 5'-monophosphate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24121-00-4

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

TVGFEBXIZUYVFR-IOSLPCCCSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O

Related CAS

28516-86-1

sequence

N

Synonyms

poly(2'-methyl) A
poly(m(2)A)

Origin of Product

United States

Foundational & Exploratory

The Epitranscriptomic Signature: A Technical Guide to 2'-O-Methyladenosine (Am) Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications to RNA. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is one of the most common and crucial. This modification, when occurring on adenosine (B11128), results in 2'-O-methyladenosine (Am). Historically identified in stable non-coding RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in sequencing technologies have revealed its presence and functional significance in messenger RNA (mRNA) and viral RNAs. This technical guide provides an in-depth exploration of the discovery, history, molecular mechanisms, and functional consequences of Am modifications. We delve into the key enzymatic players, FTSJ3 and PCIF1, and their roles in cellular processes and disease, particularly in viral immune evasion and cancer. Furthermore, this guide offers detailed experimental protocols for the detection and quantification of Am, alongside a summary of key quantitative data and visual representations of the associated molecular pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and target the epitranscriptomic landscape of 2'-O-methyladenosine.

Discovery and History of 2'-O-Methyladenosine

The journey to understanding 2'-O-methyladenosine is intertwined with the broader history of RNA modification discovery. While the central dogma of molecular biology was being solidified, a growing body of evidence suggested that RNA was not merely a passive messenger but a molecule subject to extensive post-transcriptional chemical alterations.

A Timeline of Key Discoveries:

  • 1970s: The first reports of 2'-O-methylation in RNA emerged. In 1972, Al-Arif and Sporn demonstrated the incorporation of methyl groups into the 2'-O-position of all four ribonucleosides, including adenosine, in the nuclear RNA of rat liver cells.[1] A few years later, in 1975, the discovery of the 5' cap structure of eukaryotic mRNAs revealed the presence of 2'-O-methylation at the first and sometimes second transcribed nucleotide, a feature now known as the Cap 1 and Cap 2 structures, respectively.[2]

  • Late 1970s - 1990s: Research during this period focused on the prevalence and distribution of 2'-O-methylation, primarily in abundant non-coding RNAs such as rRNA and tRNA. The enzymatic machinery responsible for these modifications, particularly the role of small nucleolar RNAs (snoRNAs) in guiding methylation in rRNA, began to be elucidated.

  • 2000s - 2010s: The advent of high-throughput sequencing technologies revolutionized the field of epitranscriptomics. Methods like RiboMethSeq were developed, allowing for the transcriptome-wide mapping of 2'-O-methylation sites with single-nucleotide resolution.[3][4] These techniques confirmed the widespread nature of this modification and enabled the quantification of its stoichiometry at specific sites.

  • Recent Discoveries (late 2010s - present): The functional roles of specific 2'-O-methyltransferases have been uncovered. A significant breakthrough was the identification of PCIF1 as the enzyme responsible for the N6-methylation of cap-adjacent 2'-O-methyladenosine (to form m6Am), linking this modification to the regulation of mRNA translation.[5][6][7][8] Simultaneously, the role of FTSJ3 in the 2'-O-methylation of viral RNA, particularly HIV-1, was discovered, highlighting a mechanism of innate immune evasion.[9]

The Enzymatic Machinery of 2'-O-Methyladenosine Modification

The installation of the 2'-O-methyl group on adenosine is carried out by a class of enzymes known as RNA 2'-O-methyltransferases. These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor. The key "writers" of Am modifications in mammalian cells are FTSJ3 and the machinery that leads to the substrate for PCIF1.

FTSJ3: A Key Player in Viral RNA Methylation and Immune Evasion

FTSJ3 is a human RNA 2'-O-methyltransferase that plays a crucial role in the life cycle of certain viruses, most notably HIV-1.[9] It is the human homolog of the yeast Spb1 protein, which is involved in ribosome biogenesis.[10]

Mechanism of Action: In the context of HIV-1 infection, the viral TAR RNA-binding protein (TRBP) recruits FTSJ3 to the viral RNA.[9] FTSJ3 then catalyzes the 2'-O-methylation of specific adenosine residues within the viral genome. This modification serves as a molecular mimic of "self" RNA, preventing the activation of the host's innate immune sensors, such as MDA5. By methylating its RNA, HIV-1 effectively cloaks itself from the host's antiviral defenses, thereby promoting its replication.

PCIF1: The Architect of the m6Am Cap

Phosphorylated CTD Interacting Factor 1 (PCIF1) is a cap-specific methyltransferase that acts on 2'-O-methylated adenosine at the 5' end of mRNAs.[5][6][7][8] It catalyzes the addition of a methyl group to the N6 position of the cap-adjacent Am, creating N6,2'-O-dimethyladenosine (m6Am).

Mechanism of Action: PCIF1's activity is dependent on the presence of the 7-methylguanosine (B147621) (m7G) cap.[6] It is thought to be recruited to nascent transcripts through its interaction with the phosphorylated C-terminal domain (CTD) of RNA polymerase II. Once recruited, it specifically methylates the Am at the +1 position. The presence of m6Am has been shown to negatively regulate cap-dependent translation, potentially by influencing the binding of translation initiation factors.[8][11]

Functional Roles of 2'-O-Methyladenosine Modifications

The addition of a small methyl group to the 2'-hydroxyl of adenosine has profound effects on the properties and function of the RNA molecule.

  • Structural Stabilization: The 2'-O-methyl group provides steric hindrance that protects the adjacent phosphodiester bond from hydrolytic cleavage, thereby increasing the stability of the RNA molecule.[12] It also favors the C3'-endo conformation of the ribose sugar, which stabilizes A-form RNA helices.[13][14] Each 2'-O-methylation is estimated to stabilize an RNA duplex by approximately 0.2 kcal/mol.[12][13][14]

  • Innate Immune Evasion: As exemplified by the action of FTSJ3 on HIV-1 RNA, 2'-O-methylation is a key mechanism for distinguishing "self" from "non-self" RNA. The host's innate immune system recognizes unmethylated RNA as a sign of viral infection, triggering an antiviral response. Viruses have evolved to co-opt the host's methylation machinery to modify their own RNA and evade detection.[9]

  • Regulation of Translation: The modification of the 5' cap with m6Am by PCIF1 has been shown to negatively impact cap-dependent translation.[8][11] This suggests a role for Am in fine-tuning the protein output from specific mRNAs. Conversely, the presence of 2'-O-methylation within the coding sequence of an mRNA can impair decoding by the ribosome, leading to reduced translation efficiency.

Quantitative Data on 2'-O-Methyladenosine Modifications

The ability to quantify the levels and stoichiometry of Am modifications is crucial for understanding their biological significance. Below are summaries of key quantitative findings.

Table 1: Michaelis-Menten Kinetics of PCIF1

SubstrateKM (nM)Reference
m7G-ppp-Am82 ± 18.23[6]

Table 2: Serum Levels of Adenosine and its Methylated Derivatives in Healthy Controls and Cancer Patients

NucleosideHealthy Controls (nM) (n=99)Colorectal Cancer (nM) (n=51)Gastric Cancer (nM) (n=27)Reference
Adenosine (A)7.98 ± 3.018.47 ± 6.3011.53 ± 8.55[15]
N6-methyladenosine (m6A)4.51 ± 1.085.57 ± 1.676.93 ± 1.38[15]
N6,2'-O-dimethyladenosine (m6Am)0.63 ± 0.371.13 ± 0.530.91 ± 0.57[15]

Table 3: Stoichiometry of m6Am at Transcription Start Nucleotides (A-TSNs) in Human Cell Lines

Cell LineAverage m6Am StoichiometryReference
HEK293T~0.90[16]
K562~0.92[16]
Jurkat E6.1~0.85[16]
A549~0.91[16]
HCT116~0.89[16]
HeLa~0.88[16]
HepG2~0.89[16]
MCF-7~0.89[16]
SH-SY5Y~0.90[16]

Experimental Protocols for the Detection and Analysis of 2'-O-Methyladenosine

A variety of methods have been developed to detect and quantify Am modifications. These range from classical biochemical approaches to modern high-throughput sequencing techniques.

RiboMethSeq: High-Throughput Mapping of 2'-O-Methylation

RiboMethSeq is a widely used method for the transcriptome-wide mapping of 2'-O-methylation sites at single-nucleotide resolution.[3][4]

Principle: The method is based on the resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis. RNA is randomly fragmented under alkaline conditions, and the resulting fragments are converted into a library for high-throughput sequencing. The locations of 2'-O-methylation are identified as gaps in the sequencing read coverage at the 3' ends of the fragments. The level of methylation at a given site can be quantified by calculating a "methylation score" based on the depth of this gap relative to the surrounding nucleotides.[17][18]

Detailed Methodology:

  • RNA Isolation: Isolate high-quality total RNA from the cells or tissues of interest.

  • Alkaline Fragmentation: Subject the RNA to partial alkaline hydrolysis using a sodium bicarbonate buffer at high pH and temperature. The duration of this step is critical to achieve the desired fragment size distribution.

  • RNA Fragment Ligation: Ligate 3' and 5' adapters to the RNA fragments. This typically involves a dephosphorylation step followed by phosphorylation and ligation using T4 RNA ligase.

  • Reverse Transcription and PCR Amplification: Reverse transcribe the ligated RNA fragments into cDNA and amplify the cDNA library by PCR.

  • High-Throughput Sequencing: Sequence the amplified library on a suitable platform (e.g., Illumina).

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The 5' and 3' ends of the aligned reads are then analyzed to identify positions with a significant drop in coverage, which correspond to 2'-O-methylated sites. The methylation stoichiometry is calculated as a score based on the relative read coverage at the site of interest compared to neighboring sites.

m6Am-Exo-Seq: Specific Detection of m6Am at the 5' Cap

m6Am-Exo-Seq is a technique designed to specifically map m6Am modifications at the 5' end of transcripts.[11][19]

Principle: This method enriches for capped 5' RNA fragments by treating fragmented RNA with a 5' to 3' exonuclease, which degrades uncapped RNAs. The enriched capped fragments are then decapped in vitro, and an antibody specific for N6-methyladenosine (which also recognizes m6Am) is used to immunoprecipitate the fragments containing the modification. The immunoprecipitated fragments are then sequenced.

Detailed Methodology:

  • RNA Fragmentation: Fragment total RNA to the desired size.

  • Exonuclease Treatment: Treat the fragmented RNA with a 5' to 3' exonuclease to remove uncapped fragments.

  • Decapping: Decap the remaining RNA fragments using an RNA 5' pyrophosphohydrolase (RppH) or similar enzyme.

  • Immunoprecipitation: Perform immunoprecipitation using an antibody against N6-methyladenosine.

  • Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated RNA fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference transcriptome. Peaks in the read coverage at the 5' end of transcripts indicate the presence of m6Am.

In Vitro Methyltransferase Assay

In vitro methyltransferase assays are essential for characterizing the activity and substrate specificity of enzymes like FTSJ3 and PCIF1.

Principle: A recombinant methyltransferase is incubated with a specific RNA substrate in the presence of a methyl donor, typically radiolabeled S-adenosylmethionine (3H-SAM). The incorporation of the radiolabeled methyl group into the RNA substrate is then measured.

Detailed Methodology:

  • Preparation of Reagents:

    • Purify the recombinant methyltransferase of interest.

    • Synthesize or purchase the RNA substrate. This can be a short synthetic oligonucleotide or a longer in vitro transcribed RNA.

    • Prepare a reaction buffer containing buffer salts, DTT, and MgCl2.

    • Obtain radiolabeled S-adenosylmethionine (3H-SAM).

  • Reaction Setup: Combine the recombinant enzyme, RNA substrate, and reaction buffer in a microfuge tube. Initiate the reaction by adding 3H-SAM.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.

  • Reaction Quenching and RNA Purification: Stop the reaction by adding a quenching buffer (e.g., containing EDTA). Purify the RNA from the reaction mixture to remove unincorporated 3H-SAM. This can be done by ethanol (B145695) precipitation or using a spin column.

  • Quantification: Quantify the amount of incorporated radioactivity in the purified RNA using a scintillation counter.

  • Kinetic Analysis: To determine kinetic parameters such as KM and Vmax, perform the assay with varying concentrations of the RNA substrate.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

FTSJ3_HIV_Immune_Evasion cluster_host_cell Host Cell Cytoplasm HIV_RNA HIV-1 RNA TRBP TRBP HIV_RNA->TRBP Binding FTSJ3 FTSJ3 HIV_RNA->FTSJ3 MDA5 MDA5 Sensor HIV_RNA->MDA5 Recognition TRBP->FTSJ3 Recruitment Methylated_HIV_RNA 2'-O-methylated HIV-1 RNA FTSJ3->Methylated_HIV_RNA Methylation SAH_F SAH FTSJ3->SAH_F Methylated_HIV_RNA->MDA5 Evasion Immune_Response Innate Immune Response (Type I IFN) MDA5->Immune_Response Activation SAM_F SAM SAM_F->FTSJ3 RiboMethSeq_Workflow start Total RNA frag Alkaline Fragmentation start->frag ligation 3' and 5' Adapter Ligation frag->ligation rt_pcr Reverse Transcription & PCR Amplification ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing analysis Data Analysis: Alignment & Gap Detection sequencing->analysis output 2'-O-Me Sites Map & Quantification analysis->output m6Am_Exo_Seq_Workflow start_m Fragmented Total RNA exo Exonuclease Treatment start_m->exo decap Decapping exo->decap ip Immunoprecipitation (anti-m6A antibody) decap->ip lib_prep Library Preparation & Sequencing ip->lib_prep analysis_m Data Analysis: Alignment & Peak Calling lib_prep->analysis_m output_m m6Am Sites Map analysis_m->output_m

References

The Lynchpin of Eukaryotic Gene Expression: An In-depth Technical Guide to 2'-O-methyladenosine 5'-phosphate in mRNA Capping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap is a defining feature of eukaryotic messenger RNA (mRNA), critical for its stability, nuclear export, and efficient translation. While the canonical N7-methylguanosine (m7G) cap (Cap 0) is fundamental, subsequent modifications, particularly 2'-O-methylation of the first transcribed nucleotide, give rise to Cap 1 structures. When this nucleotide is adenosine (B11128), the resulting 2'-O-methyladenosine (Am) plays a pivotal role in the lifecycle of an mRNA molecule. This technical guide provides a comprehensive overview of the synthesis, recognition, and function of 2'-O-methyladenosine 5'-phosphate within the eukaryotic mRNA cap. We delve into the enzymatic machinery responsible for its formation, present key quantitative data on enzyme kinetics and binding affinities, and provide detailed experimental protocols for its study. Furthermore, this guide illustrates the intricate molecular pathways and experimental workflows through detailed diagrams, offering a vital resource for researchers in molecular biology and professionals in drug development.

Introduction to Eukaryotic mRNA Capping and the Significance of 2'-O-methyladenosine

Eukaryotic mRNA undergoes a series of co-transcriptional modifications to ensure its proper function. The first of these is the addition of a 5' cap, a multi-step enzymatic process that results in the formation of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the nascent transcript via a distinctive 5'-5' triphosphate bridge.[1][2] This initial cap structure is known as Cap 0.

In higher eukaryotes, the cap structure can be further modified by methylation of the 2'-hydroxyl group of the ribose of the first and sometimes second nucleotides, creating Cap 1 and Cap 2 structures, respectively.[1][3] The presence of a Cap 1 structure, specifically this compound (m7GpppAm) when adenosine is the first nucleotide, is crucial for several biological processes. It enhances mRNA stability by protecting it from exonucleolytic degradation, promotes efficient translation by facilitating the recruitment of the translation initiation machinery, and plays a critical role in the innate immune system's ability to distinguish self from non-self RNA, thereby preventing an antiviral response to endogenous transcripts.[][5][6]

Recent discoveries have also identified a further modification of the cap-proximal adenosine, N6-methylation, which converts Am to N6,2'-O-dimethyladenosine (m6Am). This modification is catalyzed by the enzyme PCIF1 (Phosphorylated CTD Interacting Factor 1), also known as CAPAM.[7][8][9] The functional consequences of m6Am are a subject of ongoing research, with some studies suggesting a role in modulating mRNA stability and translation, although conflicting reports exist.[5][9][10]

This guide will explore the multifaceted role of this compound and its derivative m6Am in the intricate world of eukaryotic mRNA capping.

The Enzymatic Synthesis of 2'-O-methyladenosine in the mRNA Cap

The formation of the Cap 1 structure containing 2'-O-methyladenosine is a sequential enzymatic process that occurs in the nucleus, closely coupled with transcription by RNA Polymerase II.

2.1. The Canonical Capping Pathway to Cap 1

The synthesis of a Cap 1 structure proceeds through a series of well-defined enzymatic steps:

  • RNA Triphosphatase (RTP): The process begins with the removal of the γ-phosphate from the 5' end of the nascent pre-mRNA by an RNA triphosphatase, leaving a diphosphate (B83284) terminus.[1]

  • RNA Guanylyltransferase (GTase): This enzyme then catalyzes the addition of a guanosine (B1672433) monophosphate (GMP) moiety from GTP to the 5' diphosphate end of the RNA, forming the GpppN cap structure.[1]

  • RNA (guanine-N7-)-methyltransferase (N7MTase): The guanine (B1146940) base is then methylated at the N7 position, using S-adenosyl-L-methionine (SAM) as the methyl donor, to create the mature Cap 0 structure (m7GpppN).[1][2]

  • Cap-specific (nucleoside-2'-O-)-methyltransferase 1 (CMTR1): Finally, to form the Cap 1 structure, CMTR1 (also known as FTSJD2) methylates the 2'-hydroxyl group of the ribose of the first transcribed nucleotide.[11][12][13] When this nucleotide is adenosine, the result is 2'-O-methyladenosine (Am).

2.2. The Formation of N6,2'-O-dimethyladenosine (m6Am)

Subsequent to the formation of the m7GpppAm cap, a further modification can occur on the adenosine base:

  • PCIF1/CAPAM: The enzyme PCIF1 specifically recognizes the m7GpppAm cap structure and catalyzes the N6-methylation of the adenosine, converting it to m6Am.[7][8][9] This enzyme is distinct from the METTL3/METTL14 complex that is responsible for internal m6A modifications within the mRNA transcript.[14]

Below is a diagram illustrating the enzymatic pathway leading to the formation of m7GpppAm and m7GpppAm.

mRNA_Capping_Pathway cluster_0 Canonical Capping cluster_1 m6Am Formation pppA_RNA 5'-pppA-RNA ppA_RNA 5'-ppA-RNA pppA_RNA->ppA_RNA RNA Triphosphatase GpppA_RNA 5'-GpppA-RNA ppA_RNA->GpppA_RNA RNA Guanylyltransferase (+GTP) m7GpppA_RNA Cap 0 (m7GpppA-RNA) GpppA_RNA->m7GpppA_RNA N7-Methyltransferase (+SAM) m7GpppAm_RNA Cap 1 (m7GpppAm-RNA) m7GpppA_RNA->m7GpppAm_RNA CMTR1 (+SAM) m7GpppAm_RNA_2 Cap 1 (m7GpppAm-RNA) m7Gpppm6Am_RNA m6Am Cap (m7Gpppm6Am-RNA) m7GpppAm_RNA_2->m7Gpppm6Am_RNA PCIF1/CAPAM (+SAM)

Enzymatic pathway of mRNA cap 1 and m6Am formation.

Quantitative Data on this compound in mRNA Capping

The efficiency and regulation of mRNA capping are governed by the kinetics of the involved enzymes and the binding affinities of cap-binding proteins. This section presents a summary of key quantitative data.

ParameterEnzyme/ProteinSubstrate/LigandValueReference(s)
Enzyme Kinetics
KmPCIF1m7G-ppp-Am RNA oligonucleotide~50 nM[14]
KmPCIF1m7G-ppp-A RNA oligonucleotide~200 nM[8]
Binding Affinity
KdeIF4Em7GpppG0.1 - 4 µM[15]
KdeIF4Em7GpppAWeaker affinity than m7GpppG[16]
KaseIF4Em7GTP68.41 ± 5.09 µM-1[17]
KasCBCm7GpppG1.8 x 106 M-1[18]
KasCBCm7GpppA2.3 x 108 M-1[18]
Cellular Abundance
m6Am Stoichiometry-mRNA in human cell linesAverage of 0.895 ± 0.03[7]
m6Am Abundance-mRNA in HEK293T cells~92% of 5' capped mRNAs start with Am[19]
Cap 1 Abundance-mRNA in human lymphoblasts~88% of all caps[20]

Note: Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. Kd (dissociation constant) is a measure of binding affinity, with a lower Kd indicating higher affinity. Kas (association constant) is the inverse of Kd.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound in mRNA capping.

4.1. In Vitro Synthesis and 2'-O-Methylation of Capped RNA

This protocol describes the enzymatic synthesis of Cap 1 RNA in vitro.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTPs (ATP, CTP, UTP, GTP)

  • Cap analog (e.g., m7G(5')ppp(5')G) or Vaccinia Capping Enzyme

  • mRNA Cap 2´-O-Methyltransferase (CMTR1)

  • S-adenosylmethionine (SAM)

  • Reaction buffer (specific to the enzymes used)

  • RNase-free water

  • RNA purification kit

Procedure:

  • In Vitro Transcription (IVT) to generate Cap 0 RNA:

    • Assemble the IVT reaction at room temperature, including the DNA template, NTPs, cap analog (if using co-transcriptional capping), and T7 RNA Polymerase in the appropriate reaction buffer.

    • If using enzymatic capping, perform the IVT reaction without a cap analog to produce uncapped RNA.

    • Incubate the reaction at 37°C for 2-4 hours.

    • (For enzymatic capping) Purify the uncapped RNA. Then, set up a capping reaction with the uncapped RNA, Vaccinia Capping Enzyme, GTP, and SAM. Incubate at 37°C for 30-60 minutes. Purify the resulting Cap 0 RNA.

  • 2'-O-Methylation to generate Cap 1 RNA:

    • Combine up to 10 µg of the purified Cap 0 RNA with RNase-free water to a final volume of 16 µL.[21]

    • Heat the RNA solution at 65°C for 5 minutes to denature secondary structures, then immediately place on ice for 5 minutes.[21]

    • Prepare the methylation reaction by adding the following components in order: denatured Cap 0 RNA, 10X Capping Buffer, SAM, and mRNA Cap 2´-O-Methyltransferase.[21]

    • Incubate the reaction at 37°C for 60 minutes. For RNA shorter than 200 nucleotides, the incubation time can be extended to 2 hours.[22]

  • Purification:

    • Purify the Cap 1 RNA using an RNA purification kit according to the manufacturer's instructions.

    • Elute the RNA in RNase-free water and quantify its concentration using a spectrophotometer.

    • Assess the integrity of the final product by agarose (B213101) gel electrophoresis.

4.2. LC-MS/MS Analysis of mRNA Cap Structures

This protocol outlines a method for the sensitive detection and quantification of different cap structures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified mRNA

  • Nuclease P1

  • Antarctic Phosphatase

  • LC-MS/MS system with a suitable column (e.g., porous graphitized carbon)

  • Appropriate buffers for LC separation

Procedure:

  • Sample Preparation:

    • Enrich for mRNA from total RNA using oligo(dT) beads.

    • Digest 200-400 ng of the purified mRNA with Nuclease P1 in a buffer containing NaCl and ZnCl2 at 37°C for 2 hours. This will release nucleotide 5'-monophosphates and the cap dinucleotides (e.g., m7GpppAm).[23][24]

    • Add Antarctic Phosphatase and incubate for another 2 hours at 37°C to dephosphorylate the mononucleotides, which helps to reduce background during MS analysis.[24]

  • LC-MS/MS Analysis:

    • Inject the digested sample into the LC-MS/MS system.

    • Separate the different cap structures using a suitable chromatographic gradient.

    • Detect the cap dinucleotides using a triple quadrupole mass spectrometer operating in negative ion mode and programmed for multiple reaction monitoring (MRM) to specifically detect the expected cap structures.[23]

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the different cap structures based on their retention times and mass-to-charge ratios.

    • Use a dilution series of synthetic cap dinucleotide standards to create a standard curve for absolute quantification.[23]

4.3. Ribosome Profiling to Assess Translational Efficiency

Ribosome profiling (Ribo-Seq) is a powerful technique to determine the translational status of mRNAs on a global scale.

Materials:

  • Cells of interest

  • Cycloheximide (B1669411)

  • Lysis buffer

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation equipment

  • RNA purification reagents

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cell Lysis and Ribosome Footprinting:

    • Treat cells with cycloheximide to arrest translating ribosomes on the mRNA.

    • Lyse the cells under conditions that preserve ribosome-mRNA complexes.[25]

    • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating ribosome-protected fragments (RPFs).[25]

  • Ribosome Recovery and RPF Isolation:

    • Isolate the monosomes (single ribosomes with their protected mRNA fragment) by sucrose gradient ultracentrifugation.[26]

    • Extract the RNA from the monosome fraction to isolate the RPFs.

  • Library Preparation and Sequencing:

    • Purify the RPFs (typically 28-30 nucleotides in length).

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription and PCR amplification to generate a cDNA library.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome.

    • The density of reads on a particular mRNA is proportional to its translation rate.

    • By comparing the ribosome profiling data with mRNA-Seq data (which measures transcript abundance), the translational efficiency for each mRNA can be calculated.

The following diagram illustrates the general workflow for a ribosome profiling experiment.

Ribosome_Profiling_Workflow start Cells with translating ribosomes cycloheximide Treat with cycloheximide to arrest ribosomes start->cycloheximide lysis Cell lysis cycloheximide->lysis rnase RNase I digestion of unprotected mRNA lysis->rnase sucrose Sucrose gradient ultracentrifugation to isolate monosomes rnase->sucrose rpf_isolation Isolate ribosome-protected fragments (RPFs) sucrose->rpf_isolation library_prep Library preparation for sequencing rpf_isolation->library_prep sequencing Next-generation sequencing library_prep->sequencing analysis Data analysis: align reads and quantify translation sequencing->analysis end Translational efficiency map analysis->end

Workflow for ribosome profiling.

Conclusion

The 2'-O-methylation of the cap-proximal adenosine to form this compound is a critical modification of eukaryotic mRNA. This Cap 1 structure is essential for mRNA stability, efficient translation, and for the host's ability to distinguish its own RNA from foreign RNA. The subsequent N6-methylation to form m6Am, catalyzed by PCIF1, adds another layer of regulatory complexity, the full implications of which are still being actively investigated. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and manipulate the intricate processes of mRNA capping. A deeper understanding of the role of 2'-O-methyladenosine in mRNA function will undoubtedly pave the way for novel therapeutic strategies, including the design of more stable and efficiently translated mRNA-based vaccines and therapies.

References

The Chemical Landscape of 2'-O-methyladenosine 5'-monophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methyladenosine 5'-monophosphate is a modified nucleotide of significant interest in biochemical research and drug development. Its presence in viral RNA and its role in evading the host's innate immune system underscore its potential as a therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 2'-O-methyladenosine 5'-monophosphate. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its key quantitative properties. Furthermore, this guide elucidates the critical role of 2'-O-methylation of adenosine (B11128) in viral immune evasion, visualized through a detailed signaling pathway.

Chemical Structure and Properties

2'-O-methyladenosine 5'-monophosphate is an adenosine monophosphate molecule modified with a methyl group at the 2'-hydroxyl position of the ribose sugar. This modification has profound effects on the molecule's stability and biological activity.

The fundamental properties of 2'-O-methyladenosine 5'-monophosphate are summarized below.

PropertyValueReference
Chemical Formula C₁₁H₁₆N₅O₇P[1]
Molecular Weight 361.25 g/mol [1]
Monoisotopic Mass 361.07873486 Da[1]
IUPAC Name [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate (B84403)[1]
CAS Number 24121-00-4[1]
Topological Polar Surface Area 175 Ų[1]
XLogP3 -3[1]

Synthesis and Purification

The synthesis of 2'-O-methyladenosine 5'-monophosphate is typically achieved through a two-step process: the synthesis of the precursor 2'-O-methyladenosine, followed by its phosphorylation.

Experimental Protocol: Synthesis of 2'-O-methyladenosine

This protocol is adapted from a method involving the direct methylation of adenosine.[2]

Materials:

  • Adenosine

  • Anhydrous alkaline medium (e.g., Sodium hydride in Dimethylformamide)

  • Methyl iodide (CH₃I)

  • Silica (B1680970) gel for column chromatography

  • Ethanol

Procedure:

  • Dissolve adenosine in an anhydrous alkaline medium at 0°C.

  • Slowly add methyl iodide to the solution and stir for 4 hours at 0°C.

  • Quench the reaction and extract the products. The reaction yields a mixture of monomethylated (2'-O- and 3'-O-methyladenosine) and dimethylated adenosine.[2] The ratio of 2'-O- to 3'-O-methyladenosine is approximately 8:1.[2]

  • Isolate the monomethylated adenosine fraction using silica gel column chromatography.

  • Separate the pure 2'-O-methyladenosine from the 3'-O-methylated isomer by crystallization from ethanol. The overall yield of 2'-O-methyladenosine is approximately 42%.[2]

Experimental Protocol: Phosphorylation of 2'-O-methyladenosine

This protocol describes a general method for the phosphorylation of nucleosides to their 5'-monophosphates.

Materials:

Procedure:

  • Suspend 2'-O-methyladenosine in triethyl phosphate.

  • Cool the mixture to 0°C and add phosphoryl chloride dropwise while stirring.

  • After the addition is complete, continue stirring at 0°C for 2-4 hours.

  • Quench the reaction by slowly adding water, followed by triethylamine to neutralize the solution.

  • Purify the resulting 2'-O-methyladenosine 5'-monophosphate by ion-exchange chromatography.

Analytical Characterization

The identity and purity of 2'-O-methyladenosine 5'-monophosphate are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and their electronic environment.

³¹P NMR: Phosphorus NMR is crucial for confirming the presence and chemical environment of the phosphate group.[3] The chemical shift of the phosphorus atom in a 5'-monophosphate is typically in a characteristic range.[4] A decoupled ³¹P NMR spectrum will show a single sharp peak, while a coupled spectrum can reveal couplings to neighboring protons.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Fragmentation: In negative ion mode ESI-MS/MS, nucleoside 5'-monophosphates typically exhibit fragmentation patterns that include the loss of the ribose-phosphate group to yield the deprotonated nucleobase, as well as fragments corresponding to the phosphate and phosphoribose moieties.[5] For 2'-O-methyladenosine 5'-monophosphate, characteristic fragment ions would be expected.

Biological Significance: Role in Viral Immune Evasion

The 2'-O-methylation of adenosine, particularly at the 5' cap of viral RNA, plays a critical role in helping viruses evade the host's innate immune system.[6][7] This modification acts as a molecular mimic of host RNA, preventing recognition by pattern recognition receptors (PRRs) that trigger an antiviral response.

Signaling Pathway of Viral RNA Recognition and Immune Evasion

Several viruses, including Flaviviruses and Coronaviruses, utilize a viral methyltransferase to modify their RNA.[6][8] In the host cell cytoplasm, viral RNA is typically recognized by PRRs such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5).[9] This recognition initiates a signaling cascade that leads to the production of type I interferons (IFNs) and an antiviral state.

The 2'-O-methylation of the first or second nucleotide of the viral RNA cap prevents this recognition by RIG-I and MDA5, thereby inhibiting the downstream signaling cascade and allowing the virus to replicate undetected.[7][9]

Viral_Immune_Evasion cluster_virus Viral Machinery cluster_host Host Cell Cytoplasm Viral RNA Viral RNA Viral Methyltransferase Viral Methyltransferase Viral RNA->Viral Methyltransferase RIG-I / MDA5 RIG-I / MDA5 Viral RNA->RIG-I / MDA5 Recognition 2'-O-methylated Viral RNA 2'-O-methylated Viral RNA Viral Methyltransferase->2'-O-methylated Viral RNA 2'-O-methylation 2'-O-methylated Viral RNA->RIG-I / MDA5 Evasion Signaling Cascade Signaling Cascade RIG-I / MDA5->Signaling Cascade Activation Type I Interferon Production Type I Interferon Production Signaling Cascade->Type I Interferon Production Antiviral State Antiviral State Type I Interferon Production->Antiviral State Experimental_Workflow cluster_synthesis RNA Synthesis cluster_transfection Cell Transfection cluster_analysis Analysis Unmodified RNA Unmodified RNA Immune Cells Immune Cells Unmodified RNA->Immune Cells Transfection 2'-O-methylated RNA 2'-O-methylated RNA 2'-O-methylated RNA->Immune Cells Transfection Gene Expression Analysis Gene Expression Analysis Immune Cells->Gene Expression Analysis (e.g., qPCR for IFN-β) Protein Analysis Protein Analysis Immune Cells->Protein Analysis (e.g., ELISA for IFN-β)

References

Natural occurrence of 2'-O-methyladenosine in different organisms.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of 2'-O-methyladenosine

Authored for: Researchers, Scientists, and Drug Development Professionals December 10, 2025

Abstract

2'-O-methylation (Nm) is a prevalent post-transcriptional RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety. When this modification occurs on an adenosine (B11128) residue, it is termed 2'-O-methyladenosine (A2m or Am). This modification is not merely a subtle structural alteration but a critical regulator of RNA function and metabolism across all domains of life, including viruses. A2m plays pivotal roles in stabilizing RNA structure, modulating translation, and, most notably, enabling RNA to evade innate immune surveillance, a feature of significant interest in virology and drug development. This technical guide provides a comprehensive overview of the natural occurrence of A2m, its functional implications, quantitative distribution, and the detailed experimental protocols used for its detection and analysis.

Introduction to 2'-O-methyladenosine (Am)

2'-O-methylation is one of the most common types of chemical modifications found in RNA.[1][2] It is present in a wide variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1] The addition of a methyl group to the 2' ribose position enhances the hydrophobicity of the sugar backbone and locks the ribose in a C3'-endo conformation, which stabilizes the RNA helix.[2][3] This modification is catalyzed by specific methyltransferases, which can be either stand-alone enzymes or part of larger ribonucleoprotein (RNP) complexes guided by small RNAs.[2][4] Functionally, A2m and other 2'-O-methylations are integral to cellular processes, influencing translation efficiency and fidelity, pre-mRNA splicing, and protecting RNA from degradation.[1][5] A critical role of this modification, particularly in eukaryotes and viruses, is its ability to mark RNA as "self," thereby preventing the activation of innate immune pathways that detect foreign RNA.[1][6]

Natural Occurrence and Distribution

2'-O-methyladenosine is found throughout all kingdoms of life, with its distribution and abundance varying significantly between organisms and RNA types.

Eukaryotes

In eukaryotes, 2'-O-methylation is abundant, particularly in stable non-coding RNAs.

  • Ribosomal RNA (rRNA): Human rRNAs contain over 100 known 2'-O-methylation sites, many of which are conserved and located in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding center.[7][8] While many sites are constitutively methylated, a subset shows variable methylation levels, giving rise to "specialized ribosomes" that may have different translational properties.[8][9]

  • Transfer RNA (tRNA): A2m can be found in eukaryotic tRNAs, for example at position 4 in yeast.[10] These modifications are crucial for tRNA stability and proper codon recognition during translation.

  • Messenger RNA (mRNA): Virtually all eukaryotic mRNAs are modified at their 5' end with a cap structure. The first transcribed nucleotide adjacent to the cap is often 2'-O-methylated (Cap 1 structure), a modification critical for immune evasion and efficient translation.[1] More recently, internal A2m sites have also been identified within mRNAs, where they appear to enhance mRNA stability and regulate gene expression.[1][11][12]

  • Plants: In plants like rice (Oryza sativa), the levels of A2m in tRNA have been shown to increase dramatically in response to salt stress, suggesting a role in stress adaptation.[10] The Trm13 enzyme is responsible for this modification.[10]

Prokaryotes (Bacteria and Archaea)

While less widespread than in eukaryotes, 2'-O-methylation is present and functionally important in prokaryotes.

  • Bacteria: In Escherichia coli, 2'-O-methylation is found in tRNA at specific positions, though 2'-O-methylguanosine (Gm) at position 18 is more studied for its role in suppressing the host innate immune response via Toll-like receptor 7 (TLR7).[4][6] The levels of these modifications can be dynamically regulated in response to stress, such as exposure to antibiotics.[4]

  • Archaea: In the hyperthermophilic archaeon Thermococcus kodakarensis, 2'-O-methylated nucleosides, including A2m (Am6), have been identified in the aminoacyl stem of tRNA. These modifications are catalyzed by the TrmTS enzyme and are thought to contribute to tRNA stability at high temperatures.[13]

Viruses

Viruses extensively utilize 2'-O-methylation as a molecular camouflage to hide their RNA from the host's innate immune system.

  • RNA Viruses: Many RNA viruses, including Coronaviruses, Flaviviruses, and Poxviruses, possess a 2'-O-methylated Cap 1 structure on their mRNAs.[1][14] This modification prevents the viral RNA from being recognized by host pattern recognition receptors (PRRs) like MDA5 and IFIT proteins, which would otherwise trigger a type I interferon response.[1][14]

  • Internal Methylation: Some viruses, such as flaviviruses, can also introduce internal A2m sites into their viral RNA, although the precise function of these internal modifications in immune evasion is still under investigation.[1] The presence of N6,2'-O-dimethyladenosine (m6Am) at the 5' cap has also been reported in many viral and cellular transcripts.[15]

Quantitative Data on 2'-O-methyladenosine Occurrence

The stoichiometry of A2m modification can vary significantly depending on the specific RNA site, cellular conditions, and organism. The following tables summarize available quantitative data.

Table 1: Stoichiometry of 2'-O-methylation in Human Ribosomal RNA

rRNA SiteLocationCell TypeMethylation Level (%)Reference
18S-Am100Small SubunitVarious~100 (Constitutive)[8]
28S-Am1311Large SubunitHeLa>95 (Stable)[8]
28S-Am2634Large SubunitHCT116~85 (Low Variable)[8]
18S-Am1440Small SubunitHeLa<10 (Highly Variable)[8]

Table 2: Regulation of 2'-O-methylation in Response to Stress

OrganismRNA TypeStress ConditionChange in 2'-O-methylationReference
Human CellsrRNAHypoxiaSite-specific changes observed[1]
Mouse MacrophagesmRNAVesicular Stomatitis Virus InfectionOverall increase in Am levels[1]
Escherichia colitRNA (Gm18)Antibiotic Stress / StarvationSubstantial increase[4]
Oryza sativa (Rice)tRNA (Am)Salt Stress / ABA TreatmentDramatic increase[10]

Key Functions and Signaling Pathways

Evasion of Innate Immunity

The most well-characterized role of A2m in host-pathogen interactions is its ability to mimic host RNA and prevent immune activation. Unmodified or improperly capped viral RNA is recognized by cytosolic sensors, leading to an antiviral response. 2'-O-methylation at the 5' cap blocks this recognition.

Innate_Immunity_Evasion cluster_virus Viral Lifecycle cluster_host Host Cell Cytosol Viral_RNA Viral RNA Viral_MTase Viral 2'-O-Methyltransferase (e.g., nsp14/nsp16) Viral_RNA->Viral_MTase SAM Am_RNA 2'-O-methylated Viral RNA (Am-RNA) Viral_MTase->Am_RNA Methylation RIGI_MDA5 RIG-I / MDA5 (RNA Sensors) Am_RNA->RIGI_MDA5 Blocked Recognition ('self') Translation Viral Protein Synthesis Am_RNA->Translation Proceeds MAVS MAVS Signaling RIGI_MDA5->MAVS TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK IRF3 IRF3/7 Activation TBK1_IKK->IRF3 IFN Type I Interferon (IFN-α/β) Production IRF3->IFN Antiviral_State Antiviral State IFN->Antiviral_State Unmodified_RNA Unmodified Viral RNA Unmodified_RNA->RIGI_MDA5 Recognized as 'non-self'

Fig. 1: Evasion of innate immunity by 2'-O-methylated viral RNA.
Regulation of Translation

Internal 2'-O-methylation within an mRNA codon can impact translation elongation. Studies have shown that the presence of an Am modification within a codon can cause the ribosome to stall, as it impairs both the initial selection and the proofreading of the corresponding aminoacyl-tRNA.[5] This suggests that internal mRNA methylation could be a mechanism for fine-tuning the speed and efficiency of protein synthesis.

Experimental Protocols for Detection and Quantification

A variety of methods exist for the detection and quantification of A2m, ranging from high-throughput sequencing to targeted quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification of RNA modifications. It involves the complete digestion of RNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection.

Methodology:

  • RNA Isolation: Isolate total RNA or a specific RNA fraction (e.g., mRNA, tRNA) from the biological sample using a suitable extraction kit. Ensure high purity and integrity.

  • RNA Digestion:

    • To 1-5 µg of RNA, add Nuclease P1 (2U) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3). Incubate at 42°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase (BAP) (1U) and ammonium bicarbonate buffer to a final concentration of 50 mM. Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.

  • Sample Cleanup: Centrifuge the digest at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters BEH HILIC, 2.1 × 100 mm, 1.7 µm).[16][17]

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid.[16]

    • Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.[16]

    • Gradient: Run a gradient from 95% B to 60% B over several minutes to separate the nucleosides.[16][17]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP).[16][17]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for adenosine (A) and 2'-O-methyladenosine (Am). For Am, the transition is typically m/z 282.1 → 136.1 ([M+H]+ → base+H)+.[16]

  • Quantification: Generate a standard curve using known concentrations of pure A and Am nucleosides. Quantify the amount of Am in the sample by comparing its peak area to the standard curve, often normalized to the amount of unmodified adenosine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RNA_Isolation 1. RNA Isolation RNA_Digestion 2. Enzymatic Digestion (Nuclease P1 + BAP) RNA_Isolation->RNA_Digestion Cleanup 3. Supernatant Collection RNA_Digestion->Cleanup HILIC 4. HILIC Separation Cleanup->HILIC ESI 5. Electrospray Ionization (ESI) HILIC->ESI MSMS 6. Tandem MS (MRM) ESI->MSMS Quant 7. Peak Integration & Quantification MSMS->Quant

Fig. 2: General workflow for LC-MS/MS-based quantification of A2m.
RiboMethSeq and other Sequencing-Based Methods

High-throughput sequencing methods allow for transcriptome-wide mapping of 2'-O-methylation sites. RiboMethSeq is based on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis.

Methodology (RiboMethSeq Principle):

  • RNA Isolation: Extract high-quality total RNA from the sample.

  • Alkaline Hydrolysis: Subject the RNA to limited alkaline hydrolysis (e.g., using sodium carbonate buffer). This randomly fragments the RNA, but cleavage is inhibited at the 3' side of a 2'-O-methylated nucleotide.

  • Library Preparation:

    • Ligate 3' and 5' sequencing adapters to the RNA fragments.

    • Perform reverse transcription to convert the RNA fragments into cDNA.

    • Amplify the cDNA library via PCR.

  • High-Throughput Sequencing: Sequence the prepared library on a platform like Illumina.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome (e.g., rRNA sequences).

    • Calculate the sequencing coverage at each nucleotide position.

    • A 2'-O-methylation site is identified by a significant drop in the number of 5' ends of sequencing reads immediately downstream (+1 position) of the modified nucleotide, as cleavage is blocked there.

    • The level of methylation (stoichiometry) can be estimated by the magnitude of this drop in coverage, often represented as a "methylation score".[4]

Site-Specific Validation by RNase H and qPCR (Nm-VAQ)

This method provides accurate quantification of the methylation ratio at a specific, known site. It relies on the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated position.[18]

Methodology:

  • Probe Design: Design a DNA/RNA chimeric probe that is complementary to the target RNA sequence. The probe contains a single RNA base at the position corresponding to the nucleotide immediately 5' to the potential methylation site.

  • Hybridization: Anneal the chimeric probe to the target RNA.

  • RNase H Digestion: Add RNase H, which will cleave the RNA strand of the hybrid at the location of the RNA base in the probe. If the target site is 2'-O-methylated, this cleavage will be inhibited.

  • Reverse Transcription: Perform reverse transcription using a downstream primer. Only the uncleaved (i.e., methylated) RNA will serve as a template to produce a full-length cDNA.

  • Quantitative PCR (qPCR): Use qPCR with primers flanking the target site to quantify the amount of full-length cDNA produced. The amount of product is directly proportional to the amount of methylated RNA in the original sample.

  • Quantification: Compare the qPCR signal from the test sample to a standard curve generated from fully methylated and unmethylated synthetic RNA standards to determine the absolute modification ratio.[18]

Conclusion and Future Outlook

2'-O-methyladenosine is a functionally versatile RNA modification that is integral to gene expression and host-pathogen interactions across all domains of life. Its role in marking RNA as "self" to evade innate immunity has profound implications for our understanding of viral pathogenesis and provides a clear rationale for targeting viral methyltransferases in drug development. Furthermore, the discovery of dynamic and stress-responsive A2m modification in cellular RNAs points to a sophisticated layer of epitranscriptomic regulation. The continued development of sensitive and quantitative detection methods will be crucial for mapping the complete "A2m-ome" and for elucidating its precise roles in health and diseases, from cancer to metabolic disorders. Future research will likely focus on the interplay between A2m and other RNA modifications and the protein "readers" that recognize and translate this chemical mark into functional outcomes.

References

The Significance of 2'-O-Methylation in RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonucleic acid (RNA) modifications are crucial regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most abundant and widespread.[1][2][3] This modification is found in a diverse range of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and viral RNA.[1][2][4] 2'-O-methylation plays a pivotal role in fine-tuning RNA structure, stability, and interactions with proteins, thereby influencing key biological processes such as translation, splicing, and the innate immune response. Its dysregulation has been implicated in a variety of human diseases, including cancer, developmental disorders, and viral infections, making it a significant area of investigation for therapeutic development.[1][4][5] This technical guide provides an in-depth overview of the significance of 2'-O-methylation in RNA, including its functional implications, the enzymatic machinery involved, its role in disease, and detailed methodologies for its detection and analysis.

Functional Implications of 2'-O-Methylation

The presence of a methyl group at the 2'-hydroxyl position of the ribose sugar confers unique physicochemical properties to the RNA molecule, leading to profound functional consequences.

RNA Stability and Structure

2'-O-methylation enhances the conformational stability of RNA. The methyl group favors the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices.[1][6] This conformational preference contributes to the thermodynamic stability of RNA duplexes, with each 2'-O-methylation adding approximately 0.2 kcal/mol to the stability of an RNA duplex.[6][7][8] This increased stability protects RNA from degradation by nucleases.[7][9]

Regulation of Translation

2'-O-methylation in different RNA species plays a complex role in the regulation of protein synthesis.

  • Ribosomal RNA (rRNA): rRNAs are heavily 2'-O-methylated, particularly in functionally important regions like the decoding and peptidyl-transferase centers.[10] These modifications are critical for proper ribosome biogenesis and function.[11][12] Alterations in rRNA 2'-O-methylation patterns can create a diverse population of ribosomes with specialized translational activities, a concept known as the "ribosome heterogeneity".[1][13] For instance, changes in the 2'-O-methylation status of specific rRNA sites can modulate the translation of select mRNAs, including those with Internal Ribosome Entry Sites (IRES), which are often involved in cancer progression.[14]

  • Transfer RNA (tRNA): 2'-O-methylation in the anticodon loop of tRNA can influence codon recognition and decoding fidelity during translation.[6]

  • Messenger RNA (mRNA): 2'-O-methylation can occur at the 5' cap (Cap 1 structure) and at internal positions of mRNA. The Cap 1 modification is crucial for efficient translation initiation.[15] Internal 2'-O-methylations, however, have been shown to interfere with the tRNA decoding process during translation elongation, leading to a decrease in translation efficiency.[16][17]

Innate Immunity and Viral Infections

2'-O-methylation serves as a molecular signature to distinguish "self" from "non-self" RNA, playing a critical role in the innate immune response to viral infections.

  • Evading Immune Recognition: Host mRNAs are typically capped with a 2'-O-methylated structure (Cap 1). The innate immune system has evolved sensors, such as Toll-like receptor 7 (TLR7), TLR8, and MDA5, that can recognize and be activated by unmethylated viral RNA.[7][18][19] To evade this surveillance, many viruses have evolved their own 2'-O-methyltransferases to modify their RNA, mimicking host RNA and preventing the activation of the interferon response.[12][20][21]

  • Suppressing Immune Activation: Bacterial RNA containing 2'-O-methylation at specific positions, such as Gm18 in tRNA, can act as an antagonist for TLR7 and TLR8, suppressing the activation of human innate immune cells.[7][18][22]

Enzymatic Machinery of 2'-O-Methylation

The deposition of 2'-O-methyl groups is catalyzed by a class of enzymes known as 2'-O-methyltransferases. These can be broadly categorized into two groups:

  • Guide RNA-dependent enzymes: In eukaryotes and archaea, the majority of 2'-O-methylations in rRNA and snRNA are installed by a ribonucleoprotein complex called the C/D box small nucleolar RNP (snoRNP). This complex consists of a catalytic protein, Fibrillarin (FBL) , and a guide snoRNA that specifies the target nucleotide through base pairing.

  • Standalone enzymes: These are individual protein enzymes that recognize and methylate specific RNA substrates without a guide RNA. An example is Cap-specific Methyltransferase 1 (CMTR1) , which is responsible for the 2'-O-methylation of the first transcribed nucleotide of mRNA at the 5' cap.[15][23]

Dysregulation in Disease

Given the critical roles of 2'-O-methylation, its dysregulation is associated with a range of human diseases.

  • Cancer: Altered 2'-O-methylation patterns in rRNA have been observed in various cancers, including breast cancer and diffuse large B-cell lymphoma.[1][14] Overexpression of the methyltransferase FBL is linked to tumorigenesis and higher mortality rates in breast cancer patients.[4] Changes in rRNA methylation can lead to altered translation of cancer-related genes.[5] Furthermore, FBL-mediated 2'-O-methylation at internal sites of mRNA can promote mRNA stability, and elevated FBL expression in cancer is associated with increased expression of mRNAs in cancer pathways.

  • Developmental Disorders: Mutations in genes encoding for 2'-O-methyltransferases or components of the snoRNP machinery have been linked to developmental and neurological disorders. For example, defects in snoRNPs are implicated in Prader-Willi syndrome.[4] Dysregulation of epigenetic modifications, including RNA methylation, can lead to abnormal gene expression patterns that contribute to a wide range of developmental disorders.

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize key quantitative data regarding the impact of 2'-O-methylation on RNA properties.

ParameterEffect of 2'-O-MethylationQuantitative ValueReference(s)
RNA Duplex Stability Increased thermodynamic stability~0.2 kcal/mol per modification[6][7][8]
mRNA Half-life Increased mRNA stability2'-O-methylated mRNAs have significantly longer half-lives compared to unmethylated mRNAs.
Translation Efficiency Decreased translation of internally methylated mRNAPresence of a 2'-O-methylated codon has been shown to decrease translation efficiency in vitro.[16]
Protein Binding Can either increase or decrease binding affinityAGO1 binding to RNA is reduced in the presence of 3' Nm.[6]

Table 1: Quantitative Effects of 2'-O-Methylation on RNA Properties.

Experimental Protocols for Detecting 2'-O-Methylation

A variety of methods have been developed to detect and quantify 2'-O-methylation in RNA. These range from traditional biochemical assays to high-throughput sequencing-based approaches.

RiboMeth-Seq

RiboMeth-seq is a high-throughput method for mapping 2'-O-methylation sites based on the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.

Methodology:

  • RNA Fragmentation: Total RNA is subjected to controlled alkaline hydrolysis, which randomly cleaves the RNA backbone. The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from cleavage.

  • Library Preparation: The resulting RNA fragments are converted into a sequencing library. This involves end-repair (dephosphorylation of 3' ends and phosphorylation of 5' ends), ligation of adapters to both ends, reverse transcription, and PCR amplification.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Sequencing reads are mapped to a reference transcriptome. The positions of the 5' and 3' ends of the reads are analyzed. A significant reduction in the number of read ends at a specific nucleotide position is indicative of the presence of a 2'-O-methylation at the preceding nucleotide.

Primer Extension-Based Methods

These methods rely on the observation that reverse transcriptase (RT) can be stalled or paused at a 2'-O-methylated nucleotide under low deoxynucleotide triphosphate (dNTP) concentrations.

Methodology:

  • Primer Annealing: A radiolabeled or fluorescently labeled DNA primer is annealed to the RNA template downstream of the suspected methylation site.

  • Reverse Transcription: Two parallel reverse transcription reactions are performed: one with a high concentration of dNTPs and another with a low concentration of dNTPs.

  • Gel Electrophoresis: The cDNA products are resolved on a denaturing polyacrylamide gel.

  • Analysis: A band corresponding to a premature termination of reverse transcription that appears specifically in the low dNTP reaction indicates the presence of a 2'-O-methylation one nucleotide upstream of the 3' end of the truncated cDNA.

Nanopore Direct RNA Sequencing

Nanopore sequencing allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. RNA modifications, including 2'-O-methylation, can be detected as they pass through a nanopore, as they cause characteristic changes in the electrical current.

Methodology:

  • Library Preparation: A sequencing adapter is ligated to the poly(A) tail of the RNA molecules.

  • Direct RNA Sequencing: The RNA is passed through a nanopore, and the changes in ionic current are recorded.

  • Basecalling and Modification Detection: The raw signal data is basecalled to determine the RNA sequence. Computational models, often based on machine learning, are then used to analyze the raw signal at each position to identify deviations from the expected signal for an unmodified base, thereby detecting the presence of 2'-O-methylation.

Visualizations of Key Pathways and Workflows

SnoRNA-Guided 2'-O-Methylation

snoRNA_guided_methylation cluster_snoRNP C/D box snoRNP cluster_target Target RNA FBL Fibrillarin (Methyltransferase) snoRNA C/D box snoRNA (Guide RNA) MethylationSite Target Nucleotide FBL->MethylationSite Catalyzes Methylation SAH S-adenosyl homocysteine FBL->SAH Proteins Associated Proteins (NOP56, NOP58, NHP2L1) TargetRNA pre-rRNA / snRNA snoRNA->TargetRNA Base-pairing SAM S-adenosyl methionine (Methyl Donor) SAM->FBL

Caption: Mechanism of snoRNA-guided 2'-O-methylation.

Innate Immune Sensing of Viral RNA

innate_immune_sensing cluster_host Host Cell Host_mRNA Host mRNA (Cap1: 2'-O-methylated) TLR7_MDA5 TLR7 / MDA5 (RNA Sensors) Host_mRNA->TLR7_MDA5 No Recognition Viral_RNA_unmod Viral RNA (Cap0: unmethylated) Viral_RNA_unmod->TLR7_MDA5 Recognition Viral_RNA_mod Viral RNA (Cap1: 2'-O-methylated) Viral_RNA_mod->TLR7_MDA5 Evasion Interferon_Response Interferon Response (Antiviral State) TLR7_MDA5->Interferon_Response Activation

Caption: Role of 2'-O-methylation in evading innate immune sensing.

RiboMeth-Seq Experimental Workflow

ribometh_seq_workflow start Total RNA alkaline_hydrolysis Alkaline Hydrolysis start->alkaline_hydrolysis fragmented_rna Fragmented RNA (Protected at 2'-O-Me sites) alkaline_hydrolysis->fragmented_rna library_prep Library Preparation (End-repair, Adapter Ligation, RT, PCR) fragmented_rna->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Mapping, Read End Profiling) sequencing->data_analysis end Identification of 2'-O-Methylation Sites data_analysis->end

Caption: Experimental workflow for RiboMeth-Seq.

Conclusion and Future Perspectives

2'-O-methylation is a fundamental RNA modification with far-reaching implications for cellular function and human health. Its roles in modulating RNA stability, fine-tuning translation, and mediating the host-pathogen interface underscore its importance. The development of high-throughput detection methods has been instrumental in expanding our understanding of the "2'-O-methylome" and its dynamic nature in response to cellular and environmental cues. As research in this area continues, a deeper understanding of the mechanisms by which 2'-O-methylation is regulated and the full spectrum of its functional consequences will be unveiled. This knowledge holds great promise for the development of novel diagnostic markers and therapeutic strategies targeting the enzymes and pathways involved in RNA 2'-O-methylation for a variety of diseases.

References

Role of 2'-O-methyladenosine as an adenosine analog.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2'-O-methyladenosine: An Adenosine (B11128) Analog at the Crossroads of Signaling and Epitranscriptomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O-methyladenosine (2'-OMe-A) is a naturally occurring nucleoside analog distinguished by a methyl group on the 2'-hydroxyl of its ribose moiety.[1] While its structural similarity to adenosine suggests a potential role in modulating adenosine receptor signaling, its primary and most extensively characterized function lies within the realm of epitranscriptomics as a critical RNA modification. This technical guide provides a comprehensive overview of 2'-O-methyladenosine, focusing on its dual identity. We will explore its well-established role in RNA biology, including mRNA capping and internal modification, and its impact on RNA stability and translation.[2][3][4] Concurrently, we address its potential, though currently uncharacterized, role as a direct adenosine receptor ligand by detailing the standard experimental protocols used to investigate such interactions. This guide presents quantitative data where available, detailed methodologies for key experiments, and visual diagrams of relevant biological pathways and workflows to serve as a resource for researchers investigating this multifaceted molecule.

Introduction: A Tale of Two Functions

2'-O-methyladenosine is a modified nucleoside found in various organisms, from fungi like Cordyceps sinensis to plants and mammals.[1][5] Structurally, it is an analog of adenosine, the ubiquitous signaling molecule that regulates a vast array of physiological processes through four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[6] The addition of a methyl group at the 2'-ribose position, however, fundamentally alters its biochemical context.

While any adenosine analog is a candidate for interacting with adenosine receptors, the dominant role of 2'-O-methyladenosine in the scientific literature is as a post-transcriptional RNA modification.[7] This modification, denoted as 'Am', is a key component of the "Cap 1" structure in eukaryotic mRNA and is also found at internal sites within various RNA molecules.[7][8] This dual potential makes 2'-O-methyladenosine a molecule of significant interest, sitting at the intersection of GPCR signaling and RNA biology ("epitranscriptomics").

The Role of 2'-O-methyladenosine in RNA Modification

The most profound and well-documented biological function of 2'-O-methyladenosine is as a key component of RNA structure, influencing its stability, translation, and interaction with the immune system.

mRNA Cap Methylation (Cap 1 Structure)

In eukaryotes, the 5' end of messenger RNA (mRNA) is protected by a 7-methylguanosine (B147621) (m7G) cap. This initial structure, "Cap 0", is further modified in vertebrates by the methylation of the 2'-hydroxyl group of the first transcribed nucleotide. When this nucleotide is adenosine, it becomes 2'-O-methyladenosine, forming the "Cap 1" structure.[4]

Biological Significance:

  • Enhanced Translation: The Cap 1 structure is critical for efficient protein synthesis, promoting the recruitment of the translational machinery.[9]

  • Increased mRNA Stability: The cap structure protects mRNA from degradation by 5' exonucleases.[9]

  • Self vs. Non-Self Recognition: The 2'-O-methylation of the cap acts as a marker of "self" RNA, preventing the activation of the innate immune response by pattern recognition receptors that would otherwise identify the RNA as foreign (e.g., viral).[4]

mRNA_Cap_Formation Cap1 Cap1 Translation Translation Cap1->Translation Stability Stability Cap1->Stability Immunity Immunity Cap1->Immunity

Internal 2'-O-methylation of RNA

Beyond the 5' cap, 2'-O-methylation is also found at internal sites on mRNAs and various non-coding RNAs like tRNA and rRNA.[2][5]

Biological Significance:

  • mRNA Stability: Internal 2'-O-methylation has been shown to protect mRNA from degradation, thereby increasing its stability and overall expression levels.[2][10]

  • Regulation of Translation: In contrast to its role in the cap, internal 2'-O-methylation within the coding sequence can disrupt the decoding process by the ribosome, potentially acting as a regulatory mechanism to tune the dynamics of protein synthesis.[3] The methyl group can sterically hinder interactions between the ribosome and the codon-anticodon helix.[3][11]

  • tRNA Function: In tRNA, 2'-O-methylation can influence codon-anticodon interactions and is involved in regulating cellular responses to stress.[5]

2'-O-methyladenosine as a Potential Adenosine Receptor Ligand

Adenosine receptors are critical drug targets for a variety of conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[6][12] They are classified into four subtypes:

  • A1 and A3 receptors: Couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6]

  • A2A and A2B receptors: Couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[6]

Given its structure, 2'-O-methyladenosine could theoretically interact with these receptors as either an agonist (activator) or an antagonist (blocker). However, there is a notable lack of published data characterizing these interactions. No binding affinities (Ki) or functional potency (EC50/IC50) values for 2'-O-methyladenosine at the four adenosine receptor subtypes are currently available in the public domain.

Adenosine_Signaling_Pathways cluster_A1A3 A1 / A3 Receptors cluster_A2A2B A2A / A2B Receptors Adenosine Adenosine / Analog (e.g., 2'-OMe-A?) A1A3_Receptor A1R / A3R Adenosine->A1A3_Receptor A2A2B_Receptor A2AR / A2BR Adenosine->A2A2B_Receptor Gi Gi A1A3_Receptor->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition Gs Gs A2A2B_Receptor->Gs Activation Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response

Quantitative Data (Illustrative)

To facilitate future research, the table below illustrates how quantitative data for 2'-O-methyladenosine would be presented upon its characterization. Note: These values are for illustrative purposes only and do not represent actual experimental data.

ParameterA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
Binding Affinity (Ki, nM) >10,000550>10,0001,200
Functional Activity No ActivityAntagonistNo ActivityWeak Antagonist
Potency (IC50, nM) N/A800N/A2,500

Experimental Protocols

Characterizing the activity of 2'-O-methyladenosine as an adenosine analog requires a standardized workflow involving binding and functional assays.

Experimental_Workflow start Test Compound (2'-O-methyladenosine) binding Radioligand Binding Assays (Determine Affinity, Ki) start->binding Step 1 selectivity Selectivity Profiling (Test against all 4 receptor subtypes) binding->selectivity Step 2 functional Functional Assays (Determine Agonist/Antagonist Activity) downstream Downstream Signaling (e.g., Kinase activation, Gene expression) functional->downstream Step 4 selectivity->functional Step 3 conclusion Characterize Pharmacological Profile downstream->conclusion Step 5

Protocol: Radioligand Binding Assay (General Methodology)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Objective: To determine if 2'-O-methyladenosine binds to adenosine receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2AR).

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]CGS 21680 for A2A receptors).[13]

  • Test Compound: 2'-O-methyladenosine, dissolved in DMSO and serially diluted.

  • Non-specific binding control: A high concentration of a known non-radioactive antagonist (e.g., Istradefylline).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (at its approximate Kd value), and varying concentrations of 2'-O-methyladenosine.

  • Controls: Prepare wells for total binding (no competitor) and non-specific binding (with excess non-radioactive antagonist).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of 2'-O-methyladenosine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: GloSensor™ cAMP Functional Assay (General Methodology)

This protocol is used to determine if a compound acts as an agonist or antagonist by measuring changes in intracellular cAMP levels.[14]

Objective: To determine if 2'-O-methyladenosine modulates adenylyl cyclase activity via adenosine receptors.

Materials:

  • Host cells (e.g., HEK293) stably expressing the adenosine receptor of interest and a GloSensor™ cAMP biosensor plasmid.[14]

  • Cell culture medium and reagents.

  • GloSensor™ cAMP Reagent.

  • Test Compound: 2'-O-methyladenosine.

  • Reference Agonist (e.g., NECA) and Antagonist (e.g., Istradefylline).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into a white, opaque 96-well plate and grow to desired confluency.

  • Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells. Incubate for 2 hours at room temperature to allow the substrate to enter the cells.

  • Agonist Mode: To test for agonist activity, add serial dilutions of 2'-O-methyladenosine to the wells. Measure luminescence immediately and kinetically over 15-30 minutes. An increase in luminescence indicates Gs activation (A2A/A2B), while a decrease from a forskolin-stimulated baseline (not detailed here) would indicate Gi activation (A1/A3).

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with serial dilutions of 2'-O-methyladenosine for 15 minutes. Then, add a fixed concentration of a reference agonist (at its EC80 value). Measure luminescence. A dose-dependent decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: Plot the luminescence signal (or change in signal) against the log concentration of the compound. For agonist mode, determine the EC50 value. For antagonist mode, determine the IC50 value.

Applications and Future Directions

The dual nature of 2'-O-methyladenosine opens up unique avenues for research and therapeutic development.

  • RNA Therapeutics: The presence of 2'-O-methylation enhances the stability and oral bioavailability of small RNA drugs.[15][16] Understanding its role can aid in the design of more effective siRNA, miRNA, and ASO (antisense oligonucleotide) therapies.

  • Virology and Immunology: As a key component of the viral life cycle for some viruses and a marker for the host immune system, the enzymes that add or remove this modification are potential targets for antiviral and immunomodulatory drugs.[17]

  • Unexplored Signaling Potential: The lack of data on its interaction with adenosine receptors represents a significant knowledge gap. A full pharmacological characterization is warranted. If 2'-O-methyladenosine or its derivatives are found to have selective activity at an adenosine receptor subtype, they could serve as novel scaffolds for drug development, potentially combining receptor modulation with effects on RNA metabolism.

Conclusion

2'-O-methyladenosine is a structurally simple but functionally complex molecule. While it is formally an analog of adenosine, its identity in the biological sciences is overwhelmingly defined by its role as a widespread and critical RNA modification. It is a cornerstone of epitranscriptomics, regulating the lifecycle of mRNA from synthesis to translation and immune surveillance. The potential for this molecule to also directly engage in cell signaling through adenosine receptors remains an intriguing but unproven hypothesis. The experimental frameworks provided in this guide offer a clear path for researchers to close this knowledge gap, potentially unifying the distinct fields of GPCR pharmacology and RNA biology through the study of this single, versatile nucleoside.

References

The Cornerstone of mRNA Vaccine Efficacy: A Technical Guide to 2'-O-methyladenosine 5'-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unprecedented success of mRNA vaccines has propelled messenger RNA (mRNA) technology to the forefront of modern medicine. A key determinant of the efficacy of these vaccines lies in the intricate engineering of the mRNA molecule to maximize protein expression while minimizing innate immune responses. Central to this is the 5' cap structure, a critical modification that dictates the fate of the mRNA molecule within the cell. This technical guide provides an in-depth exploration of 2'-O-methyladenosine 5'-phosphate and its integral role in forming the Cap 1 structure, a cornerstone of modern mRNA vaccine design. We will delve into the biochemical significance of this modification, its impact on mRNA stability and translational efficiency, and its crucial function in evading the host's innate immune system. This document will further provide detailed experimental protocols for the synthesis and analysis of capped mRNA, alongside a quantitative comparison of different capping strategies, to equip researchers and developers with the knowledge to optimize their mRNA-based platforms.

Introduction: The Critical Role of the 5' Cap in mRNA Function

In eukaryotic cells, the 5' end of a mature messenger RNA (mRNA) is adorned with a unique cap structure, which is essential for its proper function. This cap consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain via an unconventional 5'-to-5' triphosphate bridge. This basic structure is referred to as "Cap 0". In higher eukaryotes, this structure is further modified by the methylation of the 2'-hydroxyl group of the ribose of the first and sometimes second nucleotides, creating "Cap 1" and "Cap 2" structures, respectively.

The 5' cap serves several critical functions:

  • Protection from Degradation: The cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability and half-life within the cell.[1]

  • Enhanced Translation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex. This interaction is crucial for recruiting the ribosome to the mRNA and initiating protein synthesis.[1][]

  • Nuclear Export: The cap plays a role in the transport of the mRNA from the nucleus to the cytoplasm, where translation occurs.

  • Immune Evasion: The specific nature of the cap structure is a key determinant in how the host immune system perceives the mRNA molecule.

For synthetic mRNA used in vaccines and therapeutics, mimicking the natural cap structure of the host is paramount to ensure its efficacy and safety.

This compound: The Key to a "Self" Identity

This compound is a modified nucleotide that, when present as the first nucleotide adjacent to the m7G cap, forms the Cap 1 structure. This seemingly minor modification has profound implications for the performance of synthetic mRNA. The 2'-O-methylation of the first nucleotide acts as a molecular signature of "self," allowing the host cellular machinery to distinguish its own mRNA from foreign RNA, such as that from a viral infection.[3]

Enhanced mRNA Stability and Translational Efficiency

The presence of the 2'-O-methylation in the Cap 1 structure contributes to both the stability and translational efficiency of the mRNA molecule. While direct, quantitative comparisons of mRNA half-life between Cap 0 and Cap 1 structures are not extensively tabulated in the literature, it is widely accepted that the Cap 1 structure enhances mRNA stability.[][4][5] This is attributed to increased resistance to cellular nucleases.

More significantly, the Cap 1 structure has been shown to substantially increase the translational output of the mRNA. This is because the 2'-O-methylation enhances the interaction with translation initiation factors, leading to more efficient recruitment of ribosomes and a higher rate of protein synthesis.[1][]

Evasion of the Innate Immune System

Perhaps the most critical function of the this compound in the context of mRNA vaccines is its role in evading the innate immune system. The introduction of foreign RNA into a cell can trigger a potent antiviral response, mediated by pattern recognition receptors (PRRs) that detect non-self RNA. Key PRRs involved in this process include:

  • RIG-I (Retinoic acid-inducible gene I): A cytosolic sensor that recognizes 5'-triphosphate RNA, a hallmark of viral replication. The presence of a cap structure, in general, helps to avoid RIG-I recognition.

  • MDA5 (Melanoma differentiation-associated protein 5): Another cytosolic sensor that typically recognizes long double-stranded RNA (dsRNA).

  • IFITs (Interferon-induced proteins with tetratricopeptide repeats): A family of proteins that can directly bind to and inhibit the translation of RNA that lacks a 2'-O-methylated cap (Cap 0).[3][6]

By incorporating this compound to create a Cap 1 structure, the synthetic mRNA is effectively camouflaged as a host mRNA, thereby avoiding recognition and sequestration by IFIT proteins. This prevents the induction of a type I interferon response, which would otherwise lead to the degradation of the mRNA and a shutdown of protein synthesis, severely limiting the production of the desired vaccine antigen.[3]

Data Presentation: Quantitative Comparison of Capping Strategies

The choice of capping strategy has a direct and measurable impact on the quality and performance of the resulting mRNA. Below are tables summarizing the available quantitative data comparing different capping methods.

Capping Method Cap Structure Reported Capping Efficiency Reference
ARCA (Anti-Reverse Cap Analog)Cap 0~70-80%[3][7]
Enzymatic (e.g., Vaccinia Capping Enzyme)Cap 0 / Cap 1Nearly 100%[3]
CleanCap® AG Cap 1 >95% [7]
CleanCap® M6 Cap 1 (with m6A) >95% [8][9]

Table 1: Comparison of Capping Efficiencies for Different Methods.

Cap Analog Cap Structure Relative Protein Expression (Luciferase) Notes Reference
ARCACap 0BaselineLower expression, peaks earlier and declines rapidly.[10]
CleanCap® AG Cap 1 Significantly Higher than ARCAHigher and more sustained expression.[10]
CleanCap® AG (3' OMe) Cap 1 Higher than CleanCap® AGEnhanced and prolonged expression.[10]
CleanCap® M6 Cap 1 (with m6A) >30% Higher than other CleanCap® analogs Highest and most potent expression.[8][9]

Table 2: In Vivo Protein Expression Comparison of Different Cap Analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of mRNA containing this compound.

In Vitro Transcription with Co-transcriptional Capping (CleanCap® Method)

This protocol describes the synthesis of a Cap 1-structured mRNA in a single reaction using a trinucleotide cap analog.

Materials:

  • Linearized DNA template containing a T7 promoter followed by an AG initiation sequence

  • CleanCap® Reagent AG (TriLink BioTechnologies)

  • ATP, CTP, GTP, UTP solutions (or modified versions like N1-methylpseudouridine-5'-Triphosphate)

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase, which should be kept on ice.

  • In a nuclease-free tube, assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription Buffer (to a final concentration of 1X)

    • GTP

    • ATP, CTP, UTP (and/or modified NTPs)

    • CleanCap® Reagent AG

    • Linearized DNA template (0.5-1 µg)

    • T7 RNA Polymerase

  • Mix the reaction gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water and quantify its concentration using a spectrophotometer.

  • Assess the integrity of the mRNA by gel electrophoresis.

Analysis of Capping Efficiency by LC-MS

This protocol outlines a general method for determining the percentage of capped mRNA using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Purified mRNA sample

  • RNase H

  • Biotinylated DNA/RNA chimeric probe complementary to the 5' end of the mRNA

  • Streptavidin-coated magnetic beads

  • Buffers for RNase H digestion, bead binding, washing, and elution

  • LC-MS system with an appropriate column for oligonucleotide analysis

Procedure:

  • RNase H Digestion:

    • Anneal the biotinylated probe to the mRNA sample by heating and gradual cooling.

    • Add RNase H to the mixture and incubate to allow for cleavage of the 5' end of the mRNA.

  • Enrichment of 5' Fragments:

    • Add streptavidin-coated magnetic beads to the reaction to capture the biotinylated probe-5' mRNA fragment complex.

    • Wash the beads to remove uncapped fragments and other components.

    • Elute the 5' fragments from the beads.

  • LC-MS Analysis:

    • Inject the eluted sample into the LC-MS system.

    • Separate the capped and uncapped 5' fragments using a suitable chromatographic gradient.

    • Detect the fragments by mass spectrometry.

  • Data Analysis:

    • Identify the peaks corresponding to the capped and uncapped fragments based on their mass-to-charge ratio.

    • Calculate the capping efficiency by comparing the peak areas of the capped and uncapped species.

Determination of mRNA Stability

This protocol describes a method to determine the half-life of an mRNA transcript in a cell-based assay.

Materials:

  • Cultured mammalian cells

  • Purified, capped mRNA of interest

  • Transfection reagent

  • Actinomycin D solution

  • Cell lysis buffer

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, SYBR Green master mix)

Procedure:

  • Transfection:

    • Transfect the cultured cells with the mRNA of interest using a suitable transfection reagent.

  • Transcription Inhibition:

    • After a set period to allow for initial protein expression (e.g., 4-6 hours), add Actinomycin D to the cell culture medium to a final concentration that inhibits transcription. This is time point 0.

  • Time Course Sampling:

    • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

  • RNA Extraction and qRT-PCR:

    • At each time point, lyse the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Quantify the amount of the specific mRNA at each time point using qRT-PCR.

  • Data Analysis:

    • Normalize the mRNA levels at each time point to the level at time 0.

    • Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph.

    • Calculate the mRNA half-life (the time it takes for 50% of the mRNA to be degraded).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Innate_Immune_Recognition_of_RNA cluster_extracellular Extracellular Space / Endosome cluster_cytosol Cytosol Foreign RNA (Cap 0) Foreign RNA (Cap 0) TLR7_8 TLR7/8 Foreign RNA (Cap 0)->TLR7_8 Recognition MyD88 MyD88 TLR7_8->MyD88 Recruitment IRF7 IRF7 MyD88->IRF7 Activation Type I IFN Production Type I IFN Production IRF7->Type I IFN Production Induction Foreign RNA (Cap 0)_cytosol Foreign RNA (Cap 0) IFIT1 IFIT1 Foreign RNA (Cap 0)_cytosol->IFIT1 Binding Translation Inhibition Translation Inhibition IFIT1->Translation Inhibition eIF4E eIF4E Translation Initiation Translation Initiation eIF4E->Translation Initiation mRNA (Cap 1) mRNA (Cap 1) (2'-O-methylated) mRNA (Cap 1)->IFIT1 Evades Binding mRNA (Cap 1)->eIF4E Binding

Caption: Innate immune recognition of RNA and the role of Cap 1 in immune evasion.

IVT_Workflow cluster_IVT In Vitro Transcription (IVT) DNA Template DNA Template IVT Reaction One-pot Reaction (37°C, 2h) DNA Template->IVT Reaction NTPs NTPs NTPs->IVT Reaction CleanCap® CleanCap® Reagent AG CleanCap®->IVT Reaction T7 Polymerase T7 RNA Polymerase T7 Polymerase->IVT Reaction DNase I Treatment DNase I Treatment IVT Reaction->DNase I Treatment Template Removal RNA Purification RNA Purification DNase I Treatment->RNA Purification Purification Capped mRNA (Cap 1) Capped mRNA (Cap 1) RNA Purification->Capped mRNA (Cap 1)

Caption: Experimental workflow for co-transcriptional capping of mRNA using CleanCap®.

Cap_Analysis_Workflow mRNA Sample mRNA Sample Annealing Annealing mRNA Sample->Annealing Biotinylated Probe Biotinylated Probe Biotinylated Probe->Annealing RNase H RNase H RNase H Digestion RNase H Digestion RNase H->RNase H Digestion Streptavidin Beads Streptavidin Magnetic Beads Fragment Capture Fragment Capture Streptavidin Beads->Fragment Capture Annealing->RNase H Digestion RNase H Digestion->Fragment Capture Wash Steps Wash Steps Fragment Capture->Wash Steps Elution Elution Wash Steps->Elution LC-MS Analysis LC-MS Analysis Elution->LC-MS Analysis Inject Data Analysis Data Analysis LC-MS Analysis->Data Analysis Quantify Peaks Capping Efficiency (%) Capping Efficiency (%) Data Analysis->Capping Efficiency (%)

Caption: Workflow for mRNA cap analysis using RNase H cleavage followed by LC-MS.

Conclusion and Future Directions

The incorporation of this compound to form a Cap 1 structure is a critical design feature of modern mRNA vaccines and therapeutics. This modification significantly enhances mRNA stability and translational efficiency while providing a crucial mechanism for evading the host's innate immune system. Co-transcriptional capping technologies, such as CleanCap®, have streamlined the manufacturing process, enabling the production of highly pure and potent Cap 1 mRNA at scale.

While the qualitative benefits of Cap 1 are well-established, there remains a need for more comprehensive and standardized quantitative data directly comparing different cap structures. Future research should focus on generating detailed, side-by-side comparisons of mRNA half-life, absolute protein quantification, and the induction of a broader range of cytokines. Furthermore, the exploration of novel cap analogs and modifications, such as the N6,2'-O-dimethyladenosine (m6Am) found in CleanCap® M6, continues to be a promising avenue for further enhancing the potency and safety of mRNA-based medicines. As our understanding of the intricate interplay between mRNA modifications and the cellular machinery deepens, so too will our ability to design the next generation of highly effective and precisely targeted RNA therapies.

References

An In-Depth Technical Guide to the Epitranscriptomic Mark N6,2'-O-dimethyladenosine (m6Am)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6,2'-O-dimethyladenosine (m6Am) is a prevalent and dynamic epitranscriptomic modification found at the 5' end of messenger RNAs (mRNAs) and within small nuclear RNAs (snRNAs) in vertebrates.[1] Located at the first transcribed nucleotide adjacent to the 7-methylguanosine (B147621) (m7G) cap, this mark is installed by the methyltransferase PCIF1 and removed by the demethylase FTO.[2][3] While its precise functions are the subject of ongoing and sometimes conflicting research, m6Am has been implicated in the critical regulation of mRNA stability, translation, and pre-mRNA splicing.[4][5] Dysregulation of the m6Am modification machinery is increasingly linked to human diseases, including cancer, obesity, and viral infections, making its regulators potential targets for therapeutic development. This guide provides a comprehensive overview of the core biology of m6Am, quantitative data on its prevalence and effects, detailed experimental protocols for its study, and diagrams of its regulatory and functional pathways.

The Core Biology of m6Am

The m6Am modification is a reversible chemical mark that adds a layer of regulatory control to gene expression, distinct from the more extensively studied internal N6-methyladenosine (m6A) modification.[6] It is formed by the methylation of the N6 position of a 2'-O-methylated adenosine (B11128) (Am) that is the first nucleotide of a transcript.[3]

The m6Am Machinery: Writers, Erasers, and Readers

The cellular level of m6Am is dynamically controlled by a dedicated set of enzymes.

  • Writers (Methyltransferases):

    • PCIF1 (Phosphorylated CTD Interacting Factor 1): Identified as the sole methyltransferase responsible for installing m6Am at the cap-adjacent position (+1) of mRNAs.[1][2] PCIF1, also known as CAPAM, recognizes and methylates the N6 position of adenosine only when it is already 2'-O-methylated (Am) and adjacent to the m7G cap structure.[1][6]

    • METTL4 (Methyltransferase-like protein 4): This enzyme is responsible for installing an internal m6Am modification within U2 small nuclear RNA (snRNA), highlighting a distinct role for m6Am in splicing regulation.

  • Eraser (Demethylase):

    • FTO (Fat mass and obesity-associated protein): FTO is the primary and first-identified eraser of m6Am. It is an Fe(II)/α-ketoglutarate-dependent dioxygenase that oxidatively removes the methyl group from the N6 position of adenosine, converting m6Am back to Am.[7] Notably, FTO shows a strong biochemical preference for m6Am over the internal m6A modification, suggesting that m6Am is a major physiological substrate of FTO.[7][8]

  • Readers (Binding Proteins):

    • The proteins that specifically recognize and bind to m6Am to mediate its downstream effects are still being actively investigated. Unlike m6A, which is recognized by a family of YTH-domain containing proteins, the m6Am reader landscape is less clear.

    • PCF11 (Premature cleavage factor II): Recent proteomic studies have identified PCF11 as a potential m6Am-specific reader protein, though its functional role in mediating m6Am effects is under investigation.

Biological Functions and Regulatory Roles

The functional consequences of m6Am deposition are complex and appear to be context-dependent, with different studies reporting varied, and sometimes contradictory, outcomes.

Regulation of mRNA Stability

A primary role attributed to m6Am is the modulation of mRNA half-life.

  • Stabilizing Effect: Several studies suggest that m6Am protects mRNA from degradation. The presence of m6Am at the 5' cap has been shown to confer resistance to the mRNA-decapping enzyme DCP2.[4] Knockdown of the eraser FTO, which increases m6Am levels, leads to a greater abundance of m6Am-initiated mRNAs.[4] Conversely, knockout of the writer PCIF1 has been shown to destabilize specific target transcripts, such as FOS and ETS1.[5][9]

  • Destabilizing or No Effect: In contrast, other studies using different cell lines or experimental setups have found that depleting PCIF1 leads to reduced stability for only a subset of transcripts or has minimal overall effect on mRNA stability.[3][10]

Regulation of mRNA Translation

The impact of m6Am on protein synthesis is also a subject of debate.

  • Inhibitory Role: Some evidence points to m6Am acting as a translational repressor. Quantitative proteomics in PCIF1 knockout cells showed that proteins encoded by m6Am-modified mRNAs were upregulated, despite no change at the transcript level, suggesting that the loss of m6Am enhanced their translation.[2][11]

  • Promoting Role: Other studies have reported that m6Am may enhance translation efficiency.[12]

  • No Significant Effect: Ribosome profiling experiments in PCIF1 knockout cells have also been performed that showed no substantial changes in the translation of m6Am-initiated mRNAs.[4]

This controversy highlights that the ultimate effect of m6Am on mRNA fate likely depends on the specific transcript, the cellular context, and the interplay with other RNA-binding proteins.[4]

Role in Pre-mRNA Splicing

The discovery of an internal m6Am modification in U2 snRNA, catalyzed by METTL4, directly links this mark to the regulation of pre-mRNA splicing. This modification is positioned near the branch point recognition sequence, suggesting it plays a role in the activity of the spliceosome.

Role in Disease and Therapeutic Potential

The dysregulation of m6Am homeostasis is implicated in several human pathologies.

  • Cancer: The m6Am writer, PCIF1, is overexpressed in several cancers, including colorectal and gastric cancer, where its high expression often correlates with poor patient survival.[3][13] PCIF1 promotes malignancy by stabilizing key oncogenic mRNAs, such as FOS.[9] This has led to the investigation of PCIF1 as a therapeutic target; silencing PCIF1 in murine cancer models can inhibit tumor growth and sensitize tumors to anti-PD-1 immunotherapy.[3][9]

  • Obesity: The m6Am eraser, FTO, was first identified through genome-wide association studies for its strong link to obesity and body mass index.[14] FTO plays a critical role in adipogenesis and energy homeostasis, and its function as an RNA demethylase is central to its metabolic role.[14]

  • Viral Infection: m6Am modification of both host and viral transcripts plays a role in the lifecycle of viruses like HIV and SARS-CoV-2.[5] For instance, PCIF1-mediated m6Am deposition in the mRNA of the SARS-CoV-2 receptor ACE2 can regulate susceptibility to infection.

Quantitative Data Presentation

Table 1: Abundance of m6Am in Mammalian Tissues
SpeciesTissue Typem6Am/A Ratio (%) in Total RNAReference
HumanVarious (43 tissues profiled)0.0036% - 0.0169%[4]
MouseVarious (16 tissues profiled)~0.02% - 0.07%[4]
Table 2: Reported Effects of PCIF1/m6Am on mRNA Half-life
Gene TargetCell LineExperimental ConditionEffect on mRNA Half-lifeReference
Global m6Am-mRNAsHEK2T3FTO KnockdownIncreased stability
FOSHCT116 & HT29PCIF1 KnockoutSignificantly less stable[9]
ETS1HIV-infected HeLaPCIF1 KnockoutDecreased from 3.2h to 2.4h[5]
RAB23HeLaPCIF1 KnockdownIncreased from ~6h to 8-12h
ACE2 / TMPRSS2Calu-3PCIF1 KnockoutDestabilized (significant reduction over time)
Table 3: FTO Demethylase Activity on m6Am vs. m6A
ConditionSubstrate% DemethylatedNoteReference
In vitro assay (low FTO conc.)Cap m6Am86%0.08 µM FTO on 400 ng mRNA.[8]
In vitro assay (low FTO conc.)Internal m6A12%Same conditions as above.[8]
In vitro assay (high FTO conc.)Cap m6Am>99%1 µM FTO on 400 ng mRNA.[8]
In vitro assay (high FTO conc.)Internal m6A80%Same conditions as above.[8]

Key Experimental Protocols

Protocol: Quantification of m6Am by LC-MS/MS

This protocol provides a method for the absolute quantification of the m6Am-to-A ratio from purified mRNA.

1. mRNA Isolation and Purification: a. Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol followed by a column-based kit like PureLink RNA Mini Kit).[4] b. Purify poly(A) RNA from total RNA (≥50 µg recommended) using oligo(dT)-coupled magnetic beads. This step is crucial to remove ribosomal RNA, which is highly abundant and can interfere with the analysis.

2. Enzymatic Decapping and Digestion: a. For m6Am quantification, the m7G cap must be removed. Take 250-500 ng of purified mRNA in a 20 µL reaction volume. Add 0.5U of Cap-Clip™ Acyl-CoA Decapping Enzyme or RppH and incubate for 1-3 hours at 37°C.[1][3] b. Digest the decapped RNA into single nucleosides by adding 0.5U of nuclease P1 in P1 buffer. Incubate at 37°C-42°C for 2-6 hours.[1] c. To dephosphorylate the nucleoside monophosphates, add 1U of recombinant Shrimp Alkaline Phosphatase (rSAP) and a compatible buffer (e.g., NEB CutSmart). Incubate for 1 hour at 37°C.[1]

3. Sample Preparation for LC-MS/MS: a. Filter the digested nucleoside mixture through a 0.22 µm filter to remove enzymes and particulates.[1] b. Prepare a standard curve using commercially available pure adenosine and m6Am nucleosides. A typical serial dilution might range from 0.5 to 50 µg/L.

4. LC-MS/MS Analysis: a. Use a high-resolution mass spectrometer (e.g., Thermo Q Exactive series) coupled with a UHPLC system. b. Separate nucleosides using a suitable column (e.g., C18 reverse-phase). c. Operate the mass spectrometer in positive ion, full-scan mode, monitoring for the specific mass-to-charge (m/z) ratios of adenosine and m6Am. d. Confirm the identity of the peaks using MS2 fragmentation. e. Quantify the amount of m6Am and Adenosine in the sample by comparing their peak areas to the standard curve. The m6Am/A ratio can then be calculated.

Protocol: Transcriptome-wide Mapping by miCLIP-seq

m6A individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP) allows for the mapping of m6Am and m6A sites at single-base resolution.

1. RNA Preparation and Fragmentation: a. Isolate and purify poly(A) RNA as described for LC-MS/MS. b. Fragment 5-20 µg of mRNA to an appropriate size (typically 100-200 nt) using a fragmentation buffer (e.g., containing ZnCl₂) and heat.[1][2]

2. Immunoprecipitation and UV Crosslinking: a. Incubate the fragmented RNA with an anti-m6A antibody (which recognizes both m6A and m6Am). Rotate for 1.5-2 hours at 4°C.[2] b. Transfer the mixture to a plate on ice and irradiate with 254 nm UV light to covalently crosslink the antibody to the RNA at the modification site.[2] c. Immunoprecipitate the RNA-antibody complexes using Protein A/G magnetic beads.[2] d. Perform stringent washes (including a high-salt wash) to remove non-specific binding.

3. Library Construction: a. Ligate a 3' adapter oligo to the RNA fragments. b. Radiolabel the 5' end of the RNA fragments using T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for visualization. c. Run the complexes on an SDS-PAGE gel and transfer them to a nitrocellulose membrane. Autoradiography reveals the RNA-protein complexes.[2] d. Excise the membrane region corresponding to the correct size and elute the RNA by digesting the crosslinked antibody with proteinase K. A small peptide fragment will remain covalently attached to the RNA at the modification site.[2] e. Perform reverse transcription. The residual peptide causes specific mutations (e.g., C->T substitutions) or truncations in the resulting cDNA at the crosslink site, which is key for single-base resolution mapping. f. Purify the cDNA, circularize it, and then re-linearize it to place the adapter sequences in the correct orientation for amplification.[2] g. PCR amplify the cDNA library using primers compatible with high-throughput sequencing platforms.

4. Sequencing and Data Analysis: a. Sequence the prepared libraries on an Illumina platform. b. Align reads to the reference genome. c. Identify m6Am/m6A sites by calling peaks where there is an enrichment of reads with specific crosslink-induced mutations or truncations. Since m6Am occurs at the +1 position, true m6Am sites will map to annotated transcription start sites (TSSs).

Mandatory Visualizations

Diagram 1: The Lifecycle of Cap-Adjacent m6Am

m6Am_Lifecycle cluster_effects Downstream Biological Effects TSS Transcription Start (TSS-A) Am Cap-adjacent Am (m7G-ppp-Am) TSS->Am Capping & 2'-O-methylation m6Am Cap-adjacent m6Am (m7G-ppp-m6Am) Stability ↑ mRNA Stability (DCP2 resistance) m6Am->Stability Influences PCIF1 PCIF1 (Writer) PCIF1->m6Am N6-methylation FTO FTO (Eraser) FTO->Am N6-demethylation Translation ? mRNA Translation (Controversial) Splicing pre-mRNA Splicing (via internal m6Am)

Caption: The dynamic regulation and functional consequences of cap-adjacent m6Am modification on mRNA.

Diagram 2: Experimental Workflow for m6Am-Exo-Seq

m6Am_Exo_Seq start 1. Purify & Fragment mRNA exo 2. Treat with 5'->3' Exonuclease (Degrades uncapped fragments) start->exo enrich 3. Enriched for Capped Fragments exo->enrich decap 4. In vitro Decapping (e.g., with RppH) enrich->decap ip 5. Immunoprecipitation (with anti-m6A antibody) decap->ip lib 6. Library Preparation ip->lib seq 7. High-Throughput Sequencing lib->seq analysis 8. Bioinformatic Analysis (Map reads to TSS) seq->analysis

Caption: A streamlined workflow for transcriptome-wide mapping of m6Am sites using m6Am-Exo-Seq.

Diagram 3: PCIF1-FOS-TGF-β Signaling in Colorectal Cancer

PCIF1_Signaling cluster_effects Tumor Microenvironment PCIF1 PCIF1 Overexpression (in CRC) m6Am_FOS m6Am deposition on FOS mRNA PCIF1->m6Am_FOS FOS_stability ↑ FOS mRNA Stability m6Am_FOS->FOS_stability FOS_protein ↑ FOS Protein FOS_stability->FOS_protein TGFB_trans ↑ TGF-β Transcription FOS_protein->TGFB_trans Growth Tumor Growth TGFB_trans->Growth Immunity Immune Evasion (Resistance to anti-PD-1) TGFB_trans->Immunity

Caption: PCIF1 promotes colorectal cancer (CRC) malignancy by stabilizing FOS mRNA via m6Am.

References

Methodological & Application

Application Notes and Protocols for In Vitro Transcription with 2'-O-methyladenosine (2'OMeA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules for a myriad of applications, including functional studies, RNA-based therapeutics, and vaccine development. The incorporation of modified nucleotides, such as 2'-O-methyladenosine (2'OMeA), into messenger RNA (mRNA) transcripts offers significant advantages by enhancing their biological stability and reducing innate immunogenicity. The 2'-O-methyl group on the ribose sugar provides steric hindrance, which protects the RNA from nuclease degradation and modulates interactions with RNA-binding proteins, thereby influencing its half-life and translational efficiency. Furthermore, this modification helps the synthetic mRNA evade recognition by host innate immune sensors, such as RIG-I and Toll-like receptors (TLRs), mitigating the induction of inflammatory responses.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2'OMeA into mRNA transcripts during IVT.

Data Presentation: Impact of 2'-O-methyladenosine on mRNA Characteristics

The incorporation of 2'OMeA can influence several key parameters of the resulting mRNA. The following tables summarize the expected quantitative effects based on available literature.

ParameterUnmodified mRNA2'OMeA-Modified mRNAFold Change/Percentage DifferenceReference
In Vitro Transcription Yield HighModerate to HighYield can be ~40% of unmodified RNA with mutant T7 RNA polymerase.[1]
mRNA Half-life ShorterSignificantly Longer2'-O-methylated mRNAs are enriched in mRNAs with a long half-life.[2][3]
Translation Efficiency HighGenerally LowerCan be significantly reduced depending on the position and context of the modification.[4][5]
Nuclease Resistance LowHighIncreased resistance to degradation by ribonucleases.[6]
Immunogenicity (e.g., IFN-β induction) HighSignificantly Reduced2'-O-methylation helps evade recognition by RIG-I and TLRs.[4]

Experimental Protocols

Protocol 1: In Vitro Transcription with 2'-O-methyladenosine triphosphate (2'OMeA-TP)

This protocol is designed for a standard 20 µL IVT reaction. For larger scale production, reaction components should be scaled up proportionally. It is crucial to use nuclease-free water and reagents, and to maintain an RNase-free environment.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

  • 100 mM Dithiothreitol (DTT)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (or a mutant variant for higher efficiency with modified nucleotides)

  • NTP mix (10 mM each of GTP, CTP, UTP)

  • ATP solution (10 mM)

  • 2'-O-methyladenosine-5'-triphosphate (2'OMeA-TP) solution (10 mM)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl precipitation)

Procedure:

  • Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer21x
100 mM DTT15 mM
NTP mix (10 mM each)21 mM each
ATP (10 mM)See Note 1See Note 1
2'OMeA-TP (10 mM)See Note 1See Note 1
Linearized DNA template (1 µg/µL)150 ng/µL
RNase Inhibitor0.520 units
T7 RNA Polymerase2-
Total Volume 20
  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the transcribed RNA using an appropriate method, such as a column-based RNA purification kit or lithium chloride (LiCl) precipitation, to remove enzymes, unincorporated nucleotides, and salts.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm. Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 2: Nuclease Resistance Assay

This protocol allows for the assessment of the stability of 2'OMeA-modified RNA in the presence of nucleases.

Materials:

  • Purified unmodified and 2'OMeA-modified RNA transcripts (e.g., 1 µg each)

  • Nuclease-free water

  • 10x Nuclease Buffer (specific to the nuclease being used)

  • RNase A (or other suitable nuclease)

  • Reaction stop solution (e.g., EDTA or a suitable RNA loading dye with a denaturant)

  • Denaturing agarose gel electrophoresis system

Procedure:

  • Reaction Setup: Prepare separate reaction tubes for the unmodified and 2'OMeA-modified RNA. For each RNA type, set up reactions at different time points (e.g., 0, 15, 30, 60 minutes). For each time point, combine the following:

ComponentVolume (µL)Final Concentration
RNA transcript (100 ng/µL)110 ng/µL
10x Nuclease Buffer11x
Nuclease-free water7-
RNase A (diluted)1See Note 2
Total Volume 10
  • Incubation: Incubate the reactions at 37°C.

  • Stopping the Reaction: At each designated time point, stop the reaction by adding an equal volume of stop solution. Place the tubes on ice immediately. The 0-minute time point should have the stop solution added before the nuclease.

  • Analysis: Analyze the samples by denaturing agarose gel electrophoresis. Visualize the RNA bands by staining with a suitable dye (e.g., ethidium (B1194527) bromide or SYBR Gold).

  • Quantification: Quantify the intensity of the full-length RNA band for each time point using gel analysis software. Plot the percentage of intact RNA remaining over time for both unmodified and modified transcripts to compare their degradation rates.

Protocol 3: Assessment of Innate Immune Activation

This protocol describes a method to assess the immunogenicity of the transcribed RNA by measuring the induction of type I interferon (e.g., IFN-β) in a cell-based assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable reporter cell line (e.g., HEK293 cells expressing TLRs)

  • Cell culture medium

  • Purified unmodified and 2'OMeA-modified RNA transcripts

  • Transfection reagent suitable for RNA (e.g., Lipofectamine RNAiMAX)

  • Positive control (e.g., poly(I:C))

  • Negative control (e.g., transfection reagent alone)

  • ELISA kit for human IFN-β or RT-qPCR reagents for IFN-β mRNA quantification

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: On the day of the experiment, prepare the transfection complexes according to the manufacturer's protocol. Briefly, dilute the RNA transcripts and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

  • Cell Treatment: Add the transfection complexes to the cells. Include wells for the positive and negative controls.

  • Incubation: Incubate the cells for 18-24 hours.

  • Analysis:

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.

    • RT-qPCR: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression level of IFN-β mRNA. Normalize the data to a housekeeping gene.

  • Data Interpretation: Compare the levels of IFN-β induced by the unmodified and 2'OMeA-modified RNA. A lower level of IFN-β induction by the modified RNA indicates reduced immunogenicity.

Visualizations

Innate Immune Signaling Pathways for RNA Recognition

The following diagrams illustrate the key signaling pathways involved in the recognition of foreign RNA and how 2'-O-methylation can help in evading this response.

RIG_I_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus unmodified_rna Unmodified dsRNA (5'-triphosphate) rig_i RIG-I (inactive) unmodified_rna->rig_i binds modified_rna 2'OMeA-Modified RNA modified_rna->rig_i binding inhibited rig_i_active RIG-I (active) rig_i->rig_i_active conformational change mavs MAVS rig_i_active->mavs activates trafs TRAFs mavs->trafs tbk1_ikke TBK1/IKKε trafs->tbk1_ikke nf_kb NF-κB trafs->nf_kb activates irf3_7 IRF3/7 tbk1_ikke->irf3_7 phosphorylates irf3_7_p p-IRF3/7 irf3_7->irf3_7_p ifn_genes Interferon Genes irf3_7_p->ifn_genes activates transcription pro_inflammatory_genes Pro-inflammatory Cytokine Genes nf_kb->pro_inflammatory_genes activates transcription

Caption: RIG-I signaling pathway activation by unmodified RNA and evasion by 2'OMeA-modified RNA.

TLR_Signaling cluster_endosome Endosome cluster_cytosol_tlr Cytosol cluster_nucleus_tlr Nucleus unmodified_rna Unmodified ssRNA tlr7_8 TLR7/8 unmodified_rna->tlr7_8 binds modified_rna 2'OMeA-Modified RNA modified_rna->tlr7_8 binding reduced myd88 MyD88 tlr7_8->myd88 recruits iraks IRAKs myd88->iraks traf6 TRAF6 iraks->traf6 mapk MAPK Pathway traf6->mapk activates nf_kb_tlr NF-κB traf6->nf_kb_tlr activates irf7 IRF7 traf6->irf7 activates inflammatory_genes Pro-inflammatory Cytokine Genes mapk->inflammatory_genes nf_kb_tlr->inflammatory_genes ifn_alpha_genes IFN-α Genes irf7->ifn_alpha_genes

Caption: Endosomal TLR7/8 signaling pathway and the reduced activation by 2'OMeA-modified RNA.

Experimental Workflow for IVT and Analysis of 2'OMeA-Modified mRNA

experimental_workflow cluster_analysis Functional Analysis dna_template DNA Template (with T7 promoter) ivt In Vitro Transcription (with 2'OMeA-TP) dna_template->ivt purification RNA Purification ivt->purification qc Quality Control (Spectrophotometry, Gel Electrophoresis) purification->qc stability Nuclease Resistance Assay qc->stability translation In Vitro Translation or Cell-based Protein Expression qc->translation immunogenicity Innate Immune Activation Assay qc->immunogenicity

Caption: Workflow for the synthesis and functional analysis of 2'OMeA-modified mRNA.

References

Synthesis of 2'-O-methyladenosine 5'-phosphate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 2'-O-methyladenosine 5'-phosphate, a critical modified nucleotide for various research and therapeutic applications. 2'-O-methylation of adenosine (B11128) at the ribose sugar is a common post-transcriptional modification in messenger RNA (mRNA) and non-coding RNAs. This modification, particularly when present at the 5' cap of mRNA (Cap 1 structure), plays a pivotal role in enhancing mRNA stability, promoting efficient translation, and enabling the host to distinguish between self and non-self RNA, thereby avoiding an innate immune response. The protocols outlined below describe a two-step chemical synthesis route: the methylation of adenosine to yield 2'-O-methyladenosine, followed by its selective 5'-phosphorylation. Additionally, this note details an experimental application of 2'-O-methyladenosine in the context of in vitro transcription to generate capped mRNA, and a subsequent assay to evaluate its impact on cap-dependent translation initiation.

Data Presentation

Table 1: Summary of Synthesis and Purification of 2'-O-methyladenosine

StepReactionKey ReagentsTypical YieldPurityAnalytical MethodReference
1Methylation of AdenosineAdenosine, Methyl Iodide (CH₃I), Anhydrous Alkaline Medium42% (for 2'-O-methyladenosine)>95% after crystallizationSilica (B1680970) Gel Chromatography, Crystallization, NMR[1]
2Product Distribution-2'-O-methyladenosine: 3'-O-methyladenosine ratio of 8:1-Chromatography[1]

Table 2: Materials for In Vitro Transcription and Capping

ComponentStock ConcentrationFinal Concentration
Linearized DNA Template1 µg/µL50-100 ng/µL
T7 RNA Polymerase50 U/µL2.5 U/µL
10X Transcription Buffer10X1X
ATP, CTP, UTP100 mM2 mM each
GTP100 mM0.5 mM
Cap Analog (e.g., m7G(5')ppp(5')(2'OMeA)pG)40 mM1.5 mM
RNase Inhibitor40 U/µL1 U/µL

Experimental Protocols

Part 1: Chemical Synthesis of this compound

This synthesis is a two-stage process beginning with the methylation of adenosine, followed by the phosphorylation of the 2'-O-methylated product.

Protocol 1: Synthesis of 2'-O-methyladenosine [1]

This protocol is adapted from a method describing the direct methylation of adenosine.

Materials:

  • Adenosine

  • Methyl Iodide (CH₃I)

  • Anhydrous alkaline medium (e.g., Sodium Hydride in DMF)

  • Silica Gel for column chromatography

  • Ethanol for crystallization

  • Standard laboratory glassware and equipment for organic synthesis

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve adenosine in an anhydrous alkaline medium. Cool the reaction mixture to 0°C in an ice bath.

  • Methylation: Slowly add methyl iodide to the reaction mixture while maintaining the temperature at 0°C. Stir the reaction for 4 hours at this temperature. The reaction produces a mixture of 2'-O-methyladenosine and 3'-O-methyladenosine, with the 2'-isomer being the major product (typically an 8:1 ratio).[1]

  • Quenching: After 4 hours, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.

    • Further purify the mixture of 2'-O- and 3'-O-methylated isomers by crystallization from ethanol. This step selectively crystallizes the desired 2'-O-methyladenosine.

  • Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The overall yield of pure 2'-O-methyladenosine is typically around 42%.[1]

Protocol 2: 5'-Phosphorylation of 2'-O-methyladenosine

This protocol is a general method for the selective 5'-phosphorylation of nucleosides using phosphorus oxychloride (POCl₃).

Materials:

  • 2'-O-methyladenosine (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Triethyl phosphate (B84403) (TEP)

  • Pyridine (anhydrous)

  • Triethylammonium bicarbonate (TEAB) buffer

  • Ion-exchange chromatography resin (e.g., DEAE-Sephadex)

  • Standard laboratory glassware and equipment for organic synthesis

Methodology:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2'-O-methyladenosine in anhydrous triethyl phosphate. Cool the solution to 0°C.

  • Phosphorylation: Slowly add phosphorus oxychloride to the cooled solution with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, carefully hydrolyze the reaction mixture by adding it to a cold aqueous solution of TEAB buffer.

  • Purification:

    • Load the crude reaction mixture onto a DEAE-Sephadex column pre-equilibrated with TEAB buffer.

    • Elute the product using a linear gradient of TEAB buffer.

    • Collect the fractions containing the desired this compound.

  • Desalting and Characterization:

    • Pool the product-containing fractions and remove the TEAB buffer by repeated co-evaporation with water.

    • Characterize the final product by NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry to confirm its identity and purity.

Part 2: Application in mRNA Synthesis and Translation

2'-O-methyladenosine at the 5' end of an mRNA cap (Cap 1) is crucial for its function. The following protocols describe the generation of such an mRNA and a method to assess its translational efficiency.

Protocol 3: In Vitro Transcription of Capped mRNA [2][3]

This protocol describes the synthesis of a capped mRNA using a cap analog containing 2'-O-methyladenosine.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest.

  • T7 RNA Polymerase

  • 10X T7 Transcription Buffer

  • Ribonucleotide solution mix (ATP, CTP, UTP, GTP)

  • Cap analog containing 2'-O-methyladenosine (e.g., m7G(5')ppp(5')(2'OMeA)pG)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit

Methodology:

  • Transcription Reaction Setup: At room temperature, combine the following in a microcentrifuge tube:

    • Nuclease-free water

    • 10X T7 Transcription Buffer

    • Ribonucleotide solution mix

    • Cap analog

    • Linearized DNA template

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized capped mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and a spectrophotometer (e.g., NanoDrop).

Protocol 4: In Vitro Translation Assay [4]

This protocol provides a method to assess the translational efficiency of the synthesized capped mRNA in a cell-free system.

Materials:

  • In vitro transcribed capped mRNA (from Protocol 3)

  • Rabbit reticulocyte lysate or wheat germ extract

  • Amino acid mixture (containing all essential amino acids, one of which can be radiolabeled, e.g., ³⁵S-methionine)

  • Nuclease-free water

Methodology:

  • Translation Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    • Rabbit reticulocyte lysate or wheat germ extract

    • Amino acid mixture

    • In vitro transcribed capped mRNA

    • Nuclease-free water to the final volume

  • Incubation: Incubate the reaction at 30°C for 60-90 minutes.

  • Analysis of Translation Products:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the translation products by SDS-PAGE.

    • Visualize the newly synthesized proteins by autoradiography (if using a radiolabeled amino acid) or by Western blotting using an antibody specific to the translated protein.

    • Quantify the protein bands to compare the translational efficiency of mRNAs with different cap structures.

Mandatory Visualization

cluster_synthesis Synthesis of this compound Adenosine Adenosine Methylation Methylation (CH3I, Anhydrous Base) Adenosine->Methylation Methylated_Mix Mixture of 2'-O-Me & 3'-O-Me Adenosine Methylation->Methylated_Mix Purification1 Silica Gel Chromatography & Crystallization Methylated_Mix->Purification1 Two_O_Me_A 2'-O-methyladenosine Purification1->Two_O_Me_A Phosphorylation 5'-Phosphorylation (POCl3, TEP) Two_O_Me_A->Phosphorylation Crude_Product Crude 2'-O-methyladenosine 5'-phosphate Phosphorylation->Crude_Product Purification2 Ion-Exchange Chromatography Crude_Product->Purification2 Final_Product 2'-O-methyladenosine 5'-phosphate Purification2->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

cluster_translation Cap-Dependent Translation Initiation mRNA Capped mRNA (with 2'-O-Me-A at cap) eIF4F eIF4F complex (eIF4E, eIF4A, eIF4G) mRNA->eIF4F eIF4E binds cap Ribosome_43S 43S Pre-initiation Complex eIF4F->Ribosome_43S Recruitment Scanning Scanning for AUG Ribosome_43S->Scanning AUG AUG Start Codon Scanning->AUG Ribosome_80S 80S Ribosome Assembly AUG->Ribosome_80S Elongation Protein Elongation Ribosome_80S->Elongation

Caption: Signaling pathway for cap-dependent translation initiation.

References

Detecting 2'-O-methyladenosine (Am) in RNA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Identification and Quantification of a Key RNA Modification

The 2'-O-methylation of adenosine (B11128) (Am) is a crucial post-transcriptional modification of RNA that plays a significant role in a multitude of cellular processes, including RNA stability, splicing, and translation. Its accurate detection and quantification are paramount for researchers in basic science and drug development to unravel the functional implications of this modification in health and disease. This document provides detailed application notes and experimental protocols for the principal methods used to detect Am in RNA sequences.

Introduction to 2'-O-methyladenosine (Am)

2'-O-methylation is one of the most common modifications found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[1] This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar of a nucleotide. The presence of a 2'-O-methyl group can influence the local RNA structure and its interactions with proteins and other nucleic acids.

Overview of Detection Methodologies

A variety of techniques have been developed to identify and quantify Am within RNA molecules. These methods can be broadly categorized into three groups:

  • Biochemical and Enzymatic Assays: These traditional methods rely on the specific chemical properties conferred by the 2'-O-methyl group, such as resistance to enzymatic cleavage.

  • Mass Spectrometry-Based Methods: These highly sensitive techniques allow for the direct detection and quantification of modified nucleosides.

  • Next-Generation Sequencing (NGS)-Based Methods: These high-throughput approaches enable the transcriptome-wide mapping of Am sites with single-nucleotide resolution.

The choice of method depends on the specific research question, the required level of sensitivity and resolution, and the available resources.

Quantitative Comparison of Am Detection Methods

The following table summarizes the key quantitative parameters of the most common methods for Am detection, providing a basis for selecting the most appropriate technique for a given application.

MethodPrincipleResolutionSensitivityThroughputAdvantagesDisadvantages
RNase H-Based Assay (Nm-VAQ) Inhibition of RNase H cleavage by 2'-O-methylation.[2]Single nucleotideHigh (can detect low modification ratios)Low to MediumQuantitative, site-specific validation.[2]Requires prior knowledge of the potential modification site.
RTL-P Reverse transcriptase stalling at 2'-O-methylated sites under low dNTP concentrations.[3]Single nucleotideHighLow to MediumSensitive for detecting known and novel sites.[3]Semi-quantitative, can be influenced by RNA secondary structure.
Mass Spectrometry (LC-MS/MS) Separation and identification of digested nucleosides based on mass-to-charge ratio.[4]Global/Fragment-levelVery HighMediumAbsolute quantification, does not require amplification.[4]Loses sequence context, requires specialized equipment.
RiboMethSeq Resistance of the phosphodiester bond 3' to a 2'-O-methylated nucleotide to alkaline hydrolysis.[5]Single nucleotideHigh (down to 1 ng of total RNA)[5]HighTranscriptome-wide mapping, relatively cost-effective.[6]Can be biased by RNA abundance.[7]
2'OMe-Seq Reverse transcriptase stalling at 2'-O-methylated sites under low dNTP concentrations, coupled with NGS.Single nucleotideHighHighTranscriptome-wide mapping.High false-positive rate reported in some studies.[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments in the detection of 2'-O-methyladenosine.

Protocol 1: Site-Specific Detection and Quantification of Am using RNase H-Based Assay (Nm-VAQ)

This protocol describes the validation and absolute quantification of Am at a specific site using an RNase H cleavage assay coupled with quantitative reverse transcription PCR (qRT-PCR).[2]

Materials:

  • Total RNA or purified RNA of interest

  • Custom chimeric DNA-RNA probe (designed to be complementary to the target sequence, with a central DNA "window" of 4 deoxynucleotides flanked by 2'-O-methylated RNA residues)

  • RNase H (e.g., NEB #M0297) and reaction buffer

  • Nuclease-free water

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers flanking the target site

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Probe Hybridization: a. In a nuclease-free tube, mix 10 pmol of target RNA with 20 pmol of the chimeric DNA-RNA probe in a final volume of 10 µL with nuclease-free water. b. Heat the mixture at 95°C for 2 minutes to denature the RNA. c. Allow the mixture to cool slowly to room temperature over 30 minutes to facilitate hybridization.

  • RNase H Cleavage: a. Prepare the RNase H reaction by adding 1 µL of 10x RNase H reaction buffer and RNase H to the hybridization mixture. For the no-enzyme control, add nuclease-free water instead of the enzyme. b. Incubate the reaction at 37°C for 30 minutes. c. Inactivate the RNase H by heating at 65°C for 20 minutes.

  • Reverse Transcription: a. Use the entire volume of the RNase H reaction as a template for reverse transcription. b. Synthesize cDNA using a suitable reverse transcriptase and random hexamers or a gene-specific primer according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers that amplify a region spanning the target Am site. b. Perform qPCR using a real-time PCR instrument.

  • Data Analysis: a. Determine the Ct values for the RNase H-treated and the no-enzyme control samples. b. The percentage of methylation can be calculated based on the difference in Ct values (ΔCt) between the treated and control samples. A higher ΔCt indicates a lower level of cleavage and thus a higher level of 2'-O-methylation.

Protocol 2: Detection of Am using Reverse Transcription-Ligation-PCR (RTL-P)

This method is highly sensitive for detecting both known and novel 2'-O-methylated sites.[3]

Materials:

  • Total RNA

  • DNase I

  • Specific reverse transcription (RT) primer

  • M-MLV Reverse Transcriptase

  • dNTPs (low and high concentration stocks)

  • PCR primers (forward and reverse)

  • Taq DNA polymerase

  • Nuclease-free water

Procedure:

  • RNA Preparation: a. Treat total RNA with DNase I to remove any contaminating genomic DNA. b. Purify the RNA.

  • Reverse Transcription (RT): a. Set up two separate RT reactions for each RNA sample: one with a low dNTP concentration (e.g., 0.5 µM each) and one with a high dNTP concentration (e.g., 500 µM each). b. In a 25 µL reaction, mix 2-200 ng of total RNA with the specific RT primer. c. Denature at 70°C for 5 minutes and then place on ice. d. Add the RT buffer, M-MLV reverse transcriptase, RNase inhibitor, and the respective low or high concentration of dNTPs. e. Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.

  • PCR Amplification: a. Use an aliquot of the cDNA from both the low and high dNTP reactions as a template for PCR. b. Perform PCR using primers that amplify the region of interest. The number of cycles should be optimized for semi-quantitative analysis (e.g., 20-25 cycles).

  • Analysis: a. Analyze the PCR products on an agarose (B213101) gel. b. A significant decrease in the amount of the full-length PCR product in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide that caused the reverse transcriptase to stall.

Protocol 3: Transcriptome-Wide Mapping of Am using RiboMethSeq

This protocol outlines the general workflow for RiboMethSeq to map 2'-O-methylated sites across the transcriptome.[5]

Materials:

  • Total RNA (1 ng - 1 µg)

  • Alkaline hydrolysis buffer (e.g., 50 mM NaHCO3/Na2CO3, pH 9.2)

  • T4 Polynucleotide Kinase (PNK)

  • T4 RNA Ligase 1

  • 3' and 5' sequencing adapters

  • Reverse transcriptase and primers

  • PCR amplification reagents

  • Next-generation sequencing platform (e.g., Illumina)

Procedure:

  • RNA Fragmentation: a. Fragment the RNA using alkaline hydrolysis. The incubation time and temperature should be optimized to obtain fragments in the desired size range (e.g., 20-40 nucleotides). b. Stop the reaction by adding an equal volume of stop solution (e.g., 3 M sodium acetate, pH 5.2).

  • End Repair: a. Dephosphorylate the 3' ends of the RNA fragments using T4 PNK in the absence of ATP. b. Phosphorylate the 5' ends by adding ATP to the reaction and continuing the incubation.

  • Adapter Ligation: a. Ligate a 3' sequencing adapter to the RNA fragments using T4 RNA Ligase 1. b. Ligate a 5' sequencing adapter.

  • Reverse Transcription and PCR Amplification: a. Perform reverse transcription using a primer complementary to the 3' adapter. b. Amplify the resulting cDNA using PCR with primers that add the necessary sequencing indexes.

  • Sequencing and Data Analysis: a. Sequence the prepared library on a high-throughput sequencing platform. b. Align the sequencing reads to the reference transcriptome. c. Identify 2'-O-methylated sites by looking for a characteristic gap in the coverage of the 5' and 3' ends of the sequencing reads. The phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from cleavage, resulting in a depletion of read ends at that position.

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this document.

RNaseH_Workflow cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis Target RNA Target RNA Hybridization Hybridization Target RNA->Hybridization Chimeric Probe Chimeric Probe Chimeric Probe->Hybridization RNase H Cleavage RNase H Cleavage Hybridization->RNase H Cleavage No-Enzyme Control No-Enzyme Control Hybridization->No-Enzyme Control Reverse Transcription Reverse Transcription RNase H Cleavage->Reverse Transcription No-Enzyme Control->Reverse Transcription qPCR qPCR Reverse Transcription->qPCR Data Analysis Data Analysis qPCR->Data Analysis

Caption: Workflow for RNase H-based detection of 2'-O-methyladenosine.

RTLP_Workflow Total RNA Total RNA RT_Low_dNTP Reverse Transcription (Low dNTPs) Total RNA->RT_Low_dNTP RT_High_dNTP Reverse Transcription (High dNTPs) Total RNA->RT_High_dNTP PCR_Low PCR Amplification RT_Low_dNTP->PCR_Low PCR_High PCR Amplification RT_High_dNTP->PCR_High Analysis Gel Electrophoresis & Comparison PCR_Low->Analysis PCR_High->Analysis

Caption: Workflow for RTL-P detection of 2'-O-methyladenosine.

RiboMethSeq_Workflow Total RNA Total RNA Fragmentation Alkaline Fragmentation Total RNA->Fragmentation End_Repair End Repair (Dephosphorylation & Phosphorylation) Fragmentation->End_Repair Adapter_Ligation 3' & 5' Adapter Ligation End_Repair->Adapter_Ligation RT_PCR Reverse Transcription & PCR Amplification Adapter_Ligation->RT_PCR Sequencing Next-Generation Sequencing RT_PCR->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis

References

Application Notes and Protocols for Enzymatic RNA Synthesis Using 2'-O-methyladenosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of RNA incorporating 2'-O-methyladenosine triphosphate (2'-O-Me-ATP). This modification offers significant advantages in therapeutic RNA development by enhancing nuclease resistance and reducing innate immune responses. The following sections detail the background, applications, quantitative data, and experimental protocols for the direct incorporation of 2'-O-Me-ATP into RNA transcripts using mutant T7 RNA polymerases.

Introduction

2'-O-methylation is a naturally occurring RNA modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. In therapeutic applications, the site-specific incorporation of 2'-O-methylated nucleotides, such as 2'-O-methyladenosine (2'-O-Me-A), into synthetic RNA can significantly improve its stability and biological activity. While post-transcriptional enzymatic methylation is a common method, the direct incorporation of 2'-O-methyladenosine triphosphate (2'-O-Me-ATP) during in vitro transcription offers a streamlined approach for producing uniformly modified RNA.

Wild-type T7 RNA polymerase exhibits poor efficiency in incorporating 2'-modified nucleotides. However, several mutant T7 RNA polymerases have been developed to overcome this limitation, enabling the synthesis of fully 2'-O-methylated RNA. This document focuses on protocols utilizing these engineered enzymes.

Applications

The incorporation of 2'-O-Me-A into RNA transcripts has several key applications in research and drug development:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the action of endo- and exonucleases, significantly increasing the in vivo half-life of the RNA molecule.

  • Reduced Immunogenicity: Modification at the 2' position can help the RNA evade recognition by innate immune sensors, such as Toll-like receptors (TLRs), reducing the risk of inflammatory responses.

  • Improved Hybridization Affinity: 2'-O-methylation can increase the thermal stability (Tm) of RNA:DNA and RNA:RNA duplexes, enhancing the binding affinity of antisense oligonucleotides and siRNAs to their targets.

  • Structural and Functional Studies: The site-specific introduction of 2'-O-Me-A can be used to probe RNA structure, folding, and interactions with RNA-binding proteins.

Quantitative Data

The choice of mutant T7 RNA polymerase significantly impacts the yield of 2'-O-methylated RNA. The following tables summarize the comparative performance of different mutants.

Table 1: Comparison of Mutant T7 RNA Polymerase Activity for 2'-O-methylated RNA Synthesis

T7 RNA Polymerase MutantRelative Yield of 2'-O-methyl RNAKey Features
Wild-TypeVery LowInefficient at incorporating 2'-O-methylated NTPs.
Y639F/H784A ('FA')ModerateOne of the earlier mutants with improved incorporation.
RGVGHighShows strong activity with 2'-O-methyl UTP.
RGVG-M6 Very High (≥25-fold higher than 'FA') Contains thermostabilizing mutations, leading to significantly increased yields of fully 2'-O-methylated RNA.[1]
R425CVariableReported to be capable of synthesizing fully 2'-O-methyl RNA, though some studies have reported difficulty in detecting transcription.[2]

Table 2: RNA Yield per DNA Template for RGVG-M6 Mutant [1]

Nucleotide CompositionTemplateYield (RNA molecules per DNA template)
Natural ribonucleotides (rNTPs) by WT T7 RNAPSpinach Aptamer12.4
2'-O-methylnucleotides (mN) Spinach Aptamer 4.6
2'-F-guanosine, 2'-O-methyladenosine, 2'-O-methylpyrimidines (fGmH)Spinach Aptamer5.5
Natural ribonucleotides (rNTPs) by WT T7 RNAPN42 Aptamer Pool7.7
2'-O-methylnucleotides (mN) N42 Aptamer Pool 5.5
2'-F-guanosine, 2'-O-methyladenosine, 2'-O-methylpyrimidines (fGmH)N42 Aptamer Pool4.9

Experimental Protocols

This section provides a detailed protocol for the in vitro transcription of RNA with complete replacement of ATP with 2'-O-Me-ATP using the high-yield RGVG-M6 mutant T7 RNA polymerase.

Protocol 1: In Vitro Transcription for Fully 2'-O-methylated RNA using RGVG-M6 T7 RNA Polymerase

This protocol is optimized for the synthesis of fully 2'-O-methylated RNA transcripts.

Materials:

  • Linearized DNA template with a T7 promoter (200 nM)

  • RGVG-M6 T7 RNA Polymerase (200 nM)

  • 2'-O-Me-ATP (0.5 mM)

  • 2'-O-Me-GTP (0.5 mM)

  • 2'-O-Me-CTP (0.5 mM)

  • 2'-O-Me-UTP (0.5 mM)

  • "Permissive Buffer" (see composition below)

  • Yeast Inorganic Pyrophosphatase (10 U/mL)

  • Baseline-ZERO™ DNase

  • Nuclease-free water

Permissive Buffer Composition: [1]

  • 200 mM HEPES, pH 7.5

  • 5.5 mM MgCl₂

  • 1.5 mM MnCl₂

  • 2 mM Spermidine

  • 40 mM DTT

  • 0.01% Triton X-100

  • 10% PEG 8000

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the order listed.

ComponentVolume (for 50 µL reaction)Final Concentration
Nuclease-free waterto 50 µL-
Permissive Buffer (10x)5 µL1x
2'-O-Me-NTP Mix (5 mM each)5 µL0.5 mM each
Linearized DNA Template (2 µM)5 µL200 nM
Yeast Inorganic Pyrophosphatase (1 U/µL)0.5 µL10 U/mL
RGVG-M6 T7 RNA Polymerase (2 µM)5 µL200 nM
  • Incubation: Incubate the reaction at 37°C for 20 hours.[1]

  • DNase Treatment: Add 0.03 U/µL of Baseline-ZERO™ DNase to the reaction mixture and incubate at 37°C for 1 hour.[1]

  • Purification: Purify the RNA transcript using your preferred method, such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution, or a column-based purification kit suitable for RNA.

  • Quantification and Analysis: Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit). Analyze the integrity and size of the transcript by denaturing PAGE.

Visualizations

Experimental Workflow

experimental_workflow Workflow for Enzymatic Synthesis of 2'-O-methylated RNA cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis template_prep Linearized DNA Template (with T7 Promoter) ivt In Vitro Transcription (RGVG-M6 T7 RNA Polymerase, 37°C, 20h) template_prep->ivt reagent_prep Reaction Mix Preparation (Permissive Buffer, 2'-O-Me-NTPs) reagent_prep->ivt dnase DNase Treatment ivt->dnase purify RNA Purification (PAGE or Column) dnase->purify qc Quality Control (Quantification & Gel Analysis) purify->qc

Caption: Workflow for enzymatic synthesis of 2'-O-methylated RNA.

Logical Relationship of Components

logical_relationship Key Components for Successful 2'-O-methylated RNA Synthesis cluster_enzyme Polymerase cluster_substrate Substrates cluster_conditions Reaction Conditions center_node High-Yield 2'-O-Me RNA mutant_polymerase Mutant T7 RNAP (e.g., RGVG-M6) mutant_polymerase->center_node modified_ntps 2'-O-Me-ATP & other 2'-O-Me-NTPs modified_ntps->center_node dna_template T7 Promoter- containing DNA dna_template->center_node permissive_buffer Permissive Buffer (Mg2+, Mn2+, PEG) permissive_buffer->center_node optimized_time_temp Optimized Incubation (Time & Temperature) optimized_time_temp->center_node

References

Application Notes and Protocols for Co-transcriptional Capping of mRNA using 2'-O-methylated Cap Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-transcriptional capping of messenger RNA (mRNA) using 2'-O-methylated cap analogs. This method is critical for the synthesis of stable and efficiently translated mRNA for various applications, including vaccines, therapeutics, and research.

Introduction

The 5' cap is a crucial modification of eukaryotic mRNA that is essential for its stability, nuclear export, and translation initiation. The cap structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. In higher eukaryotes, this basic "Cap 0" structure is further methylated at the 2'-O position of the first and sometimes second nucleotide to form "Cap 1" and "Cap 2" structures, respectively.[][2] The 2'-O-methylation, particularly the Cap 1 structure, is vital for the mRNA to be recognized as "self" by the innate immune system, thereby avoiding an unwanted immune response.[][3]

Co-transcriptional capping involves the incorporation of a cap analog during the in vitro transcription (IVT) reaction, which simplifies the manufacturing process by combining transcription and capping into a single step.[2][4] This method offers a significant advantage over the traditional two-step enzymatic capping process.[2] This document focuses on the use of 2'-O-methylated cap analogs, which directly yield the desired Cap 1 structure.

Key Technologies and Cap Analogs

Two primary technologies for co-transcriptional capping are widely used: Anti-Reverse Cap Analog (ARCA) and CleanCap®.

  • ARCA (Anti-Reverse Cap Analog): ARCA is a dinucleotide cap analog designed to be incorporated only in the correct orientation, which enhances the proportion of translatable mRNA.[4][] However, standard ARCA produces a Cap 0 structure, which necessitates a subsequent enzymatic step to create the desired Cap 1 structure for many therapeutic applications.[][4]

  • CleanCap®: This technology utilizes trinucleotide cap analogs that are efficiently incorporated during IVT to directly produce an mRNA with a Cap 1 structure.[4][6] This "one-pot" reaction streamlines the manufacturing process and has been shown to result in high capping efficiency and mRNA yields.[7][8]

Data Presentation: Comparison of Capping Methods

The choice of capping method significantly impacts the efficiency of capping, the final mRNA yield, and the nature of the 5' cap structure. The following tables summarize the quantitative data comparing different co-transcriptional capping strategies.

FeaturemCap (Cap 0)ARCA (Cap 0)CleanCap® (Cap 1)Enzymatic Capping (Post-transcriptional)
Capping Efficiency ~70%[4]50-80%[][9]>95%[4][9]High[4]
Resulting Cap Structure Cap 0[4][]Cap 0[][4]Cap 1[4][6]Cap 0 or Cap 1[4]
mRNA Yield Reduced due to high cap:GTP ratio[4]Significantly lower due to high cap:GTP ratio[4]High (~4 mg/ml)[7]High[4]
Process Steps Single step (IVT)[4]Single step (IVT)[4]Single step (IVT)[4]Multiple steps (IVT, purification, capping, purification)[4]
Immune Response Potentially immunogenic (Cap 0)[][10]Potentially immunogenic (Cap 0)[][10]Reduced immunogenicity (Cap 1)[][]Reduced immunogenicity (if Cap 1 is synthesized)[]
Cap AnalogInitiating SequenceKey Advantages
CleanCap® AG AG[6]High capping efficiency and yield.[7]
CleanCap® GG GG[7]Allows for easy transition from ARCA-based systems without sequence modification.[7]
CleanCap® AU AU[7]Optimized for self-amplifying RNA, preserving the native alphavirus 5' end.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the co-transcriptional capping of mRNA using 2'-O-methylated cap analogs.

Protocol 1: In Vitro Transcription and Co-transcriptional Capping with CleanCap® Reagent AG

This protocol is adapted for use with the HiScribe™ T7 High Yield RNA Synthesis Kit (NEB #E2040) and user-supplied CleanCap® Reagent AG.

1. DNA Template Preparation:

  • The DNA template must contain a T7 promoter followed by an "AG" initiation sequence.[6][11] The standard "GG" sequence will result in transcripts with a 5'-triphosphate end.[11]

  • The template should be linearized and purified. The final concentration should be 0.5-1 µg/µl.

2. In Vitro Transcription Reaction Setup (40 µl reaction):

ComponentVolumeFinal Concentration
Nuclease-free WaterVariable-
10X Reaction Buffer4 µl1X
ATP (100 mM)2 µl5 mM
GTP (100 mM)2 µl5 mM
CTP (100 mM)2 µl5 mM
UTP (100 mM)2 µl5 mM
CleanCap® Reagent AG (100 mM)1.6 µl4 mM
Linear DNA Template (0.5-1 µg/µl)1 µg25 ng/µl
T7 RNA Polymerase Mix4 µl-
Total Volume 40 µl

3. Reaction Incubation:

  • Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[11]

  • Assemble the reaction mix at room temperature in the order listed above.

  • Mix thoroughly by pipetting up and down and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

4. DNase Treatment:

  • To remove the DNA template, add the following to the 40 µl transcription reaction:

    • 50 µl Nuclease-free water

    • 10 µl 10X DNase I Buffer

    • 2 µl DNase I (RNase-free)

  • Mix and incubate for 15 minutes at 37°C.[11]

5. mRNA Purification:

  • Purify the mRNA using a suitable method, such as a column-based RNA cleanup kit (e.g., Monarch RNA Cleanup Kit, NEB #T2050) or lithium chloride precipitation.

6. Quality Control:

  • Assess the integrity and size of the mRNA transcript by gel electrophoresis (e.g., 1.2% formaldehyde (B43269) gel).[9]

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Conversion of ARCA-capped mRNA (Cap 0) to Cap 1 mRNA

This protocol is for the 2'-O-methylation of ARCA-capped mRNA to generate a Cap 1 structure.

1. Starting Material:

  • Purified ARCA-capped mRNA (Cap 0).

2. 2'-O-Methyltransferase Reaction Setup (20 µl reaction):

ComponentVolumeFinal Concentration
Nuclease-free WaterVariable-
10X Cap 2'-O-Methyltransferase Buffer2 µl1X
S-adenosylmethionine (SAM) (32 mM)1 µl1.6 mM
ARCA-capped mRNA (up to 20 µg)X µl-
mRNA Cap 2'-O-Methyltransferase1 µl-
Total Volume 20 µl

3. Reaction Incubation:

  • Combine the ARCA-capped mRNA and nuclease-free water.

  • Heat at 65°C for 5 minutes to remove secondary structures, then place on ice.[3]

  • Add the reaction buffer and SAM.

  • Add the mRNA Cap 2'-O-Methyltransferase.

  • Mix gently and incubate at 37°C for 1 hour.

4. mRNA Purification:

  • Purify the Cap 1 mRNA using a suitable RNA cleanup method.

Visualizations

The following diagrams illustrate key workflows and concepts related to co-transcriptional mRNA capping.

Co_transcriptional_Capping_Workflow cluster_IVT In Vitro Transcription (IVT) DNA_Template Linearized DNA Template (with T7 promoter + initiation sequence) IVT_Reaction One-Pot Reaction DNA_Template->IVT_Reaction IVT_Mix IVT Reaction Mix (NTPs, Polymerase, Buffer) IVT_Mix->IVT_Reaction Cap_Analog 2'-O-methylated Cap Analog (e.g., CleanCap®) Cap_Analog->IVT_Reaction Capped_mRNA Cap 1 mRNA IVT_Reaction->Capped_mRNA Transcription & Capping Purification Purification (DNase treatment, RNA cleanup) Capped_mRNA->Purification Final_mRNA Purified, Functional Cap 1 mRNA Purification->Final_mRNA

Caption: Workflow for co-transcriptional capping of mRNA.

Capping_Method_Comparison cluster_cotranscriptional Co-transcriptional Capping cluster_posttranscriptional Post-transcriptional Modification Start Uncapped mRNA transcript ARCA ARCA Start->ARCA CleanCap CleanCap® Start->CleanCap Enzymatic Enzymatic Capping Start->Enzymatic Cap0_ARCA Cap 0 mRNA ARCA->Cap0_ARCA Cap1_CleanCap Cap 1 mRNA CleanCap->Cap1_CleanCap Methyltransferase 2'-O-Methyltransferase Cap0_ARCA->Methyltransferase Final_Product Desired Final Product Cap0_Enzymatic Cap 0 mRNA Enzymatic->Cap0_Enzymatic Cap1_Final Cap 1 mRNA Methyltransferase->Cap1_Final Cap0_Enzymatic->Methyltransferase Cap_Structure_Signaling cluster_cap0 Cap 0 Structure cluster_cap1 Cap 1 Structure mRNA Synthetic mRNA Cap0 m7GpppN mRNA->Cap0 ARCA or Enzymatic Cap1 m7GpppNm mRNA->Cap1 CleanCap® or Enzymatic + Methylation Immune_Recognition Innate Immune Recognition (e.g., RIG-I, IFITs) Cap0->Immune_Recognition Response Potential Immune Response & Lower Translation Immune_Recognition->Response Immune_Evasion Evades Immune Recognition ('Self' RNA) Cap1->Immune_Evasion Translation Enhanced Stability & Efficient Translation Immune_Evasion->Translation

References

Application Notes and Protocols for the Preparation of 2'-O-methyladenosine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of 2'-O-methyladenosine-modified oligonucleotides. This modification is a cornerstone in the development of therapeutic and diagnostic oligonucleotides, offering enhanced stability and binding affinity.

Introduction

2'-O-methylation is one of the most common and crucial modifications of ribonucleosides, occurring naturally in various RNA species.[1][2] In the context of synthetic oligonucleotides, the incorporation of 2'-O-methyladenosine (2'-OMe-A) offers significant advantages. The methyl group at the 2' position of the ribose sugar locks the sugar in a C3'-endo conformation, which is favorable for A-type RNA helices. This pre-organization enhances the binding affinity to complementary RNA targets.[1][3] Furthermore, the 2'-O-methyl group provides steric hindrance, rendering the phosphodiester backbone more resistant to nuclease degradation.[1][4][5] These properties make 2'-O-methylated oligonucleotides, including those with 2'-O-methyladenosine, valuable tools for a range of applications, particularly in the development of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[4][5]

Key Advantages of 2'-O-methyladenosine Modification

  • Increased Nuclease Resistance: The 2'-O-methyl group protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life and biological activity.[1][4][5]

  • Enhanced Binding Affinity: The modification increases the thermal stability (melting temperature, Tm) of the duplex formed with a complementary RNA strand.[4] An increase in Tm of approximately 1.3°C per 2'-O-methyl modification has been reported.[4]

  • Reduced Immunogenicity: Certain modifications to oligonucleotides can help in reducing unwanted immune responses.

  • Improved in vivo Stability: The enhanced nuclease resistance and binding affinity contribute to better performance in biological systems.[6]

Applications in Research and Drug Development

The unique properties of 2'-O-methyladenosine-modified oligonucleotides have led to their widespread use in various therapeutic and diagnostic applications:

  • Antisense Oligonucleotides (ASOs): These modified oligonucleotides can bind to specific mRNA targets and inhibit protein translation through steric hindrance or by mediating RNase H cleavage.[5] "Gapmer" ASOs, which have a central DNA-like region flanked by 2'-O-methylated RNA, are a common design that combines nuclease resistance with the ability to recruit RNase H.[]

  • Small Interfering RNA (siRNA): 2'-O-methylation is used to improve the stability and reduce off-target effects of siRNA duplexes used in RNA interference (RNAi) therapies.[5]

  • Aptamers: These are structured oligonucleotides that bind to specific target molecules. 2'-O-methyl modifications can enhance the structural stability and nuclease resistance of aptamers, making them more robust for therapeutic and diagnostic use.[4]

  • Exon Skipping: Modified oligonucleotides can be designed to modulate pre-mRNA splicing, for example, to skip a mutated exon and restore the reading frame of a gene.[]

  • Diagnostics: The high specificity and stability of 2'-O-methylated probes make them suitable for various diagnostic assays.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and performance of 2'-O-methyladenosine-modified oligonucleotides.

Table 1: Impact of 2'-O-Methyl Modification on Duplex Stability

ModificationChange in Melting Temperature (Tm) per ModificationReference
2'-O-Methyl RNA/RNA duplex+1.3 °C[4]
2'-MOE RNA/RNA duplex~+2 °C[3]

Table 2: Synthesis Yields of Modified Oligonucleotides

Oligonucleotide TypeOverall Yield RangeNotesReference
Post-synthetically modified oligoribonucleotides25% - 91%Yields vary depending on the specific modification and purification method.[8]
N6-methyladenosine phosphoramidite (B1245037) synthesis60% (overall from inosine)Improved five-step synthesis.[9]

Table 3: Nuclease Stability of 2'-O-Alkyl Modified Oligonucleotides

Oligonucleotide ModificationRelative Stability in 50% Fetal Bovine Serum (FBS)Reference
Unmodified DNA (PO_DNA)Least Stable[10]
2'-O-Methyl (ON_Me)More stable than PO_DNA[10]
2'-O-Ethyl (ON_Et)More stable than ON_Me[10]
2'-O-Propyl (ON_Pr)More stable than ON_Et[10]
2'-O-Butyl (ON_Bu)Most stable, comparable to Phosphorothioate DNA (PS_DNA)[10]

Experimental Protocols

The following section provides detailed protocols for the preparation of 2'-O-methyladenosine-modified oligonucleotides using solid-phase phosphoramidite chemistry.

Diagram of the Solid-Phase Oligonucleotide Synthesis Cycle

Synthesis_Cycle cluster_workflow Solid-Phase Synthesis Workflow start Start with CPG Solid Support deblock 1. Deblocking (Remove 5'-DMT group) start->deblock couple 2. Coupling (Add 2'-OMe-A phosphoramidite) deblock->couple cap 3. Capping (Block unreacted 5'-OH groups) couple->cap oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize repeat Repeat Cycle for Desired Length oxidize->repeat repeat->deblock Next cycle end_synthesis Oligonucleotide Synthesis Complete repeat->end_synthesis Final cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol 1: Solid-Phase Synthesis of 2'-O-methyladenosine-Modified Oligonucleotides

This protocol outlines the standard procedure for synthesizing oligonucleotides containing 2'-O-methyladenosine using an automated DNA/RNA synthesizer.

Materials:

  • 2'-O-methyladenosine phosphoramidite (and other required phosphoramidites)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)

  • DNA/RNA synthesizer

Procedure:

  • Preparation:

    • Dissolve the 2'-O-methyladenosine phosphoramidite and other required phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration.

    • Install the phosphoramidites and other reagents on the synthesizer according to the manufacturer's instructions.

    • Pack a synthesis column with the appropriate CPG solid support.

  • Automated Synthesis Cycle: Program the synthesizer to perform the following four steps for each nucleotide addition:

    • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using a solution of trichloroacetic acid in dichloromethane.

    • Coupling: Couple the 2'-O-methyladenosine phosphoramidite (or other phosphoramidite) to the free 5'-hydroxyl group of the growing chain. This step is catalyzed by an activator like 5-ethylthio-1H-tetrazole.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

  • Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Diagram of the Deprotection and Purification Workflow

Deprotection_Purification cluster_workflow Deprotection and Purification Workflow cleavage 1. Cleavage and Base Deprotection (e.g., AMA at room temperature) desilylation 2. 2'-OH Deprotection (e.g., TEA-3HF at 65°C) cleavage->desilylation purification 3. Purification (e.g., PAGE or HPLC) desilylation->purification desalting 4. Desalting purification->desalting final_product Purified 2'-OMe-A Oligonucleotide desalting->final_product

Caption: General workflow for the deprotection and purification of synthetic RNA.

Protocol 2: Deprotection and Purification of 2'-O-methylated Oligonucleotides

This protocol describes the steps required to cleave the synthesized oligonucleotide from the solid support and remove the protecting groups.

Materials:

  • Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RNA quenching buffer

  • Equipment for purification (e.g., Polyacrylamide Gel Electrophoresis (PAGE) apparatus, High-Performance Liquid Chromatography (HPLC) system)

  • Desalting columns

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized oligonucleotide to a reaction vial.

    • Add AMA solution and incubate at room temperature for 2 hours (or as recommended for the specific nucleobase protecting groups used).[11] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.

    • Dry the resulting solution.

  • Removal of 2'-TBDMS Protecting Groups (if applicable):

    • Note: This step is for oligonucleotides synthesized with 2'-TBDMS protected RNA monomers. 2'-O-methyl monomers do not require this step for the methylated positions.

    • Dissolve the dried oligonucleotide in DMSO. Heating at 65°C for 5 minutes can aid dissolution.[11][12]

    • Add TEA·3HF and incubate at 65°C for 2.5 hours.[11][12]

  • Purification:

    • The crude oligonucleotide can be purified by various methods, including denaturing polyacrylamide gel electrophoresis (PAGE), reversed-phase HPLC, or ion-exchange HPLC, to isolate the full-length product.[13][14]

  • Desalting:

    • After purification, the oligonucleotide solution is desalted using methods like ethanol (B145695) precipitation or reversed-phase chromatography on a Sep-Pak column to remove salts and small molecules.[13]

Protocol 3: Characterization of the Final Product

It is crucial to verify the identity and purity of the final 2'-O-methyladenosine-modified oligonucleotide.

Methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase or ion-exchange HPLC is used to assess the purity of the final product.

  • UV-Vis Spectroscopy: The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess the overall conformation of the oligonucleotide and its duplexes.[13]

Conclusion

The preparation of 2'-O-methyladenosine-modified oligonucleotides is a well-established process that is fundamental to the development of next-generation nucleic acid therapeutics and diagnostics. The protocols and data presented here provide a solid foundation for researchers and drug developers working in this exciting field. The enhanced stability and binding properties conferred by the 2'-O-methyl modification continue to make it a modification of choice for a wide array of applications.

References

Enzymatic Synthesis of Cap-1 Structures on mRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap structure is a critical modification of eukaryotic messenger RNA (mRNA) that is essential for its stability, nuclear export, and efficient translation. The cap consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge. In higher eukaryotes, this basic cap structure, known as cap-0, is further methylated at the 2'-O position of the first nucleotide to form the cap-1 structure. The cap-1 structure plays a crucial role in distinguishing self from non-self mRNA, thereby helping to evade the innate immune response, making it a critical quality attribute for mRNA-based therapeutics and vaccines.

This document provides detailed application notes and protocols for the enzymatic synthesis of cap-1 structures on in vitro transcribed (IVT) mRNA. We will cover post-transcriptional capping methodologies using key enzymes, quantitative analysis of capping efficiency, and the biological significance of the cap-1 structure.

Enzymatic Capping of mRNA: An Overview

Post-transcriptional capping is a highly efficient method to add a cap-1 structure to IVT mRNA. This process typically involves a two-step enzymatic reaction performed in a single pot. First, a capping enzyme complex adds the cap-0 structure (m7GpppN). Subsequently, a specific methyltransferase adds a methyl group to the 2'-O position of the first nucleotide to yield the cap-1 structure.

Key Enzymes for Cap-1 Synthesis

Two primary capping enzymes are widely used for the synthesis of the initial cap-0 structure:

  • Vaccinia Capping Enzyme (VCE): A well-established heterodimeric enzyme that possesses RNA 5'-triphosphatase, guanylyltransferase, and guanine (B1146940) N7-methyltransferase activities.

  • Faustovirus Capping Enzyme (FCE): A newer, single-subunit enzyme with the same three enzymatic activities as VCE. FCE has been shown to exhibit higher specific activity and a broader operational temperature range compared to VCE.[1][2][3]

To convert the cap-0 structure to a cap-1 structure, the following enzyme is required:

  • mRNA Cap 2'-O-Methyltransferase: This enzyme specifically recognizes the m7GpppN cap and transfers a methyl group from the co-substrate S-adenosylmethionine (SAM) to the 2'-hydroxyl of the first nucleotide.

Quantitative Data on Capping Enzyme Performance

The choice of capping enzyme can significantly impact the efficiency and yield of the final capped mRNA product. The following tables summarize the key performance characteristics of Vaccinia Capping Enzyme (VCE) and Faustovirus Capping Enzyme (FCE).

Enzyme FeatureVaccinia Capping Enzyme (VCE)Faustovirus Capping Enzyme (FCE)Reference
Structure HeterodimericSingle-subunit[4]
Optimal Temperature ~37°C20°C - 55°C (broader range)[1]
Specific Activity StandardHigher than VCE[3][4]
Capping Efficiency High (~100% achievable)High, often higher than VCE, especially with structured RNAs[3]
Enzyme Requirement StandardLess enzyme required for robust capping[1]

Table 1: Comparison of Vaccinia Capping Enzyme (VCE) and Faustovirus Capping Enzyme (FCE).

Capping MethodReported EfficiencyKey AdvantagesReference
Post-transcriptional Enzymatic Capping (VCE/FCE) ~100% achievableHigh efficiency, independent of transcription yield, suitable for large-scale production.
Co-transcriptional Capping (CleanCap® Reagent AG) >95%"One-pot" synthesis with transcription, streamlined workflow.[5]

Table 2: Comparison of Capping Methodologies and their Efficiencies.

Experimental Protocols

Protocol 1: One-Step Enzymatic Synthesis of Cap-1 mRNA

This protocol describes the synthesis of cap-1 mRNA from uncapped, in vitro transcribed RNA in a single reaction using either Vaccinia Capping Enzyme (VCE) or Faustovirus Capping Enzyme (FCE) in conjunction with mRNA Cap 2'-O-Methyltransferase.

Materials:

  • Purified, uncapped IVT mRNA (up to 10 µg)

  • Vaccinia Capping Enzyme (VCE) (e.g., NEB #M2080) or Faustovirus Capping Enzyme (FCE) (e.g., NEB #M2081)

  • mRNA Cap 2'-O-Methyltransferase (e.g., NEB #M0366)

  • 10X Capping Buffer

  • Guanosine Triphosphate (GTP) (10 mM)

  • S-adenosylmethionine (SAM) (32 mM stock, freshly diluted)

  • RNase Inhibitor (optional, but recommended)

  • Nuclease-free water

Procedure:

  • In a sterile, RNase-free microfuge tube, combine the following:

    • Purified, uncapped mRNA: X µL (up to 10 µg)

    • Nuclease-free water: to a final volume of 14 µL

  • Denature the RNA by incubating at 65°C for 5 minutes. This step helps to resolve secondary structures at the 5' end.

  • Immediately place the tube on ice for 5 minutes to prevent refolding.

  • Set up the capping reaction by adding the following components in the specified order at room temperature:

ComponentVolume for a 20 µL ReactionFinal Concentration
Denatured RNA (from step 3)14.0 µLup to 10 µg
10X Capping Buffer2.0 µL1X
GTP (10 mM)1.0 µL0.5 mM
SAM (freshly diluted to 4 mM)1.0 µL0.2 mM
VCE or FCE (10 U/µL)1.0 µL10 Units
mRNA Cap 2'-O-Methyltransferase (50 U/µL)1.0 µL50 Units
Total Volume 20.0 µL
  • Mix gently by flicking the tube and briefly centrifuge to collect the contents.

  • Incubate the reaction at 37°C for 60 minutes. For RNA transcripts shorter than 200 nucleotides, the incubation time can be extended to 2 hours to ensure complete capping.

  • The cap-1 mRNA is now ready for purification or downstream applications.

Protocol 2: Purification of Capped mRNA using Lithium Chloride (LiCl) Precipitation

This protocol is suitable for purifying mRNA after the enzymatic capping reaction to remove enzymes, salts, and unincorporated nucleotides.

Materials:

  • Capped mRNA reaction from Protocol 1

  • 7.5 M Lithium Chloride (LiCl), RNase-free

  • 70% Ethanol (B145695), RNase-free, ice-cold

  • Nuclease-free water or 10 mM Tris-HCl, pH 7.5

  • Microcentrifuge

Procedure:

  • To the 20 µL capping reaction, add an equal volume (20 µL) of 7.5 M LiCl.

  • Mix thoroughly by vortexing and incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed (e.g., >12,000 x g) in a pre-chilled microcentrifuge at 4°C for 15-20 minutes to pellet the RNA.

  • Carefully decant the supernatant without disturbing the RNA pellet.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

  • Centrifuge at maximum speed at 4°C for 5 minutes.

  • Carefully decant the ethanol supernatant.

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the purified cap-1 mRNA pellet in a suitable volume of nuclease-free water or 10 mM Tris-HCl, pH 7.5.

Protocol 3: Quality Control - Analysis of Capping Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurately determining mRNA capping efficiency. This protocol provides a general workflow for sample preparation and analysis.

1. Sample Preparation: RNase H-mediated Cleavage

To make the mRNA amenable to LC-MS analysis, a short oligonucleotide is cleaved from the 5' end.

  • Design a chimeric DNA/2'-O-Me RNA oligonucleotide probe that is complementary to a region near the 5' end of the mRNA.

  • Anneal the probe to the capped mRNA.

  • Treat the hybrid with RNase H, which will cleave the mRNA strand at the DNA-RNA hybrid region, releasing a short 5'-terminal fragment.

  • Purify the cleaved fragment using methods such as streptavidin bead capture if a biotinylated probe is used.

2. LC-MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reverse-phase column suitable for oligonucleotide separation (e.g., C18).

    • Mobile Phases: Typically a two-solvent system with an ion-pairing agent (e.g., HFIP and a tertiary amine like triethylamine (B128534) or diisopropylethylamine) in water and an organic solvent like methanol (B129727) or acetonitrile.

    • Gradient: A gradient from low to high organic phase concentration to elute the RNA fragments.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass of the capped and uncapped fragments.

  • Data Analysis:

    • Identify the peaks corresponding to the expected masses of the cap-0, cap-1, and uncapped 5' fragments.

    • Calculate the capping efficiency by determining the ratio of the peak area of the cap-1 fragment to the sum of the peak areas of all 5' terminal species (cap-1, cap-0, and uncapped).

    Capping Efficiency (%) = [Area(Cap-1)] / [Area(Cap-1) + Area(Cap-0) + Area(Uncapped)] * 100

Visualization of Workflows and Pathways

Enzymatic Cap-1 Synthesis Workflow

Enzymatic_Capping_Workflow cluster_0 In Vitro Transcription cluster_1 One-Step Capping Reaction cluster_2 Purification cluster_3 Final Product IVT Uncapped ppp-mRNA Capping_Reaction Capping Enzyme (VCE or FCE) + mRNA Cap 2'-O-Methyltransferase + GTP, SAM IVT->Capping_Reaction Input RNA Purification LiCl Precipitation Capping_Reaction->Purification Capped RNA mixture Final_Product Cap-1 mRNA (m7GpppNm-RNA) Purification->Final_Product Purified Product

A streamlined workflow for the enzymatic synthesis of Cap-1 mRNA.

Biological Significance of the Cap-1 Structure

The cap-1 structure is critical for efficient protein synthesis and for evading the host's innate immune system.

Cap1_Significance cluster_translation Translation Initiation cluster_immunity Innate Immunity Evasion Cap1_mRNA Cap-1 mRNA eIF4F eIF4F Complex (eIF4E, eIF4A, eIF4G) Cap1_mRNA->eIF4F binds Ribosome 40S Ribosomal Subunit eIF4F->Ribosome recruits Translation Protein Synthesis Ribosome->Translation initiates Cap0_mRNA Cap-0 mRNA (non-self) RIG_I RIG-I / IFIT Cap0_mRNA->RIG_I recognized by Immune_Response Interferon Response RIG_I->Immune_Response Cap1_mRNA_immune Cap-1 mRNA (self-like) Cap1_mRNA_immune->RIG_I evades recognition

The dual role of the Cap-1 structure in promoting translation and evading innate immunity.

References

Troubleshooting & Optimization

Technical Support Center: Detection and Analysis of RNA Ribose 2'-O-Methylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of RNA ribose 2'-O-methylations (Nm).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in detecting and analyzing RNA 2'-O-methylations?

A1: The detection and analysis of 2'-O-methylations (Nm) present several key challenges. Unlike base modifications, Nm occurs on the ribose sugar and does not directly alter base pairing, making it difficult to detect by conventional sequencing approaches.[1] Key challenges include:

  • Lack of a specific antibody: There are no reported antibodies that selectively bind to Nm, preventing the use of antibody-based enrichment methods common for other modifications.[1]

  • Low abundance and stoichiometry: Nm sites, particularly in mRNA, can be present at low stoichiometry, making them difficult to distinguish from background noise.[1] Many high-throughput methods require substantial amounts of input RNA, making the analysis of less abundant RNAs challenging.[1][2]

  • Distinguishing from other modifications: The chemical properties exploited for Nm detection can sometimes be influenced by other RNA modifications, leading to potential false positives.

  • Validation of high-throughput data: Transcriptome-wide mapping of internal mRNA Nm sites has proven challenging, and only a small subset of predicted sites have been validated by low-throughput methods.[1]

Q2: What are the principal strategies employed for the detection of 2'-O-methylation?

A2: Detection methods for 2'-O-methylation are primarily based on the unique chemical and enzymatic properties conferred by the methyl group on the 2'-hydroxyl of the ribose. These properties include:

  • Resistance to alkaline and enzymatic hydrolysis: The 2'-O-methyl group protects the adjacent phosphodiester bond from cleavage under alkaline conditions and by certain ribonucleases.[1][3] This principle is exploited in methods like RiboMeth-seq.[1]

  • Steric hindrance to reverse transcriptase: The methyl group can impede the progression of reverse transcriptase (RT), especially at low deoxynucleotide triphosphate (dNTP) concentrations.[2][4] This is the basis for RT-based methods like primer extension analysis and RTL-P.[4][5][6]

  • Resistance to periodate (B1199274) oxidation: The 2'-O-methyl group protects the 3'-terminal ribose from oxidation by periodate, a property used in methods for analyzing terminal modifications.[2][7]

Q3: How can I quantify the level of 2'-O-methylation at a specific site?

A3: Quantifying the stoichiometry of 2'-O-methylation can be challenging. Several methods offer semi-quantitative or relative quantification, while some aim for absolute quantification:

  • RTL-P (Reverse Transcription at Low dNTP concentration followed by PCR): This method provides a semi-quantitative measure of methylation by comparing the amount of RT arrest product at low versus high dNTP concentrations.[4][8]

  • RiboMeth-seq: This high-throughput sequencing method can provide a quantitative measure of the absolute methylation fraction, but it requires high sequencing depth and is more practical for abundant RNAs like rRNA.[1]

  • Nm-VAQ (Nm Validation and Absolute Quantification): This qPCR-based method utilizes RNase H cleavage inhibition by Nm to achieve absolute quantification of modification ratios and copy numbers.[9]

Troubleshooting Guides

High-Throughput Sequencing-Based Methods (e.g., RiboMeth-seq, Nm-Seq)
Issue Potential Cause Recommended Solution
Low signal-to-noise ratio Insufficient input RNA.[1]Increase the amount of starting RNA material. For RiboMethSeq, at least 1 µg of RNA is recommended.[3]
Inefficient RNA fragmentation.Optimize fragmentation conditions (e.g., alkaline hydrolysis time, temperature) to achieve the desired fragment size range.
Library preparation bias.Use library preparation kits known to have low sequence bias.
High number of false positives Other RNA modifications or secondary structures interfering with the detection chemistry.Validate candidate sites using an orthogonal method (e.g., RTL-P, Nm-VAQ).
Bioinformatic analysis artifacts.Use stringent filtering criteria and appropriate statistical models to call methylation sites. Compare results with known methylated sites as positive controls.
Inconsistent results between replicates Variability in sample handling and library preparation.Ensure consistent and precise execution of the protocol for all replicates.
Insufficient sequencing depth.Increase the sequencing depth to ensure robust statistical analysis. For RiboMethSeq analysis of human rRNA or tRNAs, a coverage of 12–15 million raw reads is often used.[4]
Reverse Transcription-Based Methods (e.g., RTL-P)
Issue Potential Cause Recommended Solution
No RT stop signal at the expected position The site is not methylated or has very low methylation stoichiometry.Use a positive control with a known methylated site to ensure the assay is working. Increase the amount of input RNA.
High dNTP concentration.Ensure the "low dNTP" condition has a sufficiently low concentration to induce pausing at methylated sites. This may require optimization.
Reverse transcriptase is too processive.Use a reverse transcriptase known to be sensitive to 2'-O-methylation.
High background of non-specific RT stops Complex RNA secondary structures.Perform reverse transcription at a higher temperature to help resolve secondary structures. However, be mindful of enzyme activity at higher temperatures.
Poor RNA quality.Use high-quality, intact RNA for the assay. Check RNA integrity using a Bioanalyzer or similar method.
Difficulty in quantifying methylation levels The relationship between RT stop and methylation level is not linear.RTL-P is a semi-quantitative method. For more precise quantification, consider using a method like Nm-VAQ.[9]
PCR amplification bias.Optimize PCR conditions and use primers with high efficiency.

Experimental Protocols

Detailed Methodology: Reverse Transcription at Low dNTP concentration followed by PCR (RTL-P)

This protocol is adapted from established methods for the site-specific detection of 2'-O-methylation.[6][8][10]

  • Primer Design: Design a reverse transcription primer that anneals ~30-50 nucleotides downstream of the putative methylation site.[5] For the subsequent PCR amplification, design a forward primer upstream of the methylation site and a reverse primer that is the same as or overlaps with the RT primer.[10]

  • Reverse Transcription: Set up two parallel reverse transcription reactions for each RNA sample:

    • High dNTP reaction: Contains a standard concentration of dNTPs (e.g., 1 mM each).

    • Low dNTP reaction: Contains a significantly lower concentration of dNTPs (e.g., 0.4 µM to 4 µM).[8] The optimal low dNTP concentration may need to be determined empirically.

    • Include 1-5 µg of total RNA, the specific RT primer, and a reverse transcriptase.

    • Incubate according to the manufacturer's instructions.

  • PCR Amplification:

    • Use the cDNA products from both the high and low dNTP reactions as templates for PCR.

    • Perform PCR using the designed forward and reverse primers.

    • The PCR product will correspond to the full-length reverse transcription product.

  • Analysis:

    • Analyze the PCR products on an agarose (B213101) gel.

    • A decrease in the amount of PCR product in the low dNTP reaction compared to the high dNTP reaction indicates a potential 2'-O-methylation site, as the reverse transcriptase was blocked from synthesizing the full-length cDNA.

    • For a more quantitative analysis, use qPCR (RTL-qP).[8]

Visualizations

experimental_workflow Workflow for RTL-P Detection of 2'-O-Methylation cluster_rt Reverse Transcription cluster_analysis Analysis rna Total RNA rt_high RT with High dNTPs rna->rt_high + RT Primer rt_low RT with Low dNTPs rna->rt_low + RT Primer pcr_high PCR from High dNTP cDNA rt_high->pcr_high pcr_low PCR from Low dNTP cDNA rt_low->pcr_low gel Agarose Gel Electrophoresis pcr_high->gel pcr_low->gel quant Compare Band Intensities gel->quant

Caption: Workflow of the RTL-P method for detecting 2'-O-methylation.

detection_principles Principles of 2'-O-Methylation Detection cluster_properties Chemical & Enzymatic Properties cluster_methods Detection Methods nm 2'-O-Methylation (Nm) res_alkaline Resistance to Alkaline Hydrolysis nm->res_alkaline res_enzymatic Resistance to RNase Cleavage nm->res_enzymatic rt_block Steric Hindrance to Reverse Transcriptase nm->rt_block ribomethseq RiboMeth-seq res_alkaline->ribomethseq nm_seq Nm-Seq res_enzymatic->nm_seq rtl_p RTL-P rt_block->rtl_p

Caption: Core principles underlying the detection of 2'-O-methylation.

References

Technical Support Center: Enhanced In Vitro Transcription with Modified Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of in vitro transcription (IVT) with modified nucleotides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their mRNA synthesis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during in vitro transcription reactions involving modified nucleotides.

Issue 1: Low or No RNA Yield

Question: I am performing an in vitro transcription reaction with complete substitution of a modified nucleotide (e.g., N1-methylpseudouridine), but I'm getting a very low yield or no RNA at all. What are the possible causes and solutions?

Answer:

Low or no RNA yield is a common issue when incorporating modified nucleotides. Several factors in the IVT reaction can contribute to this problem. Here’s a troubleshooting guide to help you identify and resolve the issue.

Possible Cause Recommended Solution
Poor Quality DNA Template Ensure your DNA template is high quality, linear, and free of contaminants like ethanol (B145695) or salts which can inhibit RNA polymerase.[1][2] Verify complete linearization of plasmid DNA on an agarose (B213101) gel.[1][2]
RNase Contamination RNase contamination can degrade your newly synthesized RNA.[1][3] Use nuclease-free water, tubes, and pipette tips.[][5] Work in an RNase-free environment and wear gloves.[3][5] The addition of an RNase inhibitor to the reaction is highly recommended.[1][2]
Suboptimal Reagent Concentrations The concentration of nucleotides, Mg2+, and enzyme are critical.[][6] Ensure nucleotide concentrations are adequate, typically in the range of 1-2 mM each.[] The ratio of Mg2+ to nucleotides is crucial; insufficient levels can decrease enzyme performance while excessive levels can lead to the production of double-stranded RNA (dsRNA).[]
Inactive RNA Polymerase The RNA polymerase may be denatured or inactive. Always include a positive control template to confirm enzyme activity.[2][3] Store the enzyme mix on ice when setting up the reaction.[5]
Incompatible Modified Nucleotide Some modified nucleotides can be poorly incorporated by standard T7 RNA polymerase, impacting transcription efficiency.[5][7] Consider using an engineered T7 RNA polymerase mutant with increased tolerance for modified nucleotides.[8][9]
Incorrect Incubation Time or Temperature The standard IVT reaction is typically incubated at 37°C for 2-4 hours.[] For GC-rich templates, decreasing the temperature might help reduce premature termination.[1][2] Extended reaction times can sometimes increase yield, but there is a plateau beyond which no further benefit is observed.[]

Issue 2: Incomplete or Truncated Transcripts

Question: My IVT reaction is producing RNA, but the transcripts are shorter than the expected full-length product. What could be causing this?

Answer:

The presence of incomplete or truncated transcripts suggests that the RNA polymerase is terminating prematurely. This can be caused by several factors related to the template, reaction conditions, or nucleotide composition.

Possible Cause Recommended Solution
Degraded DNA Template A damaged or fragmented DNA template will prevent the RNA polymerase from producing full-length transcripts.[] Assess the integrity of your DNA template on an agarose gel.
Premature Termination due to Sequence GC-rich templates or stretches of a single nucleotide can cause the polymerase to stall and dissociate.[1][10] Lowering the incubation temperature to as low as 4°C can sometimes help the polymerase read through these difficult regions.[10]
Low Nucleotide Concentration If the concentration of one or more nucleotides is too low, it can become a limiting factor in the reaction, leading to shorter transcripts.[1][10] Ensure each nucleotide is present at a sufficient concentration (at least 12µM).[1]
Cryptic Termination Sites in Template The DNA template may contain sequences that act as unexpected termination sites for the RNA polymerase.[1] If this is suspected, subcloning the template into a different vector with a different promoter might resolve the issue.[1]

Issue 3: Unexpectedly Long Transcripts

Question: I'm observing RNA transcripts that are longer than the expected size on my gel analysis. Why is this happening?

Answer:

Longer-than-expected transcripts are often a result of issues with the DNA template preparation.

Possible Cause Recommended Solution
Incomplete Linearization of Plasmid If the plasmid template is not completely linearized, the RNA polymerase can continue transcribing around the circular plasmid, producing long concatemeric transcripts.[1][2] Always verify complete digestion of your plasmid on an agarose gel before starting the IVT reaction.[1][2]
Template with 3' Overhangs Restriction enzymes that create 3' overhangs can cause the RNA polymerase to use the opposite strand as a template, resulting in longer transcripts.[1] Use restriction enzymes that generate 5' overhangs or blunt ends for template linearization.[1][2]

Issue 4: Reduced Capping Efficiency with Modified Nucleotides

Question: I'm using a co-transcriptional capping method with modified nucleotides and observing low capping efficiency. How can I improve this?

Answer:

Co-transcriptional capping efficiency can be affected by the presence of modified nucleotides and the ratio of cap analog to GTP.

Possible Cause Recommended Solution
Interference from Modified GTP or ATP Modified GTP and ATP should not be used in co-transcriptional capping reactions as they can interfere with capping efficiency.[11]
Suboptimal Cap Analog to GTP Ratio In co-transcriptional capping, an optimized ratio of cap analog to GTP is crucial. A common ratio is 4:1 (cap analog:GTP).[12] A lower concentration of GTP in the reaction can lead to a decreased overall yield of RNA.[12]
Choice of Capping Method For applications requiring very high capping efficiency, consider post-transcriptional enzymatic capping.[12][13] This method uses enzymes like Vaccinia Capping Enzyme after transcription and can achieve nearly 100% capping efficiency.[13] Newer co-transcriptional methods using trinucleotide cap analogs like CleanCap® can also achieve high capping efficiencies (>95%) without reducing GTP concentration.[12]

Quantitative Data Summary

The incorporation of modified nucleotides can influence the final yield of in vitro transcribed RNA. The following table summarizes the expected impact of common modifications on transcription yield.

Modified NucleotideFull Substitution Impact on YieldKey Considerations
Pseudouridine (B1679824) (Ψ) Generally does not significantly affect final RNA yield.[5][11]Can enhance mRNA stability and translation efficiency.[14][15]
N1-methylpseudouridine (m1Ψ) Generally does not significantly affect final RNA yield.[][14]Outperforms pseudouridine in enhancing protein expression and reducing immunogenicity.[6][16]
5-methylcytidine (5mC) Generally does not significantly affect final RNA yield.[5][11]Often used in combination with pseudouridine or N1-methylpseudouridine.[14][16]
2'-fluoro modified nucleotides Can lead to lower transcription yields with wild-type T7 RNA polymerase.May require engineered T7 RNA polymerase mutants for efficient incorporation.[8]

Note: The actual yield can vary depending on the specific experimental conditions, including the DNA template, polymerase, and buffer composition.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription with Full Nucleotide Substitution

This protocol provides a general framework for a 20 µL IVT reaction with complete substitution of a modified nucleotide (e.g., replacing UTP with N1-methylpseudouridine-5'-triphosphate).

Materials:

  • Linearized DNA template (1 µg)

  • Nuclease-free water

  • 10X Reaction Buffer

  • ATP, GTP, CTP solution (e.g., 100 mM stocks)

  • Modified NTP solution (e.g., 100 mM N1-methylpseudouridine-5'-triphosphate)

  • RNase Inhibitor

  • T7 RNA Polymerase Mix

  • (Optional) DTT (100 mM)

  • (Optional for co-transcriptional capping) Cap analog (e.g., CleanCap® Reagent AG)

Procedure:

  • Thaw all reagents at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[5]

  • Gently vortex and briefly centrifuge all components to ensure they are well-mixed and collected at the bottom of the tube.[5]

  • Assemble the reaction at room temperature in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free waterVariable-
10X Reaction Buffer21X
ATP (100 mM)210 mM
GTP (100 mM)210 mM
CTP (100 mM)210 mM
Modified NTP (100 mM)210 mM
Linearized DNA TemplateX1 µg
RNase Inhibitor1-
T7 RNA Polymerase Mix2-
Total Volume 20 -

Note: The addition of DTT to a final concentration of 5 mM is optional but recommended as it can help maintain enzyme activity.[11]

  • Gently mix the reaction by pipetting up and down, then briefly centrifuge.[5]

  • Incubate the reaction at 37°C for 2 hours. For reactions longer than 60 minutes, using an incubator with a heated lid is recommended to prevent evaporation.[5]

  • (Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.[5]

  • Proceed with mRNA purification.

Protocol 2: mRNA Purification using LiCl Precipitation

This protocol is a common method for purifying in vitro transcribed RNA, effectively removing unincorporated nucleotides, proteins, and DNA template.

Materials:

  • IVT reaction mix

  • Nuclease-free water

  • Lithium Chloride (LiCl) solution (e.g., 8 M)

  • Ethanol (70% and 100%, ice-cold)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Bring the volume of the IVT reaction up to a convenient volume (e.g., 100 µL) with nuclease-free water.

  • Add an appropriate volume of high-concentration LiCl solution to achieve a final concentration that selectively precipitates RNA (typically 2-4 M).

  • Mix well and incubate on ice or at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) in a pre-chilled microcentrifuge at 4°C for 15-30 minutes to pellet the RNA.

  • Carefully aspirate and discard the supernatant, which contains unincorporated nucleotides and other contaminants.

  • Wash the RNA pellet by adding ice-cold 70% ethanol. This step helps to remove residual salts.

  • Centrifuge again for 5-10 minutes at 4°C.

  • Carefully remove the ethanol wash. A brief second wash with 70% ethanol may be performed.

  • Air-dry the pellet for a few minutes to remove residual ethanol. Do not over-dry, as this can make the RNA difficult to resuspend.

  • Resuspend the purified RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer.

Visualizations

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification mRNA Purification cluster_final Final Product plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification1 Template Purification linearization->purification1 ivt_reaction IVT Reaction (T7 Polymerase, NTPs, Modified NTPs, Buffer) purification1->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment purification2 Purification (e.g., LiCl Precipitation) dnase_treatment->purification2 qc Quality Control (Gel Electrophoresis, Spectrophotometry) purification2->qc final_mrna Purified Modified mRNA qc->final_mrna

Caption: Experimental workflow for in vitro transcription with modified nucleotides.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No RNA Yield template_issue Poor DNA Template Quality start->template_issue rnase RNase Contamination start->rnase reagents Suboptimal Reagents start->reagents enzyme Inactive Polymerase start->enzyme check_template Verify Template Integrity & Purity template_issue->check_template rnase_free Use RNase-free Technique & RNase Inhibitor rnase->rnase_free optimize_reagents Optimize [NTP], [Mg2+] reagents->optimize_reagents check_enzyme Use Positive Control, Store Enzyme Properly enzyme->check_enzyme

References

Troubleshooting low yield in 2'-O-methyladenosine 5'-phosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2'-O-methyladenosine 5'-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Step 1: 2'-O-methylation of Adenosine (B11128)

Problem: Low yield of 2'-O-methyladenosine (<40%)

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reaction - Ensure anhydrous conditions as moisture can quench the reagents. - Verify the quality and concentration of methyl iodide. - Extend the reaction time, monitoring progress by TLC or LC-MS.
Formation of side products - Maintain the reaction temperature at 0°C to minimize the formation of the 3'-O-methyl isomer and dimethylated products.[1] - Use a slight excess of adenosine to methyl iodide to reduce dimethylation.
Inefficient purification - Optimize silica (B1680970) gel column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) to effectively separate the 2'-O-methyl isomer from the 3'-O-methyl isomer and unreacted adenosine. - For final purification, crystallization from ethanol (B145695) can be employed to obtain pure 2'-O-methyladenosine.[1]

Problem: Difficulty in separating 2'-O-methyladenosine from 3'-O-methyladenosine

Possible Causes & Solutions:

CauseRecommended Solution
Similar polarity of isomers - Employ a long silica gel column with a shallow solvent gradient during chromatography for better resolution. - Consider using a different stationary phase for chromatography if silica gel is ineffective. - Repeated crystallizations from ethanol may be necessary to enrich the 2'-O-methyl isomer.[1]
Step 2: 5'-Phosphorylation of 2'-O-methyladenosine

Problem: Low yield of this compound

Possible Causes & Solutions:

MethodCauseRecommended Solution
Chemical (e.g., Yoshikawa method with POCl₃) Degradation of starting material or product - Maintain anhydrous conditions throughout the reaction. - Perform the reaction at low temperatures (0°C to -15°C) to minimize side reactions. - Carefully control the stoichiometry of POCl₃; excess can lead to byproducts.
Formation of byproducts (e.g., 3'-phosphate, 2',3'-cyclic phosphate (B84403), diphosphate) - The use of a trialkylphosphate as a solvent can help direct phosphorylation to the 5'-position. - Ensure the workup procedure effectively hydrolyzes the cyclic intermediate to the desired 5'-monophosphate.
Enzymatic (Nucleoside Kinase) Low enzyme activity - Ensure the enzyme is active and has been stored correctly. - Optimize the reaction buffer, pH, and temperature for the specific kinase used.[2][3] - Include a phosphate donor regeneration system (e.g., using acetate (B1210297) kinase) for large-scale synthesis.[2]
Substrate inhibition - Determine the optimal substrate concentration for the kinase; high concentrations can sometimes inhibit enzyme activity.
Product inhibition - Monitor the reaction and stop it at the optimal time to prevent product-induced inhibition of the kinase.

Problem: Formation of multiple phosphorylated products

Possible Causes & Solutions:

MethodCauseRecommended Solution
Chemical (e.g., Yoshikawa method with POCl₃) Non-selective phosphorylation - The 2'-O-methyl group should inherently favor 5'-phosphorylation over 3'-phosphorylation due to steric hindrance. However, optimizing the reaction temperature and solvent can further improve selectivity.
Incomplete hydrolysis of cyclic intermediate - Ensure sufficient time and appropriate conditions (e.g., addition of water or buffer) for the hydrolysis of the 2',3'-cyclic phosphate intermediate to the monophosphate.
Enzymatic (Nucleoside Kinase) Presence of contaminating kinase activities - Use a highly purified nucleoside kinase to avoid phosphorylation at other positions.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 2'-O-methyladenosine?

A typical overall yield for the synthesis of 2'-O-methyladenosine from adenosine using methyl iodide is around 42%.[1] The reaction also produces 3'-O-methyladenosine and dimethylated adenosine as side products.[1]

Q2: What are the most common side products in the 2'-O-methylation of adenosine?

The most common side products are the 3'-O-methyladenosine isomer and dimethylated products such as 2',3'-O-dimethyladenosine and N6,2'-O-dimethyladenosine.[1] The ratio of 2'-O to 3'-O-methyladenosine is typically around 8:1.[1]

Q3: Which chemical method is commonly used for the 5'-phosphorylation of 2'-O-methyladenosine?

The Yoshikawa method, which utilizes phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent, is a common and effective method for the selective 5'-monophosphorylation of unprotected nucleosides.[4]

Q4: What are the advantages of enzymatic phosphorylation over chemical methods?

Enzymatic phosphorylation using nucleoside kinases offers several advantages, including high selectivity for the 5'-position, milder reaction conditions, and being a more environmentally friendly ("green") alternative to chemical methods that often use harsh reagents.[2]

Q5: How can I purify the final product, this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of nucleoside monophosphates.[5][6] Anion-exchange chromatography can also be used to separate the negatively charged phosphate from unreacted nucleoside.

Q6: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the structure, including the position of the methyl and phosphate groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of 2'-O-methyladenosine

This protocol is based on the method of methylation with methyl iodide in an anhydrous alkaline medium.[1]

  • Preparation: Dry adenosine by co-evaporation with anhydrous pyridine (B92270) and toluene.

  • Reaction: Dissolve the dried adenosine in an anhydrous alkaline medium. Cool the solution to 0°C in an ice bath.

  • Add methyl iodide (CH₃I) dropwise to the cooled solution with constant stirring.

  • Maintain the reaction at 0°C for 4 hours.

  • Workup: Quench the reaction by adding a small amount of methanol.

  • Evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to separate 2'-O-methyladenosine from unreacted adenosine and side products.

    • Combine the fractions containing the desired product and evaporate the solvent.

    • Further purify the product by crystallization from ethanol.

Protocol 2: General Procedure for 5'-Phosphorylation using the Yoshikawa Method

This is a general protocol for the selective 5'-phosphorylation of an unprotected nucleoside like 2'-O-methyladenosine.

  • Preparation: Dry the 2'-O-methyladenosine by co-evaporation with anhydrous pyridine.

  • Reaction:

    • Dissolve the dried 2'-O-methyladenosine in a trialkylphosphate solvent (e.g., trimethyl phosphate).

    • Cool the solution to 0°C.

    • Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours at 0°C.

  • Workup:

    • Quench the reaction by slowly adding it to a cold aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate).

    • Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.

  • Purification:

    • Concentrate the aqueous solution under reduced pressure.

    • Purify the crude this compound by anion-exchange chromatography or reversed-phase HPLC.

Visualizations

Synthesis_Workflow Adenosine Adenosine Methylation 2'-O-methylation (CH3I, Anhydrous Alkaline Medium) Adenosine->Methylation m2A 2'-O-methyladenosine Methylation->m2A Phosphorylation 5'-Phosphorylation (e.g., POCl3 or Kinase) m2A->Phosphorylation Purification1 Silica Gel Chromatography & Crystallization m2A->Purification1 m2AMP 2'-O-methyladenosine 5'-phosphate Phosphorylation->m2AMP Purification2 RP-HPLC or Anion-Exchange Chromatography m2AMP->Purification2

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield_Phosphorylation Start Low Yield of 5'-Phosphate Method Chemical or Enzymatic Method? Start->Method Chemical Chemical Method Method->Chemical Chemical Enzymatic Enzymatic Method Method->Enzymatic Enzymatic Anhydrous Ensure Anhydrous Conditions Chemical->Anhydrous Temp Optimize Temperature (Low Temp for Chemical) Chemical->Temp Stoichiometry Check Reagent Stoichiometry (esp. POCl3) Chemical->Stoichiometry EnzymeActivity Verify Enzyme Activity & Storage Enzymatic->EnzymeActivity Buffer Optimize Buffer, pH, Temp Enzymatic->Buffer SubstrateConc Test Different Substrate Concentrations Enzymatic->SubstrateConc

Caption: Troubleshooting logic for low yield in the 5'-phosphorylation step.

References

Stability of 2'-O-methyladenosine 5'-phosphate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-O-methyladenosine 5'-phosphate (2'-O-Me-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting assistance for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the 2'-O-methyl group important?

A1: this compound is a modified ribonucleotide, an analogue of adenosine (B11128) 5'-monophosphate (AMP). The key modification is the presence of a methyl group on the 2'-hydroxyl position of the ribose sugar. This modification is significant because it enhances the stability of the nucleotide by providing resistance against both enzymatic degradation by nucleases and chemical hydrolysis, particularly under alkaline conditions.

Q2: How stable is this compound in aqueous solutions?

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: Under forced degradation conditions (e.g., strong acid, base, or high temperature), 2'-O-Me-AMP is expected to degrade primarily through two pathways:

  • Hydrolysis of the phosphate (B84403) group: This would yield 2'-O-methyladenosine.

  • Depurination: Cleavage of the N-glycosidic bond between the adenine (B156593) base and the ribose sugar, resulting in adenine and 2'-O-methylribose 5'-phosphate. This is more likely to occur under acidic conditions.

Q4: What are the general recommendations for storing aqueous solutions of this compound?

A4: To maximize stability, aqueous solutions of 2'-O-Me-AMP should be stored frozen at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is acceptable. It is advisable to prepare solutions in a buffer with a pH around 7.0 and to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Stability Study Experimental Design

Issue: Designing a stability study for 2'-O-Me-AMP.

Solution: A forced degradation study is recommended to understand the stability profile of 2'-O-Me-AMP. This involves subjecting the compound to a variety of stress conditions.[1][2]

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CDepurination
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CPhosphate hydrolysis
Oxidation 3% H₂O₂, room temperatureOxidation of the adenine base
Thermal Stress 60°C to 80°C in a neutral bufferHydrolysis and other thermal decomposition
Photostability Exposure to UV light (e.g., 254 nm)Photodegradation of the adenine base
HPLC Analysis Troubleshooting

Issue: Poor peak shape or resolution during HPLC analysis of 2'-O-Me-AMP and its potential degradants.

Solution: The analysis of nucleotides by reversed-phase HPLC can be challenging due to their polar nature. Ion-pair reversed-phase HPLC is a common and effective technique.[3][4][5]

Table 2: Common HPLC Troubleshooting Scenarios

ProblemPotential CauseSuggested Solution
Poor retention (peak elutes too early) Mobile phase is too strong; insufficient ion-pairing.Decrease the organic solvent concentration in the mobile phase. Increase the concentration of the ion-pairing reagent (e.g., tributylamine (B1682462) or triethylammonium (B8662869) acetate).
Peak tailing Secondary interactions with the stationary phase; column degradation.Ensure the pH of the mobile phase is appropriate to control the ionization state of the analyte. Use a new column or a column specifically designed for nucleotide analysis.
Split peaks Column void or contamination; sample solvent incompatible with mobile phase.Flush the column or replace it if necessary. Dissolve the sample in the mobile phase.
Baseline drift or noise Mobile phase not properly degassed; detector lamp aging; contaminated mobile phase.Degas the mobile phase. Replace the detector lamp. Use high-purity solvents and freshly prepared buffers.[6]

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating method for this compound using ion-pair reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: 0-20% B

    • 25-30 min: 20-50% B

    • 30-35 min: 50-0% B

    • 35-40 min: 0% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of 2'-O-Me-AMP in water or a suitable buffer.

  • Subject aliquots of the stock solution to the desired stress conditions (see Table 1).

  • At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Stability_Factors Compound 2'-O-Me-AMP Depurination Adenine + 2'-O-Me-Ribose-5'-P Compound->Depurination leads to Phosphate_Hydrolysis 2'-O-methyladenosine + Inorganic Phosphate Compound->Phosphate_Hydrolysis leads to Enzymatic_Degradation 2'-O-methyladenosine Compound->Enzymatic_Degradation leads to (if not fully inhibited) Acid High Acidity (Low pH) Acid->Compound promotes Base High Alkalinity (High pH) Base->Compound promotes Temp High Temperature Temp->Compound accelerates Enzyme Nucleases Enzyme->Compound inhibited by 2'-O-Me

Caption: Factors influencing the stability of this compound.

HPLC_Troubleshooting_Workflow cluster_peak Peak Shape Solutions cluster_rt Retention Time Solutions cluster_baseline Baseline Solutions Start HPLC Problem Observed Check_System Check System Basics (Leaks, Connections, Mobile Phase Prep) Start->Check_System Problem_Resolved1 Problem Resolved Check_System->Problem_Resolved1 Yes Peak_Shape Peak Shape Issue? (Tailing, Fronting, Splitting) Check_System->Peak_Shape No Retention_Time Retention Time Issue? (Drifting, Too Short/Long) Peak_Shape->Retention_Time No Adjust_pH Adjust Mobile Phase pH Peak_Shape->Adjust_pH Yes Baseline Baseline Issue? (Noise, Drift) Retention_Time->Baseline No Adjust_Gradient Adjust Gradient/Organic % Retention_Time->Adjust_Gradient Yes Other Other Issues Baseline->Other No Degas_MP Degas Mobile Phase Baseline->Degas_MP Yes Change_Solvent Check Sample Solvent Compatibility Adjust_pH->Change_Solvent New_Column Use New/Guard Column Change_Solvent->New_Column Adjust_IP Adjust Ion-Pair Reagent Conc. Adjust_Gradient->Adjust_IP Equilibrate Ensure Column Equilibration Adjust_IP->Equilibrate Clean_System Clean System/Detector Degas_MP->Clean_System Check_Lamp Check Detector Lamp Clean_System->Check_Lamp

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Optimizing conditions for enzymatic incorporation of 2'-O-methyladenosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic incorporation of 2'-O-methyladenosine into RNA transcripts.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the efficient incorporation of 2'-O-methyladenosine triphosphate (2'-OMe-ATP)?

A1: For the efficient incorporation of bulky 2'-modified nucleotides like 2'-O-methyladenosine, the double mutant of T7 RNA polymerase, Y639F/H784A , is highly recommended.[1][2][3][4][5] The Y639F mutation reduces the enzyme's discrimination against 2'-substituents, while the H784A mutation enhances the elongation of RNA transcripts containing these modified nucleotides.[1][5]

Q2: What are the main advantages of incorporating 2'-O-methyladenosine into RNA?

A2: Incorporating 2'-O-methyladenosine into RNA offers several key advantages, including:

  • Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance that protects the RNA backbone from cleavage by endo- and exonucleases, thereby increasing the transcript's stability and half-life in cellular environments.

  • Reduced Immunogenicity: Modifications at the 2'-position of nucleotides can help the RNA evade the innate immune system by being recognized as "self," which is particularly beneficial for therapeutic applications like mRNA vaccines.

  • Enhanced Thermal Stability: 2'-O-methylation can increase the thermal stability of RNA duplexes.[5]

Q3: Can I achieve complete substitution of adenosine (B11128) with 2'-O-methyladenosine in my transcript?

A3: While challenging, it is possible to synthesize fully 2'-O-methyl-modified RNA using engineered polymerases like certain T7 RNA polymerase mutants.[5] However, transcription yields may be lower compared to reactions with unmodified nucleotides.[5] Optimization of reaction conditions, including the use of specialized buffers and the addition of reagents like manganese chloride (MnCl2) and polyethylene (B3416737) glycol (PEG), can improve the yield of fully modified transcripts.[5]

Q4: How does the concentration of magnesium ions (Mg²⁺) affect the incorporation of 2'-O-methyladenosine?

A4: Magnesium ion concentration is a critical factor in in vitro transcription (IVT).[6][7][8][9][10] For the incorporation of 2'-O-methylated nucleotides, the optimal Mg²⁺ concentration is often linked to the total nucleotide triphosphate (NTP) concentration.[6][11] An optimal ratio of Mg²⁺ to NTPs is crucial for maximal RNA yield.[6][9] Both excessively low and high concentrations of Mg²⁺ can inhibit the reaction and reduce the yield of the desired transcript.[7] It is recommended to empirically determine the optimal Mg²⁺ concentration for your specific template and reaction conditions.

Q5: What purification methods are suitable for 2'-O-methylated RNA?

A5: Standard RNA purification methods can be used for 2'-O-methylated transcripts. These include:

  • Lithium Chloride (LiCl) Precipitation: Effective for removing the majority of unincorporated nucleotides and enzymes, particularly for RNAs longer than 300 nucleotides.

  • Spin Column Purification: A common and efficient method for removing unincorporated nucleotides, proteins, and salts.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Recommended for obtaining high-purity RNA, as it effectively separates full-length transcripts from truncated products.

  • Phenol:Chloroform Extraction followed by Ethanol Precipitation: A classic method for removing proteins, though it may not completely eliminate free nucleotides.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic incorporation of 2'-O-methyladenosine.

Issue 1: Low or No Yield of 2'-O-Methylated RNA

Possible Cause Recommended Solution
Suboptimal Enzyme Ensure you are using a T7 RNA polymerase mutant suitable for bulky 2'-modifications, such as the Y639F/H784A double mutant.[1][2][3][4]
Incorrect Reaction Buffer Composition Use a buffer optimized for modified NTP incorporation. Consider using a HEPES-based buffer and including additives like spermidine, DTT, and PEG 8000.[5]
Suboptimal Mg²⁺:NTP Ratio Titrate the Mg²⁺ concentration to find the optimal ratio with your total NTP concentration. A common starting point is a slight molar excess of Mg²⁺ over NTPs.[6][9]
Presence of Transcription Inhibitors Ensure the DNA template is free of contaminants from the purification process, such as salts and ethanol. Re-precipitate the DNA template if necessary.
Degraded DNA Template Verify the integrity of your linearized DNA template on an agarose (B213101) gel. Avoid repeated freeze-thaw cycles.
RNase Contamination Use RNase-free reagents and consumables. Include an RNase inhibitor in your transcription reaction.

Issue 2: Incomplete or Truncated Transcripts

Possible Cause Recommended Solution
Premature Termination by Polymerase The Y639F/H784A T7 RNA polymerase mutant is known to reduce premature termination with modified NTPs.[5]
High GC Content of Template Lower the reaction temperature (e.g., to 30°C) to help the polymerase read through GC-rich regions.
Low Concentration of a Limiting NTP Ensure all NTPs (both modified and unmodified) are present at sufficient concentrations. For partial incorporation, optimize the ratio of 2'-OMe-ATP to ATP.
Cryptic Termination Sites in Template If the problem persists, consider subcloning your template into a different vector with an alternative promoter.

Issue 3: Transcripts are Longer than Expected

Possible Cause Recommended Solution
Incomplete Linearization of Plasmid DNA Ensure complete digestion of your plasmid template by checking an aliquot on an agarose gel.
Template with 3' Overhangs Use restriction enzymes that generate blunt ends or 5' overhangs for template linearization.

Experimental Protocols

Protocol 1: In Vitro Transcription for Partial Incorporation of 2'-O-Methyladenosine using T7 RNA Polymerase (Y639F/H784A)

This protocol is a starting point and may require optimization for specific templates and desired levels of incorporation.

1. Reagent Preparation:

  • 10X Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 20 mM Spermidine, 100 mM DTT. Store at -20°C.

  • NTP Mix (for partial incorporation): Prepare a stock solution containing ATP, CTP, GTP, UTP, and 2'-OMe-ATP at the desired ratio. The final concentration of each NTP in the reaction should typically be between 2 mM and 6 mM.

  • Linearized DNA Template: 0.5 - 1 µg/µL in nuclease-free water.

  • T7 RNA Polymerase (Y639F/H784A): Use a commercially available or in-house purified enzyme.

  • RNase Inhibitor: 40 U/µL.

  • Magnesium Chloride (MgCl₂): 1 M stock solution.

  • Nuclease-free Water.

2. Reaction Setup (20 µL reaction):

ComponentVolumeFinal Concentration
Nuclease-free WaterUp to 20 µL-
10X Transcription Buffer2 µL1X
NTP MixVariable2-6 mM each
Linearized DNA Template1 µL500 ng
MgCl₂ (1 M)VariableOptimize (e.g., 20-40 mM)
RNase Inhibitor0.5 µL20 units
T7 RNA Polymerase (Y639F/H784A)1 µL-

3. Reaction Incubation:

  • Assemble the reaction mixture at room temperature in the order listed above.

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 to 4 hours.

4. DNase Treatment and RNA Purification:

  • Add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Purify the RNA using a spin column purification kit, LiCl precipitation, or denaturing PAGE, depending on the downstream application.

Protocol 2: 3'-Tailing of RNA with 2'-O-Methyladenosine using Poly(U) Polymerase

While typically used for polyadenylation, some polymerases can incorporate modified nucleotides. This is an exploratory protocol that may require significant optimization.

1. Reagent Preparation:

  • 10X Poly(U) Polymerase Reaction Buffer: (e.g., NEBuffer 2: 500 mM NaCl, 100 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.9).

  • 2'-OMe-ATP: 10 mM stock solution.

  • Purified RNA: 1-10 pmol in nuclease-free water.

  • Poly(U) Polymerase: (e.g., from E. coli).

  • RNase Inhibitor: 40 U/µL.

  • Nuclease-free Water.

2. Reaction Setup (25 µL reaction):

ComponentVolumeFinal Concentration
Nuclease-free WaterUp to 25 µL-
10X Reaction Buffer2.5 µL1X
2'-OMe-ATP (10 mM)2.5 µL1 mM
Purified RNAVariable1-10 pmol
RNase Inhibitor1 µL40 units
Poly(U) Polymerase1 µL-

3. Reaction Incubation:

  • Combine the components in a sterile microcentrifuge tube.

  • Incubate at 37°C for 30 minutes.

4. RNA Purification:

  • Stop the reaction by adding EDTA to a final concentration of 10 mM.

  • Purify the tailed RNA using a suitable method as described in Protocol 1.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the enzymatic incorporation of 2'-O-methyladenosine. Note that optimal conditions can be template-dependent and may require empirical validation.

Table 1: Recommended Reaction Conditions for T7 RNA Polymerase (Y639F/H784A) with 2'-OMe-NTPs

ParameterRecommended RangeNotes
T7 Mutant Y639F/H784ASuperior for bulky 2'-substituents.[1][2][3][4]
Temperature 30 - 37 °CLower temperatures may improve yield for GC-rich templates.
pH 7.5 - 8.0-
Total NTP Concentration 4 - 12 mMHigher concentrations can increase yield but may also lead to inhibition.[6]
2'-OMe-ATP:ATP Ratio VariableDepends on the desired level of incorporation. Start with a 1:1 ratio for partial incorporation.
MgCl₂ Concentration 20 - 75 mMThe optimal Mg²⁺:NTP ratio is critical and should be determined empirically.[6][7][9][10]
DTT Concentration 10 - 40 mM[5]
Spermidine Concentration 2 mM[5]
PEG 8000 5 - 10% (w/v)Can enhance yield.[5]
MnCl₂ 1.5 - 6 mMMay improve incorporation of some modified nucleotides.[2][5]

Table 2: Comparison of T7 RNA Polymerase Mutants for Modified NTP Incorporation

T7 RNA Polymerase VariantSuitability for 2'-OMe-NTPsKey Features
Wild-Type PoorDoes not readily incorporate bulky 2'-substituents.[1]
Y639F LimitedCan incorporate smaller 2'-modifications (e.g., 2'-F, 2'-NH₂), but inefficiently incorporates 2'-OMe.[1][5]
Y639F/H784A ExcellentMarkedly enhances the utilization of bulky 2'-substituents like 2'-OMe.[1][2][3][4][5]

Visualizations

Experimental_Workflow Experimental Workflow for Enzymatic Incorporation of 2'-O-Methyladenosine cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_cleanup Purification & Analysis template_prep Linearize DNA Template ivt Set up IVT Reaction with T7 Mutant Polymerase template_prep->ivt reagent_prep Prepare Reaction Mix (Buffer, NTPs, 2'-OMe-ATP) reagent_prep->ivt incubation Incubate at 37°C ivt->incubation dnase DNase I Treatment incubation->dnase purification Purify RNA (Spin Column/Precipitation/PAGE) dnase->purification qc Quality Control (Gel Electrophoresis, Spectrophotometry) purification->qc Troubleshooting_Logic Troubleshooting Low Yield of 2'-O-Methylated RNA start Low/No RNA Yield check_enzyme Is the correct T7 mutant (Y639F/H784A) being used? start->check_enzyme check_template Is the DNA template intact and free of inhibitors? check_enzyme->check_template Yes use_correct_enzyme Use Y639F/H784A mutant check_enzyme->use_correct_enzyme No check_conditions Are reaction conditions optimal? (Mg²⁺:NTP ratio, buffer) check_template->check_conditions Yes repurify_template Re-purify DNA template check_template->repurify_template No check_rnase Is there RNase contamination? check_conditions->check_rnase Yes optimize_conditions Optimize Mg²⁺ and NTP concentrations check_conditions->optimize_conditions No use_rnase_inhibitor Use RNase-free techniques and add RNase inhibitor check_rnase->use_rnase_inhibitor Yes success Successful Transcription check_rnase->success No use_correct_enzyme->start repurify_template->start optimize_conditions->start use_rnase_inhibitor->start

References

Technical Support Center: Handling and Experimentation with 2'-O-Methylated RNA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2'-O-methylated RNA during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2'-O-methylation and how does it inherently protect RNA from degradation?

A1: 2'-O-methylation (Nm) is a post-transcriptional modification where a methyl group is added to the 2' hydroxyl group of the ribose sugar of a nucleotide. This modification enhances the stability of RNA molecules by making them more resistant to enzymatic and alkaline hydrolysis.[1][2] The methyl group provides steric hindrance, which interferes with the access of nucleases that would otherwise cleave the phosphodiester backbone. This increased stability is a key feature exploited in the development of RNA-based therapeutics.[3]

Q2: My 2'-O-methylated RNA appears degraded on a gel. Isn't it supposed to be stable?

A2: While 2'-O-methylated RNA is significantly more resistant to many common RNases and alkaline conditions compared to unmodified RNA, it is not completely immune to all sources of degradation.[1] Severe RNase contamination, harsh chemical treatments, or prolonged incubation at high temperatures can still lead to degradation. It's crucial to follow standard RNA handling precautions even when working with modified RNA. Apparent degradation could also be an artifact of sample loading or gel electrophoresis, so it is important to rule out these technical issues.

Q3: Can 2'-O-methylation affect downstream applications?

A3: Yes, the presence of 2'-O-methylation can influence downstream enzymatic processes. For example, some reverse transcriptases can be stalled or paused at 2'-O-methylated sites, particularly at low dNTP concentrations.[4][5][6] This property is actually exploited for methods that map 2'-O-methylation sites.[4][5] Additionally, the efficiency of ligation by some RNA ligases can be negatively affected by a 3'-terminal 2'-O-methylation.[4] It is important to consider these potential effects when planning your experiments.

Q4: How can I verify the integrity of my 2'-O-methylated RNA?

A4: The integrity of 2'-O-methylated RNA can be assessed using similar methods as for unmodified RNA, such as denaturing agarose (B213101) gel electrophoresis or microfluidic capillary electrophoresis (e.g., Agilent Bioanalyzer). Additionally, methods that rely on the resistance of 2'-O-methylated sites to cleavage can be adapted to confirm the presence of the modification and the overall integrity of the molecule. These include enzymatic digestion with specific RNases that are inhibited by 2'-O-methylation or alkaline hydrolysis followed by fragment analysis.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected degradation of 2'-O-methylated RNA Severe RNase contamination from workspace, reagents, or tips.Treat benchtops, pipettes, and equipment with RNase decontamination solutions. Use certified RNase-free reagents and filter tips.
Inappropriate storage conditions.Store 2'-O-methylated RNA at -80°C in an RNase-free buffer. Avoid repeated freeze-thaw cycles.
Presence of non-specific nucleases.Ensure all buffers and solutions are prepared with nuclease-free water. Consider adding a broad-spectrum RNase inhibitor to your reactions as a precaution.
Inhibition of reverse transcription Low dNTP concentrations in the reaction mix.Increase the concentration of dNTPs in your reverse transcription reaction. Standard RT protocols with sufficient dNTPs should allow the polymerase to read through 2'-O-methylated sites.[5][6]
High degree of secondary structure stabilized by 2'-O-methylation.Optimize the reverse transcription temperature. A higher temperature can help to denature secondary structures.
Low ligation efficiency Presence of a 3'-terminal 2'-O-methylation on the RNA fragment.If possible, design your RNA construct to avoid a 3'-terminal 2'-O-methylation if ligation is required. Alternatively, consult the literature for ligases that are less sensitive to this modification.
Inconsistent results in enzymatic assays Altered RNA-protein interactions due to 2'-O-methylation.Be aware that 2'-O-methylation can affect how proteins bind to the RNA.[8] This may require re-optimization of binding conditions or the use of different enzymatic systems.

Quantitative Data Summary

The stability of RNA is significantly enhanced by 2'-O-methylation. This is often quantified by changes in the melting temperature (Tm) of RNA duplexes.

Table 1: Thermodynamic Stability of RNA Duplexes

RNA DuplexModificationChange in Melting Temperature (ΔTm)Change in Gibbs Free Energy (ΔG°)
RNA/RNASingle internal 2'-O-methylation+0.5 to +2.0 °C per modification~ -0.2 kcal/mol per modification[2][8]
RNA/RNAFully 2'-O-methylated strandSignificant increase (e.g., +12 °C for UOMe14/AOH14 vs. unmodified)[9]More negative (more stable)

Note: The exact values can vary depending on the sequence context, number of modifications, and experimental conditions.[10]

Experimental Protocols

Protocol 1: Assessing RNA Integrity via Denaturing Agarose Gel Electrophoresis

This protocol is a standard method to visualize the integrity of your 2'-O-methylated RNA.

Materials:

  • 2'-O-methylated RNA sample

  • RNase-free water

  • Formaldehyde-based loading buffer (e.g., NorthernMax Formaldehyde (B43269) Load Dye)

  • Agarose

  • MOPS buffer (10X)

  • Formaldehyde (37%)

  • Ethidium (B1194527) bromide or other nucleic acid stain

  • RNase-free gel box and combs

Procedure:

  • Prepare the Gel:

    • Prepare a 1-2% agarose gel in 1X MOPS buffer.

    • Add formaldehyde to a final concentration of 2.2 M in the molten agarose just before casting the gel.

    • Cast the gel in an RNase-free gel box and allow it to solidify.

  • Prepare the Sample:

    • In an RNase-free tube, mix your 2'-O-methylated RNA sample (0.5-2 µg) with 3-4 volumes of formaldehyde-based loading buffer.

    • Denature the sample by heating at 65°C for 15 minutes.

    • Immediately place the sample on ice for at least 1 minute.

  • Electrophoresis:

    • Place the gel in the gel box and fill with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with ethidium bromide or another nucleic acid stain according to the manufacturer's instructions.

    • Visualize the RNA bands under UV light. Intact RNA should appear as sharp, distinct bands. Degraded RNA will appear as a smear.

Protocol 2: Functional Assessment of Nuclease Resistance

This protocol allows for a direct comparison of the stability of 2'-O-methylated RNA versus unmodified RNA in the presence of a nuclease.

Materials:

  • 2'-O-methylated RNA

  • Unmodified control RNA of the same sequence

  • RNase A (or other suitable nuclease)

  • Nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Reaction tubes

  • Denaturing polyacrylamide gel or agarose gel electrophoresis system

  • Incubator or water bath

Procedure:

  • Reaction Setup:

    • Prepare two sets of reactions, one for the 2'-O-methylated RNA and one for the unmodified control RNA.

    • In each tube, add a defined amount of RNA (e.g., 1 µg).

    • Add nuclease-free buffer to a final volume of 19 µL.

  • Nuclease Digestion:

    • Add 1 µL of an appropriate dilution of RNase A to each tube. The final concentration should be optimized to show degradation of the unmodified RNA over a time course.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction and stop the digestion by adding a stop solution (e.g., a formamide-based loading dye with EDTA).

  • Analysis:

    • Analyze the samples from each time point on a denaturing polyacrylamide or agarose gel.

    • Visualize the results by staining.

    • Compare the degradation pattern of the 2'-O-methylated RNA to the unmodified RNA. You should observe significantly less degradation for the 2'-O-methylated sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis start 2'-O-methylated RNA Sample denature Denature RNA (e.g., 65°C for 15 min) start->denature load Load Sample onto Denaturing Agarose Gel denature->load run Run Electrophoresis load->run stain Stain Gel run->stain visualize Visualize Bands (UV Transilluminator) stain->visualize interpret Interpret Results: Sharp Bands = Intact Smear = Degraded visualize->interpret

Caption: Workflow for Assessing 2'-O-Methylated RNA Integrity.

protection_mechanism cluster_unmodified Unmodified RNA cluster_modified 2'-O-methylated RNA rna_unmod 5' P Ribose (2'-OH) P 3' degradation Degradation rna_unmod->degradation rna_mod 5' P Ribose (2'-OCH3) P 3' no_degradation Protection rna_mod->no_degradation nuclease RNase nuclease->rna_unmod:f2 Cleavage nuclease->rna_mod:f2 Blocked

Caption: 2'-O-Methylation Protects RNA from Nuclease Degradation.

References

Technical Support Center: Optimizing In Vitro RNA Capping Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro transcribed (IVT) RNA capping. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the capping efficiency of their IVT RNA, a critical step for ensuring RNA stability, translatability, and reduced immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What is RNA capping and why is it important for in vitro transcribed RNA?

A1: RNA capping is the process of adding a specialized nucleotide, 7-methylguanosine (B147621) (m7G), to the 5' end of an RNA molecule through a 5'-5' triphosphate linkage.[1] This cap structure is crucial for synthetic mRNA as it mimics the natural cap found on eukaryotic mRNA.[2] The 5' cap is essential for several reasons: it protects the mRNA from degradation by exonucleases, facilitates binding to the ribosome for efficient translation into protein, and helps the host cell distinguish the synthetic mRNA from foreign RNA, thereby reducing an unwanted immune response.[2][3]

Q2: What are the main methods for capping IVT RNA?

A2: There are two primary strategies for capping IVT RNA: co-transcriptional capping and post-transcriptional (or enzymatic) capping.[3]

  • Co-transcriptional capping involves adding a cap analog directly into the in vitro transcription reaction. The RNA polymerase incorporates the cap analog at the beginning of the RNA transcript.[2]

  • Post-transcriptional capping is a two-step process where the RNA is first transcribed and then, in a separate enzymatic reaction, a cap is added to the 5' end of the purified RNA transcript using capping enzymes.[3][4]

Q3: What are cap analogs and how do they differ?

A3: Cap analogs are chemically synthesized mimics of the natural 5' cap structure that are used in co-transcriptional capping.[2] They vary in their structure, which affects their incorporation efficiency and the orientation in which they are added to the RNA. Common cap analogs include:

  • m7GpppG (mCap): A basic cap analog that can be incorporated in both the correct and incorrect (reverse) orientation, with only the correct orientation leading to a functional cap. This results in approximately 50% of the capped mRNA being untranslatable.[5][6]

  • Anti-Reverse Cap Analog (ARCA): This analog is modified to ensure it is incorporated only in the correct orientation, leading to a higher proportion of translatable mRNA.[4][7]

  • CleanCap® Reagent AG: A trinucleotide cap analog that is incorporated with high efficiency (>95%) and results in a Cap-1 structure, which is common in higher eukaryotes and can further enhance translation efficiency and reduce immunogenicity.[8][9]

Q4: What is the difference between Cap-0, Cap-1, and Cap-2 structures?

A4: The different cap structures are distinguished by the extent of methylation on the first few nucleotides of the RNA transcript.[5]

  • Cap-0: The basic cap structure, consisting of a 7-methylguanosine (m7G) linked to the first nucleotide.[4][5]

  • Cap-1: In addition to the m7G, the first nucleotide at the 5' end is methylated at the 2'-O position of the ribose sugar. This modification is common in mammals and can help the immune system recognize the mRNA as "self".[5][10]

  • Cap-2: In addition to the Cap-1 modifications, the second nucleotide is also methylated at the 2'-O position.[5]

Q5: How can I measure the capping efficiency of my IVT RNA?

A5: Several methods can be used to determine the percentage of capped RNA molecules in your sample. The most common and quantitative methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method that can separate and identify capped and uncapped RNA fragments, allowing for precise quantification of capping efficiency.[3][11][]

  • Ribozyme Cleavage Assays: This method uses specific ribozymes to cleave the RNA near the 5' end, generating small fragments that can be separated by gel electrophoresis or analyzed by LC-MS to distinguish between capped and uncapped species.[2][][13]

Troubleshooting Guide

Problem 1: Low Capping Efficiency in Co-transcriptional Capping

Potential Cause Recommended Solution
Suboptimal Cap Analog to GTP Ratio For dinucleotide cap analogs like ARCA, a molar ratio of cap analog to GTP of 4:1 is generally recommended to favor the incorporation of the cap.[7][8] However, this can reduce overall RNA yield.[8] For newer trinucleotide cap analogs like CleanCap®, a high ratio is not necessary, and the GTP concentration does not need to be reduced.[6][8]
Incorrect Transcription Start Site Some cap analogs require a specific nucleotide at the +1 position of the transcript for efficient incorporation. For example, CleanCap® Reagent AG requires an AGG start site.[9] Ensure your DNA template has the correct initiation sequence for the cap analog you are using.
Low Quality or Incorrect Concentration of Reagents Use high-purity cap analogs and NTPs. Accurately determine the concentration of your stock solutions.
Inefficient RNA Polymerase Consider using an engineered T7 RNA polymerase that has been optimized for higher incorporation efficiency of cap analogs.

Problem 2: Low Capping Efficiency in Post-Transcriptional Capping

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is incubated for the recommended time (typically 30-60 minutes at 37°C).[14][15] For RNAs with strong secondary structures at the 5' end, consider increasing the reaction temperature if using a thermostable enzyme like Faustovirus Capping Enzyme, or denaturing the RNA at 65°C for 5 minutes before the capping reaction.[16]
Degraded or Inactive Enzymes Use fresh or properly stored capping enzymes (e.g., Vaccinia Capping Enzyme, Faustovirus Capping Enzyme) and S-adenosylmethionine (SAM), as SAM can be unstable.[16]
Impurities in the RNA Sample Ensure the RNA purified after in vitro transcription is free of residual NTPs, salts, and EDTA, as these can inhibit the capping enzymes.
Insufficient Enzyme or Substrates Use the recommended amount of capping enzyme, GTP, and SAM for the amount of RNA being capped. Scale the reaction components proportionally if you are capping a larger amount of RNA.

Quantitative Data Summary

The choice of capping method significantly impacts the final capping efficiency. Below is a summary of reported efficiencies for different capping strategies.

Capping MethodCap Analog/EnzymeTypical Capping EfficiencyReference(s)
Co-transcriptional m7GpppG (mCap)~70% (with ~50% in correct orientation)[5][6]
Anti-Reverse Cap Analog (ARCA)50-80%[9][17]
CleanCap® Reagent AG>95%[8][9]
Post-transcriptional Vaccinia Capping Enzyme (VCE)Nearly 100%[15][16]
Faustovirus Capping Enzyme (FCE)High efficiency over a broad temperature range[8]

Experimental Protocols

Protocol 1: Co-transcriptional Capping using ARCA

This protocol is a general guideline for co-transcriptional capping using an Anti-Reverse Cap Analog (ARCA).

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • ARCA solution

  • ATP, CTP, UTP solutions

  • GTP solution

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • ATP, CTP, UTP (100 mM each): 2 µL of each

    • ARCA (20 mM): 4 µL

    • GTP (10 mM): 1 µL (This creates a 4:1 ARCA:GTP ratio)

    • Linearized DNA template (1 µg): X µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting up and down.

  • Incubate at 37°C for 2 hours.

  • Proceed with DNase treatment to remove the DNA template and purify the capped RNA.

Protocol 2: Post-transcriptional Capping using Vaccinia Capping Enzyme (VCE)

This protocol is for capping up to 10 µg of IVT RNA.[14]

Materials:

  • Purified IVT RNA (up to 10 µg)

  • Vaccinia Capping Enzyme (VCE)

  • 10X Capping Buffer

  • GTP solution (10 mM)

  • S-adenosylmethionine (SAM) (32 mM stock, dilute to 2 mM just before use)

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine up to 10 µg of purified RNA with nuclease-free water to a final volume of 15 µL.

  • Denature the RNA by heating at 65°C for 5 minutes, then immediately place on ice for 5 minutes to prevent refolding.[14][16]

  • Set up the capping reaction on ice by adding the following components in order:

    • Denatured RNA: 15 µL

    • 10X Capping Buffer: 2 µL

    • GTP (10 mM): 1 µL

    • SAM (freshly diluted to 2 mM): 1 µL

    • Vaccinia Capping Enzyme: 1 µL

    • Total Volume: 20 µL

  • Mix gently and incubate at 37°C for 30-60 minutes.[14]

  • The capped RNA is now ready for use or can be purified for downstream applications.

Protocol 3: Capping Efficiency Analysis by LC-MS (Conceptual Overview)

This protocol provides a general workflow for determining capping efficiency using LC-MS. Specific parameters will depend on the instrument and column used.

  • RNA Digestion: The full-length mRNA is digested into smaller fragments using an RNase, such as RNase H, which is directed to a specific cleavage site near the 5' end by a complementary DNA probe.[1][11]

  • Fragment Purification: The 5' terminal fragments (both capped and uncapped) are purified from the digestion reaction. This can be achieved using methods like streptavidin bead capture if a biotinylated DNA probe was used.

  • LC Separation: The purified fragments are injected into a liquid chromatography system, typically using an ion-pair reversed-phase column, which separates the fragments based on their size and charge. The capped fragment will have a different retention time than the uncapped fragment.

  • MS Detection: As the fragments elute from the LC column, they are introduced into a mass spectrometer. The mass spectrometer accurately measures the mass-to-charge ratio of each fragment, confirming the identity of the capped and uncapped species.

  • Quantification: The capping efficiency is calculated by comparing the peak areas of the capped and uncapped fragments in the chromatogram.[11]

Visualizations

Co_Transcriptional_Capping_Workflow cluster_0 In Vitro Transcription Reaction DNA_Template Linearized DNA Template IVT_Reaction Incubate at 37°C DNA_Template->IVT_Reaction NTPs ATP, CTP, UTP NTPs->IVT_Reaction GTP GTP GTP->IVT_Reaction Cap_Analog Cap Analog (e.g., ARCA) Cap_Analog->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction Capped_RNA_Mix Mixture of Capped and Uncapped RNA IVT_Reaction->Capped_RNA_Mix Purification DNase Treatment & RNA Purification Capped_RNA_Mix->Purification Final_Product Purified Capped RNA Purification->Final_Product

Caption: Workflow for co-transcriptional RNA capping.

Post_Transcriptional_Capping_Workflow cluster_0 In Vitro Transcription DNA_Template Linearized DNA Template IVT_Reaction Incubate at 37°C DNA_Template->IVT_Reaction NTPs ATP, CTP, UTP, GTP NTPs->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction Uncapped_RNA Purified Uncapped RNA IVT_Reaction->Uncapped_RNA Capping_Reaction Enzymatic Capping (VCE, GTP, SAM) Uncapped_RNA->Capping_Reaction Final_Product Purified Capped RNA Capping_Reaction->Final_Product

Caption: Workflow for post-transcriptional RNA capping.

Troubleshooting_Low_Capping_Efficiency Start Low Capping Efficiency Detected Capping_Method Which capping method was used? Start->Capping_Method Co_Transcriptional Co-transcriptional Capping_Method->Co_Transcriptional Co Post_Transcriptional Post-transcriptional Capping_Method->Post_Transcriptional Post Check_Ratio Verify Cap Analog: GTP ratio (e.g., 4:1 for ARCA) Co_Transcriptional->Check_Ratio Check_Enzyme_Activity Check activity of capping enzymes and SAM Post_Transcriptional->Check_Enzyme_Activity Check_Start_Site Confirm correct transcription start site for the cap analog Check_Ratio->Check_Start_Site Check_Reagents_Co Assess quality and concentration of cap analog and NTPs Check_Start_Site->Check_Reagents_Co Re-optimize_Co Re-run with optimized conditions Check_Reagents_Co->Re-optimize_Co Check_RNA_Purity Ensure RNA is free from inhibitors (salts, NTPs) Check_Enzyme_Activity->Check_RNA_Purity Check_Incubation Optimize incubation time and temperature Check_RNA_Purity->Check_Incubation Re-optimize_Post Re-run with optimized conditions Check_Incubation->Re-optimize_Post

Caption: Troubleshooting logic for low capping efficiency.

References

Technical Support Center: Chemical Synthesis of Modified Cap Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified cap analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of modified cap analogs.

Problem 1: Low Yield of the Desired Cap Analog

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction Extend the reaction time or increase the temperature according to the specific protocol. Monitor reaction progress using TLC or LC-MS.Increased conversion of starting materials to the desired product.
Degradation of starting materials or product Nucleosides and nucleotides can be sensitive to acidic or basic conditions.[1][2] Ensure the pH of the reaction mixture is maintained within the optimal range for the specific compounds. Use high-purity, anhydrous solvents to prevent hydrolysis.Minimized degradation and increased yield of the target cap analog.
Inefficient coupling reaction The coupling between the activated and non-activated nucleotide is a critical step.[1][2] Ensure the activating agent (e.g., CDI, ZnCl₂) is fresh and used in the correct molar ratio. Consider using a different coupling catalyst if yields remain low.Improved efficiency of the pyrophosphate bond formation, leading to higher product yield.
Suboptimal stoichiometry of reactants Carefully verify the molar ratios of all reactants, especially the ratio of the cap analog to GTP in co-transcriptional capping reactions.[3]An optimized ratio will maximize the incorporation of the cap analog while maintaining a reasonable overall transcription yield.

Problem 2: Presence of a Significant Amount of Uncapped RNA or a Low Capping Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Competition with GTP In co-transcriptional capping, GTP competes with the cap analog for initiation of transcription by RNA polymerase.[3] A commonly recommended starting ratio of cap analog to GTP is 4:1.[3][][5] Increasing this ratio can enhance capping efficiency, but may decrease the overall RNA yield.[3][5][6]Higher percentage of capped mRNA transcripts.
Suboptimal transcription conditions Optimize the in vitro transcription (IVT) reaction conditions, including enzyme concentration, temperature, and incubation time. For some cap analogs, specific promoters or initiation sequences (e.g., AG instead of GG for CleanCap® Reagent AG) are required for efficient incorporation.[3][7]Increased overall yield and improved capping efficiency.
Degradation of the cap analog Ensure the cap analog is properly stored and handled to avoid degradation. Repeated freeze-thaw cycles should be avoided.Consistent and reliable capping efficiency in your experiments.

Problem 3: Difficulty in Purifying the Modified Cap Analog

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Co-elution of capped and uncapped species Capped and uncapped mRNA have very similar physicochemical properties, making their separation challenging.[8][9] Anion-exchange chromatography (e.g., using DEAE Sepharose) or reversed-phase high-performance liquid chromatography (RP-HPLC) are commonly used for purification.[2][8] For RP-HPLC, optimizing the gradient of the mobile phase is crucial for achieving good separation.Successful separation of the capped mRNA from uncapped species and other reaction components.
Presence of side products from the synthesis Analyze the crude reaction mixture by LC-MS to identify major impurities. Modify the purification protocol (e.g., adjust the pH or the salt concentration of the elution buffer in ion-exchange chromatography) to improve the separation of the desired product from these impurities.Isolation of the modified cap analog with high purity.
Formation of double-stranded RNA (dsRNA) byproducts During in vitro transcription, dsRNA byproducts can form, which can be immunogenic.[8][10] RP-HPLC is an effective method for removing dsRNA impurities.[8][10]A purified mRNA sample with reduced immunogenicity and improved translational performance.

Frequently Asked Questions (FAQs)

Q1: What is "reverse incorporation" of a cap analog and how can it be prevented?

A1: Standard cap analogs like m⁷GpppG have a free 3'-OH group on both the 7-methylguanosine (B147621) (m⁷G) and the guanosine (B1672433) (G) moieties. During in vitro transcription, RNA polymerase can initiate transcription from either of these 3'-OH groups. This leads to the incorporation of the cap analog in both the correct ("forward") orientation (m⁷GpppG-RNA) and the incorrect ("reverse") orientation (Gppp(m⁷G)-RNA).[11] Transcripts with a reverse-oriented cap are not translated efficiently, which reduces the overall protein yield from the synthetic mRNA.[11][12]

To overcome this problem, Anti-Reverse Cap Analogs (ARCAs) were developed.[2][][12][13] ARCAs have a modification, typically a methyl group, at the 3'-OH position of the m⁷G moiety. This modification blocks the elongation from the incorrect end, ensuring that the cap analog is incorporated exclusively in the correct forward orientation.[2][][13]

Q2: What are the main challenges in the chemical synthesis of modified cap analogs?

A2: The chemical synthesis of modified cap analogs is challenging due to several factors:

  • Multiple Functional Groups: Nucleosides and nucleotides have multiple reactive functional groups (hydroxyl, amino groups) that require a careful strategy of protection and deprotection to achieve the desired synthesis.[1][2]

  • Sensitivity to pH: The nucleoside/nucleotide structures can be unstable under acidic or basic conditions, which can lead to cleavage of glycosidic bonds or other side reactions.[1][2]

  • Formation of the Pyrophosphate Bridge: The key step of forming the 5'-5' triphosphate linkage between the two nucleosides can be difficult and often requires specialized coupling reagents and anhydrous conditions.[14]

  • Purification: The high polarity and similar chemical properties of the desired cap analog and various side products (e.g., unreacted starting materials, monophosphates, diphosphates) make purification challenging, often requiring techniques like anion-exchange chromatography or RP-HPLC.[2]

Q3: How can I analyze the purity and capping efficiency of my synthesized mRNA?

A3: Several analytical techniques can be used to assess the quality of your synthesized capped mRNA:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method can be used to separate capped from uncapped mRNA, as the cap structure can slightly alter the electrophoretic mobility.[15]

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange HPLC can separate different reaction components, including the cap analog, NTPs, and the mRNA product.[11] Ion-pair reversed-phase (IP-RP) HPLC is particularly useful for separating capped and uncapped oligonucleotides and for assessing overall purity.[13][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for confirming the identity and purity of the cap analog and for determining the capping efficiency of the mRNA.[13][16][17][18][19] By digesting the mRNA with specific nucleases (like RNase T1 or RNase H), the 5' end fragments (both capped and uncapped) can be generated and then analyzed by LC-MS to quantify the capping efficiency.[13][17][18]

Q4: What is the difference between Cap 0, Cap 1, and Cap 2 structures?

A4: The different cap structures refer to the extent of methylation on the first and second nucleotides of the mRNA transcript, following the 7-methylguanosine.

  • Cap 0: This is the basic cap structure (m⁷GpppN), where the first nucleotide (N) is not methylated at the 2'-hydroxyl position of the ribose.

  • Cap 1: In higher eukaryotes, the first nucleotide is typically methylated at the 2'-OH position (m⁷GpppNm). This modification is important for distinguishing self-RNA from non-self-RNA, thereby reducing the innate immune response.[3]

  • Cap 2: In some cases, the second nucleotide is also methylated at the 2'-OH position.

Trinucleotide and tetranucleotide cap analogs have been developed to co-transcriptionally generate Cap 1 or Cap 2 structures, which can enhance mRNA stability and translational efficiency.[12]

Quantitative Data Summary

The following tables summarize quantitative data on the capping efficiency, translation efficiency, and stability of various modified cap analogs.

Table 1: Capping Efficiency of Different Cap Analogs

Cap AnalogCapping Efficiency (%)NotesReference(s)
m⁷GpppG (Standard)~50-80%Efficiency is dependent on the cap:GTP ratio.[10]
ARCA (Anti-Reverse Cap Analog)~70-80%Eliminates reverse incorporation, but high concentrations can reduce overall yield.[3][][20]
CleanCap® Reagent AG>95%A trinucleotide analog that allows for high capping efficiency without reducing GTP concentration.[3][7]
Phosphorothioate-modified ARCAVariesCan be efficiently incorporated.[1]
Hydrophobic-tagged "PureCap"60% (initial)Can be optimized to higher efficiencies.[21]

Table 2: Relative Translation Efficiency of mRNAs with Modified Cap Analogs

Cap AnalogRelative Translation Efficiency (compared to m⁷GpppG)Cell/SystemReference(s)
ARCA (m₂⁷,²ʹᴼGpppG)1.59Rabbit Reticulocyte Lysate[22]
b⁷m²Gp₄G2.55In vitro[23]
m⁷Gp₄m⁷G3.1In vitro[23]
β-phosphorothioate modified ARCA (D2)~2.3-fold higherMammalian cells[2]
Deoxyadenosine-modified "PureCap"3.2Not specified[21]

Table 3: Stability of mRNAs with Modified Cap Analogs

Cap AnalogmRNA Half-life (t₁/₂)NotesReference(s)
m⁷Gp₃G (Standard)86 ± 1 minLuciferase mRNA in mammalian cells.[1]
ARCA (m₂⁷,²ʹᴼGp₃G)155 ± 9 minLuciferase mRNA in mammalian cells.[1]
β-phosphorothioate ARCA (D2)257 ± 4 minLuciferase mRNA in mammalian cells; increased resistance to decapping enzymes.[1]
Phosphorothioate caps (B75204) (general)Increased stabilityProtects oligonucleotides from nucleolytic degradation.[24]

Experimental Protocols

Protocol 1: General Chemical Synthesis of a Dinucleotide Cap Analog (e.g., ARCA)

This protocol provides a general overview of the chemical synthesis of an ARCA-type cap analog. Specific reaction conditions, protecting groups, and purification methods will vary depending on the specific modifications.

Materials:

  • Protected 7-methylguanosine derivative

  • Protected guanosine derivative

  • Phosphorylating agent (e.g., POCl₃)

  • Coupling agent (e.g., ZnCl₂, CDI)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification resins (e.g., DEAE-Sephadex or Sepharose)

  • Triethylammonium (B8662869) bicarbonate (TEAB) buffer

Methodology:

  • Phosphorylation: One of the protected nucleosides is phosphorylated to obtain the corresponding 5'-monophosphate or 5'-diphosphate. This is often achieved using a phosphorylating agent like phosphoryl chloride.

  • Activation: One of the phosphorylated nucleosides is activated to facilitate the coupling reaction. A common method is the formation of a phosphorimidazolide derivative using 1,1'-carbonyldiimidazole (B1668759) (CDI).[20]

  • Coupling: The activated nucleotide is reacted with the other phosphorylated nucleoside in the presence of a catalyst, such as zinc chloride (ZnCl₂), in an anhydrous solvent like DMF.[2][20] This reaction forms the 5'-5' triphosphate bridge.

  • Deprotection: All protecting groups on the sugar and base moieties are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) or other specific reagents).

  • Purification: The crude reaction mixture is purified using anion-exchange chromatography.[2] The components are eluted using a gradient of a buffer like triethylammonium bicarbonate (TEAB). The order of elution is typically monophosphate, then diphosphate, and finally the desired triphosphate cap analog.[2]

  • Analysis: The purity and identity of the final product are confirmed by HPLC and mass spectrometry.

Protocol 2: Purification of Capped mRNA using Reversed-Phase HPLC (RP-HPLC)

Materials:

  • Crude in vitro transcription reaction mixture

  • HPLC system with a suitable C18 column

  • Mobile Phase A: Aqueous buffer (e.g., triethylammonium acetate (B1210297) or hexafluoroisopropanol-based)

  • Mobile Phase B: Acetonitrile or methanol

  • Nuclease-free water

Methodology:

  • Sample Preparation: The crude IVT reaction mixture may need to be clarified by centrifugation to remove any precipitated salts or proteins.

  • HPLC Setup: Equilibrate the RP-HPLC column with the starting mobile phase conditions (a low percentage of Mobile Phase B).

  • Injection and Separation: Inject the sample onto the column. The separation is achieved by applying a linear gradient of increasing concentration of the organic mobile phase (Mobile Phase B). The hydrophobic nature of the cap (especially with hydrophobic tags) or the overall mRNA structure allows for separation from uncapped RNA and other reaction components.[8]

  • Fraction Collection: Collect the fractions corresponding to the peak of the capped mRNA, as determined by UV absorbance at 260 nm.

  • Desalting and Recovery: The collected fractions are typically desalted (e.g., by ethanol (B145695) precipitation) to remove the ion-pairing reagents from the mobile phase.

  • Analysis: The purity of the collected mRNA should be assessed by analytical HPLC, gel electrophoresis, and/or LC-MS.

Visualizations

experimental_workflow cluster_synthesis Cap Analog Synthesis cluster_purification Purification cluster_analysis Analysis synthesis_start Protected Nucleosides phosphorylation Phosphorylation synthesis_start->phosphorylation activation Activation phosphorylation->activation coupling Coupling Reaction activation->coupling deprotection Deprotection coupling->deprotection crude_product Crude Cap Analog deprotection->crude_product anion_exchange Anion-Exchange Chromatography crude_product->anion_exchange hplc RP-HPLC anion_exchange->hplc pure_product Pure Cap Analog hplc->pure_product lcms LC-MS Analysis pure_product->lcms nmr NMR Spectroscopy pure_product->nmr

Caption: Workflow for the chemical synthesis, purification, and analysis of a modified cap analog.

troubleshooting_logic start Low Capping Efficiency cause1 Suboptimal Cap:GTP Ratio start->cause1 Is the ratio optimized? cause2 Poor Quality Cap Analog start->cause2 Is the analog fresh? cause3 Inefficient IVT Reaction start->cause3 Are IVT conditions optimal? solution1 Increase Cap:GTP Ratio (e.g., 4:1) cause1->solution1 solution2 Use Fresh/Properly Stored Analog cause2->solution2 solution3 Optimize IVT Conditions (Enzyme, Temp, Time) cause3->solution3

Caption: Troubleshooting logic for addressing low co-transcriptional capping efficiency.

arca_vs_standard cluster_transcription In Vitro Transcription cluster_products Transcription Products standard_cap Standard Cap (m⁷GpppG) 3'-OH on m⁷G 3'-OH on G rna_pol RNA Polymerase standard_cap->rna_pol Initiation from both 3'-OHs arca_cap ARCA (m⁷3'-O-MeGpppG) 3'-OMe on m⁷G 3'-OH on G arca_cap->rna_pol Initiation from G 3'-OH only forward_rna Forward Orientation (m⁷GpppG-RNA) ~50-66% - TRANSLATABLE rna_pol:e->forward_rna:w reverse_rna Reverse Orientation (Gppp(m⁷G)-RNA) ~33-50% - NOT TRANSLATED rna_pol:e->reverse_rna:w arca_rna Forward Orientation Only ~100% - TRANSLATABLE rna_pol:e->arca_rna:w

References

Technical Support Center: Optimizing Purification of 2'-O-methylated RNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2'-O-methylated RNA transcripts.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the in vitro transcription, 2'-O-methylation, and purification processes.

1. In Vitro Transcription & 2'-O-Methylation Reactions

Problem Possible Cause Recommended Solution
Low or No RNA Yield Degraded or impure DNA template: Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[1][2]- Purify the DNA template using a reliable kit. - Verify template integrity by agarose (B213101) gel electrophoresis.[1]
Inactive T7 RNA Polymerase: Enzyme may be denatured due to improper storage or multiple freeze-thaw cycles.[3]- Use a fresh aliquot of polymerase. - Always include a positive control template to verify enzyme activity.[1]
RNase contamination: RNases can degrade the RNA transcript.[1]- Maintain a sterile, RNase-free work environment. - Use RNase inhibitors in the transcription reaction.[1][3]
Incomplete Transcription (shorter transcripts) Low nucleotide concentration: Insufficient rNTPs can lead to premature termination.[1][2]- Ensure the concentration of each rNTP is at least 12 µM.[1] - For GC-rich templates, consider increasing the rNTP concentration.[1]
GC-rich template sequence: Strong secondary structures can cause the polymerase to stall.[1]- Decrease the transcription reaction temperature from 37°C to 30°C.[1]
Incomplete 2'-O-Methylation Degraded S-adenosylmethionine (SAM): SAM is the methyl donor and is unstable.- Use a fresh aliquot of SAM for each reaction. Avoid multiple freeze-thaw cycles.
Suboptimal enzyme-to-RNA ratio: Incorrect stoichiometry can lead to inefficient methylation.- Optimize the concentration of the 2'-O-methyltransferase. Follow the manufacturer's recommendations.
Inhibitors present in the RNA sample: Impurities from the transcription reaction can inhibit the methyltransferase.- Purify the RNA transcript before the methylation reaction.

2. Purification of 2'-O-methylated RNA

Problem Possible Cause Recommended Solution
Low Recovery After Purification Incomplete elution: RNA may remain bound to the purification matrix (e.g., silica (B1680970) column, PAGE gel).- For column purification, ensure the elution buffer is applied directly to the center of the membrane and allow for a sufficient incubation time.[4] - For PAGE, ensure complete immersion of the gel slice in the elution buffer and adequate elution time.
RNA degradation during purification: RNase contamination can occur at any step.- Maintain RNase-free conditions throughout the purification process.[4]
Precipitation issues: Inefficient precipitation will lead to loss of RNA.- Ensure the correct salt concentration and ethanol volume are used. - Chill at -80°C for a sufficient time to precipitate small RNAs.
Presence of Impurities in Final Product Co-elution of smaller or larger RNA species: Aborted transcription products or aggregates may co-purify.- Optimize the percentage of polyacrylamide in PAGE for better resolution.[5] - Adjust the gradient in HPLC to improve the separation of different RNA species.
Genomic DNA contamination: DNA template was not completely removed.- Perform a thorough DNase treatment after in vitro transcription.[6]
Salt carryover: Residual salts from buffers can inhibit downstream applications.- Perform an additional wash step during column purification.[7] - Ensure complete removal of the supernatant after ethanol precipitation.
Unexpected Peaks in HPLC Chromatogram RNA secondary structures: Different conformations of the RNA can result in multiple peaks.- Perform purification under denaturing conditions (e.g., elevated temperature, addition of urea (B33335) or formamide).
Incomplete methylation: Partially methylated transcripts may have different retention times.- Verify the efficiency of the methylation reaction before purification.
Presence of diastereomers (for phosphorothioate-modified RNA): Can lead to peak splitting.- Adjusting the pH of the mobile phase can sometimes improve peak shape.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield of 2'-O-methylated RNA from an in vitro transcription reaction?

A1: The yield can vary significantly depending on the length and sequence of the RNA, the quality of the DNA template, and the optimization of the reaction conditions. A 3- to 6-hour incubation of a 50 µl reaction can yield a minimum of around 30 µg of single-stranded RNA.[3] For longer transcripts, yields may be lower. It is crucial to quantify your RNA after transcription and purification to determine the efficiency of your specific reaction.

Q2: How can I assess the purity and integrity of my purified 2'-O-methylated RNA?

A2:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This is the gold standard for assessing the integrity and size of RNA transcripts. A single, sharp band at the expected molecular weight indicates a pure, full-length product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the target RNA from any contaminants. A single, symmetrical peak is indicative of high purity.[8]

  • UV Spectrophotometry: Measuring the A260/A280 and A260/A230 ratios can indicate the presence of protein and salt contamination, respectively. For pure RNA, the A260/A280 ratio should be ~2.0.

Q3: Which purification method is better for 2'-O-methylated RNA: HPLC or PAGE?

A3: The choice depends on the specific requirements of your downstream application.

  • PAGE offers high resolution and is excellent for separating full-length transcripts from shorter, aborted sequences.[5] It is a good choice when the highest purity in terms of size is required.

  • HPLC is a high-resolution technique that can provide very pure RNA and is scalable for larger quantities.[8] It is particularly useful for separating the target RNA from other small molecule contaminants.

Q4: Can 2'-O-methylation affect the purification process?

A4: Yes, 2'-O-methylation can subtly alter the properties of the RNA molecule. The added methyl group increases the hydrophobicity of the RNA, which may slightly change its retention time during reverse-phase HPLC.[9] However, for most standard purification methods like silica-based columns and PAGE, the effect is generally minimal. The primary considerations for successful purification remain the removal of enzymes, unincorporated nucleotides, and aborted transcripts.

Q5: How can I confirm that my RNA is successfully 2'-O-methylated?

A5: Several methods can be used to detect and quantify 2'-O-methylation:

  • Reverse Transcription at low dNTP concentrations: Reverse transcriptase tends to pause or stop at 2'-O-methylated sites when the concentration of dNTPs is limiting.[10][11] This can be visualized on a gel.

  • Mass Spectrometry: This is a highly sensitive and accurate method for identifying and quantifying RNA modifications.[10]

  • Enzyme-based methods: Specific enzymes that are sensitive to 2'-O-methylation can be used to probe for the presence of the modification.

III. Quantitative Data Summary

Table 1: Comparison of RNA Purification Methods (General RNA)

Purification MethodTypical YieldPurity (A260/A280)AdvantagesDisadvantages
Silica-based Spin Columns Variable (µg to mg)1.8 - 2.1Fast, easy to useCan have salt carryover, lower resolution for size separation
Denaturing PAGE Lower (µg range)>1.9High resolution of RNA sizes, high purityMore time-consuming, lower yield
HPLC Scalable (µg to grams)>1.9High purity, scalable, good for removing small moleculesRequires specialized equipment, can be expensive

Note: Yields are highly dependent on the starting material and the specific protocol used.

Table 2: Example HPLC Purification of a 22-mer all-2'-O-methylated RNA Oligonucleotide

Fractions PooledPurity (%)Yield (%)
3 to 79956.3
2 to 89870.1
1 to 99582.5

Data adapted from an application note demonstrating the purification of a crude synthetic, all-2'-O-methylated 22-mer oligonucleotide.[8]

IV. Experimental Protocols

1. Detailed Methodology for Denaturing PAGE Purification

This protocol is adapted for the purification of in vitro transcribed 2'-O-methylated RNA.

  • Gel Preparation:

    • Assemble clean glass plates and spacers.

    • Prepare a denaturing polyacrylamide gel solution (e.g., 6-12% acrylamide (B121943), 7-8 M urea in 1X TBE buffer). The percentage of acrylamide should be optimized based on the size of the RNA transcript.

    • Add fresh APS and TEMED to initiate polymerization and pour the gel. Insert the comb and allow the gel to polymerize completely.

  • Sample Preparation:

    • After the in vitro transcription and methylation reactions, add an equal volume of 2X formamide (B127407) loading buffer (containing formamide, EDTA, and tracking dyes like bromophenol blue and xylene cyanol) to the RNA sample.

    • Denature the RNA by heating at 95°C for 5 minutes, then immediately place on ice.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer.

    • Remove the comb and flush the wells.

    • Load the denatured RNA sample into the wells. Include an appropriate RNA ladder.

    • Run the gel at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization and Excision:

    • After electrophoresis, disassemble the plates.

    • Visualize the RNA bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The RNA will appear as dark shadows.

    • Carefully excise the band corresponding to the full-length 2'-O-methylated RNA transcript using a clean razor blade.

  • Elution:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add elution buffer (e.g., 0.3 M sodium acetate (B1210297), 1 mM EDTA).

    • Incubate at room temperature or 37°C with shaking for several hours to overnight to allow the RNA to diffuse out of the gel matrix.

  • Recovery:

    • Separate the elution buffer from the gel fragments by centrifugation through a filter tube.

    • Precipitate the RNA from the eluate by adding ethanol and a co-precipitant (e.g., glycogen (B147801) or linear polyacrylamide).

    • Incubate at -80°C to facilitate precipitation.

    • Pellet the RNA by centrifugation, wash with 70% ethanol, and air dry the pellet.

    • Resuspend the purified RNA in nuclease-free water or a suitable buffer.

2. Detailed Methodology for HPLC Purification

This protocol provides a general framework for ion-pair reversed-phase HPLC purification of 2'-O-methylated RNA.[8]

  • System Preparation:

    • Use an HPLC system with a suitable detector (UV at 260 nm).

    • Equilibrate the column (e.g., a C18 column) with the mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate - TEAA) and a chelating agent (e.g., EDTA).

    • Mobile Phase B: An organic solvent, typically acetonitrile, mixed with Mobile Phase A.

    • The exact concentrations and pH should be optimized for the specific RNA.

  • Sample Preparation:

    • Dissolve the crude 2'-O-methylated RNA in Mobile Phase A.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatography:

    • Inject the sample onto the equilibrated column.

    • Elute the RNA using a linear gradient of increasing Mobile Phase B. The gradient slope and duration should be optimized to achieve the best separation of the full-length product from impurities.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, which represents the full-length 2'-O-methylated RNA.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions by analytical HPLC or denaturing PAGE.

    • Pool the fractions that meet the desired purity level.

    • Remove the ion-pairing agent and organic solvent by a suitable method such as ethanol precipitation or buffer exchange.

    • Quantify the final purified RNA product.

V. Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Analysis DNA Template Preparation DNA Template Preparation In Vitro Transcription In Vitro Transcription DNA Template Preparation->In Vitro Transcription T7 Polymerase, rNTPs 2'-O-Methylation 2'-O-Methylation In Vitro Transcription->2'-O-Methylation SAM, Methyltransferase Crude 2'-O-Me RNA Crude 2'-O-Me RNA 2'-O-Methylation->Crude 2'-O-Me RNA Purification Method Purification Method Crude 2'-O-Me RNA->Purification Method PAGE PAGE Purification Method->PAGE High Resolution HPLC HPLC Purification Method->HPLC High Purity & Scalability Quality Control Quality Control PAGE->Quality Control HPLC->Quality Control Final Product Final Product Quality Control->Final Product Purity & Integrity Assessment Troubleshooting_Logic Start Low RNA Yield? Check_Template Check DNA Template Integrity & Purity Start->Check_Template Yes Incomplete_Tx Incomplete Transcription? Start->Incomplete_Tx No Check_Enzyme Verify Polymerase Activity Check_Template->Check_Enzyme Check_RNase Assess RNase Contamination Check_Enzyme->Check_RNase Check_NTPs Optimize rNTP Concentration Incomplete_Tx->Check_NTPs Yes Purification_Issue Low Recovery Post-Purification? Incomplete_Tx->Purification_Issue No Check_GC Adjust Reaction Temperature for GC-rich Template Check_NTPs->Check_GC Optimize_Elution Optimize Elution Conditions Purification_Issue->Optimize_Elution Yes Success High Yield of Pure RNA Purification_Issue->Success No Check_Precipitation Verify Precipitation Protocol Optimize_Elution->Check_Precipitation

References

Validation & Comparative

A Comparative Guide to Adenosine Modifications: 2'-O-methyladenosine, N6-methyladenosine, and N1-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three key adenosine (B11128) modifications: 2'-O-methyladenosine (Am), N6-methyladenosine (m6A), and N1-methyladenosine (m1A). Understanding the distinct roles and characteristics of these modifications is crucial for advancing research in epitranscriptomics and developing novel RNA-based therapeutics.

Executive Summary

Adenosine modifications are critical regulators of RNA function, influencing everything from mRNA stability and translation to cellular signaling and disease progression. This guide delves into the nuances of Am, m6A, and m1A, presenting a side-by-side comparison of their physicochemical properties, biological roles, and the experimental methods used for their detection. While all three are simple methyl additions to adenosine, their distinct locations on the adenosine moiety confer unique properties that translate into diverse biological outcomes.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data related to the performance and characteristics of 2'-O-methyladenosine, N6-methyladenosine, and N1-methyladenosine.

Table 1: Physicochemical Properties and Impact on RNA Duplex Stability

Property2'-O-methyladenosine (Am)N6-methyladenosine (m6A)N1-methyladenosine (m1A)
Location of Methyl Group 2'-hydroxyl of the riboseN6 position of the adenine (B156593) baseN1 position of the adenine base
Impact on Base Pairing Does not directly affect Watson-Crick base pairingDoes not prevent Watson-Crick base pairing but can affect tertiary interactions.[1]Blocks Watson-Crick base pairing due to the methyl group's position.
Thermodynamic Stability (ΔG°₃₇) Generally increases the stability of RNA duplexes. The 2'-O-methyl group favors the C3'-endo sugar pucker, pre-organizing the RNA for duplex formation.[2]Can have a destabilizing effect on A:U base pairs in short RNA helices.[3] For example, one study reported a destabilization (ΔΔG) of 0.5–1.7 kcal mol⁻¹.[3]Potently destabilizes A-RNA structure, with a reported destabilization (ΔΔG) of 4.3–6.5 kcal mol⁻¹.[3]

Table 2: Biological Function and Impact on Gene Expression

Function2'-O-methyladenosine (Am)N6-methyladenosine (m6A)N1-methyladenosine (m1A)
Effect on mRNA Stability Promotes mRNA stability.[4][5][6]Can either promote or decrease mRNA stability depending on the "reader" proteins involved. For example, YTHDF2 binding leads to mRNA degradation.[6][7][8]Can lead to mRNA degradation when recognized by reader proteins like YTHDF2.
Effect on Translation Can inhibit translation by disrupting tRNA decoding.Can enhance or repress translation. YTHDF1 promotes translation, while m6A in the 5' UTR can control ribosome scanning and start codon selection.[1][9][10]Enriched around the start codon and is positively correlated with protein production, suggesting a role in promoting translation.[11]
Key Regulatory Proteins Writers: Fibrillarin (FBL) Erasers: Not well characterized Readers: Not well characterizedWriters: METTL3/METTL14 complex Erasers: FTO, ALKBH5 Readers: YTH domain family (YTHDF1, YTHDF2, YTHDF3, YTHDC1), IGF2BPsWriters: TRMT6/TRMT61A, TRMT10C Erasers: ALKBH1, ALKBH3 Readers: YTH domain family (YTHDF1, YTHDF2, YTHDF3)
Cellular Localization Found in mRNA cap structures and internally in various RNAs.Most abundant internal modification in mRNA, enriched near stop codons and in 3' UTRs.[8][10]Enriched in the 5' UTR of mRNA, near the translation start site.[11]

Experimental Protocols

Accurate detection and quantification of adenosine modifications are essential for understanding their biological roles. Below are detailed methodologies for key experiments.

Detection of N6-methyladenosine (m6A) by MeRIP-Seq

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) is a widely used technique to map the transcriptome-wide distribution of m6A.

Protocol:

  • RNA Isolation and Fragmentation:

    • Isolate total RNA from cells or tissues of interest using a standard protocol (e.g., TRIzol extraction).

    • Assess RNA quality and quantity.

    • Fragment the RNA to an average size of ~100 nucleotides using RNA fragmentation reagents.

  • Immunoprecipitation (IP):

    • Incubate the fragmented RNA with an m6A-specific antibody to allow for the binding of the antibody to m6A-containing RNA fragments.

    • Add magnetic beads that bind to the antibody-RNA complexes.

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the m6A-containing RNA fragments from the antibody-bead complexes.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from both the immunoprecipitated (IP) and input control RNA fragments.

    • Perform high-throughput sequencing of the libraries.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Identify m6A peaks by comparing the enrichment of reads in the IP sample relative to the input control.

    • Perform downstream bioinformatics analysis to identify m6A-modified transcripts and their associated biological pathways.[12][13]

Detection of 2'-O-methyladenosine (Am) by Primer Extension

Primer extension analysis can be used to detect 2'-O-methylated nucleotides, as they can cause a reverse transcriptase to pause or stop, particularly at low dNTP concentrations.

Protocol:

  • Primer Design and Labeling:

    • Design a DNA primer complementary to a region 30-50 nucleotides downstream of the suspected 2'-O-methylation site.

    • Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Primer Annealing and Extension:

    • Anneal the labeled primer to the target RNA.

    • Perform reverse transcription using a reverse transcriptase enzyme. Crucially, set up two parallel reactions: one with a low concentration of dNTPs and another with a high concentration of dNTPs.

  • Gel Electrophoresis and Detection:

    • Separate the reverse transcription products on a denaturing polyacrylamide gel.

    • Visualize the products by autoradiography (for radioactive labels) or fluorescence imaging.

    • A band corresponding to a premature stop or pause in the low dNTP reaction, which is overcome in the high dNTP reaction, indicates the presence of a 2'-O-methylated nucleotide.[11]

Detection of N1-methyladenosine (m1A) by m1A-seq

m1A-seq is a method to profile the m1A methylome, which often involves immunoprecipitation followed by sequencing.

Protocol:

  • RNA Fragmentation and Immunoprecipitation:

    • Similar to MeRIP-Seq, fragment the total RNA and perform immunoprecipitation using an m1A-specific antibody to enrich for m1A-containing RNA fragments.[14][15]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the m1A-enriched and input RNA fragments.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Map the sequencing reads to the reference genome.

    • Identify m1A peaks by analyzing the enrichment of reads in the IP sample compared to the input.

    • Some protocols incorporate a demethylation step with an AlkB family enzyme to confirm the m1A sites, where a reduction in the peak signal after demethylation validates the presence of m1A.[14][15]

Quantification of Adenosine Modifications by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of modified nucleosides.

Protocol:

  • RNA Digestion:

    • Digest the purified RNA sample to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • HPLC Separation:

    • Inject the digested nucleoside mixture into an HPLC system equipped with a suitable column (e.g., a C18 column).

    • Use a gradient of solvents (e.g., a phosphate (B84403) buffer and acetonitrile) to separate the different nucleosides based on their physicochemical properties.[16][17]

  • Detection and Quantification:

    • Detect the eluting nucleosides using a UV detector (typically at 254 or 260 nm).

    • Identify and quantify the modified nucleosides by comparing their retention times and peak areas to those of known standards.[16][17]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to adenosine modifications.

Signaling_Pathway_m6A cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/METTL14 (Writer) m6A_pre_mRNA m6A-pre-mRNA METTL3_14->m6A_pre_mRNA pre_mRNA pre-mRNA pre_mRNA->METTL3_14 Methylation YTHDC1 YTHDC1 (Reader) m6A_pre_mRNA->YTHDC1 Binding m6A_mRNA m6A-mRNA m6A_pre_mRNA->m6A_mRNA Export Splicing/Export Splicing/Export YTHDC1->Splicing/Export FTO_ALKBH5 FTO/ALKBH5 (Erasers) m6A_mRNA->FTO_ALKBH5 Demethylation YTHDF1 YTHDF1 (Reader) m6A_mRNA->YTHDF1 Binding YTHDF2 YTHDF2 (Reader) m6A_mRNA->YTHDF2 Binding mRNA mRNA FTO_ALKBH5->mRNA Ribosome Ribosome YTHDF1->Ribosome Promotes Translation P_body P-body YTHDF2->P_body Promotes Degradation

Caption: The m6A signaling pathway.

Experimental_Workflow_MeRIP_Seq start Total RNA Isolation fragmentation RNA Fragmentation (~100 nt) start->fragmentation ip Immunoprecipitation (with m6A antibody) fragmentation->ip library_prep Library Preparation (IP and Input) fragmentation->library_prep Input Control wash Wash to remove non-specific binding ip->wash elution Elution of m6A-containing RNA wash->elution elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis end m6A Methylome Map analysis->end

Caption: MeRIP-Seq experimental workflow.

Logical_Relationship_Modifications cluster_modifications Methylation cluster_effects Functional Consequences Adenosine Adenosine Am 2'-O-methyladenosine (Am) (Ribose) Adenosine->Am Methylation m6A N6-methyladenosine (m6A) (Base) Adenosine->m6A Methylation m1A N1-methyladenosine (m1A) (Base) Adenosine->m1A Methylation Stability RNA Stability Am->Stability Increases Translation Translation Efficiency Am->Translation Inhibits m6A->Stability Modulates m6A->Translation Modulates m1A->Translation Promotes Structure RNA Structure m1A->Structure Disrupts

Caption: Functional outcomes of adenosine modifications.

References

2'-O-methyladenosine (Am): A Critical Regulator of Translation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of RNA modifications is paramount. Among these, 2'-O-methyladenosine (Am) has emerged as a key player in modulating translation efficiency. This guide provides a comparative analysis of Am's function, supported by experimental data, to elucidate its significance in protein synthesis.

The 2'-O-methylation of adenosine (B11128) (Am) is a post-transcriptional modification that occurs in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). This modification, catalyzed by specific methyltransferases, has been shown to fine-tune the process of translation, impacting everything from codon recognition to overall protein output.

The Role of FTSJ1 in tRNA 2'-O-methylation and Codon-Specific Translation

The human protein FTSJ1 is a crucial methyltransferase responsible for 2'-O-methylation of specific tRNAs at the anticodon loop.[1][2][3] Mutations in the FTSJ1 gene have been linked to intellectual disability, highlighting the importance of this modification in neurological development.[1][2][3][4]

Studies have demonstrated that FTSJ1, in complex with its interacting partner WDR6, catalyzes the 2'-O-methylation at position 34 (the wobble position) of certain tRNAs.[1][2] A key finding is that the absence of FTSJ1 leads to a reduction in the translation efficiency of specific codons. For instance, in ftsj1 knockout cells, the translation of the UUU codon, which is decoded by tRNAPhe(GAA), is significantly reduced, whereas the translation of the UUC codon, also decoded by the same tRNA, is not affected.[1][2] This indicates a codon-specific regulatory role for Am in tRNA.

Comparative Analysis of Translation Efficiency in FTSJ1 Knockout Cells
CodonRelative Translation Efficiency (ftsj1 KO vs. WT)Modified Nucleoside at position 34Reference
UUUReducedGm34 (Guanosine)[1],[2]
UUCUnchangedGm34 (Guanosine)[1],[2]

SnoRNA-Guided 2'-O-methylation in mRNA: A Brake on Translation

Beyond its role in tRNA, 2'-O-methylation also occurs in mRNA, where it can act as a translational repressor. This process can be guided by small nucleolar RNAs (snoRNAs), which direct the methyltransferase fibrillarin to specific sites on mRNA.[5]

One study revealed that snoRNA-guided 2'-O-methylation within the protein-coding region of the peroxidasin (Pxdn) mRNA leads to an increase in mRNA expression but an inhibition of its translation.[5] This suggests a mechanism where Am can uncouple transcription and translation, allowing for a rapid and fine-tuned control of protein production. The proposed mechanism for this inhibition is the steric hindrance caused by the methyl group on the ribose, which can interfere with the interaction between the mRNA and the ribosome.[5]

Comparison with N6-methyladenosine (m6A) in Translation Regulation

N6-methyladenosine (m6A) is another prevalent internal mRNA modification that has been extensively studied for its role in translation.[6][7][8][9][10] Unlike the generally inhibitory effect of internal Am on translation, m6A can have a dual role.

The effect of m6A on translation is often mediated by "reader" proteins. For example, the YTHDF1 protein recognizes and binds to m6A-modified mRNAs, promoting their translation by interacting with translation initiation factors.[6][10] Conversely, other reader proteins like YTHDF2 can promote the degradation of m6A-containing transcripts.[6] This context-dependent regulation of translation by m6A contrasts with the more direct inhibitory effect observed for snoRNA-guided Am within coding sequences.

ModificationLocationGeneral Effect on TranslationMediator
2'-O-methyladenosine (Am) tRNA anticodon loopCodon-specific enhancementFTSJ1/WDR6 complex
2'-O-methyladenosine (Am) mRNA coding sequenceInhibitionsnoRNA/Fibrillarin
N6-methyladenosine (m6A) mRNA (various regions)Promotion or no effectYTHDF1 and other reader proteins

Experimental Protocols

Quantification of tRNA Modification Levels by HPLC-MS

A key method to validate the role of enzymes like FTSJ1 is to quantify the levels of modified nucleosides in tRNA from wild-type and knockout cells.

  • tRNA Isolation: Isolate total RNA from cultured cells (e.g., HEK293T wild-type and ftsj1 knockout) using a suitable RNA extraction kit. Further purify tRNA from the total RNA pool.

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • HPLC-MS Analysis: Analyze the resulting nucleoside mixture by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

  • Quantification: Quantify the amount of Am and other modified nucleosides by comparing the peak areas to those of known standards. This allows for a direct comparison of modification levels between different cell lines.[11]

In Vitro Reconstitution of 2'-O-methylation Activity

To confirm the enzymatic activity of the FTSJ1-WDR6 complex, an in vitro methylation assay can be performed.

  • Protein Expression and Purification: Express and purify recombinant FTSJ1 and WDR6 proteins.

  • Substrate Preparation: Prepare an in vitro transcribed tRNA substrate (e.g., tRNAPhe(GAA)). For investigating dependencies, pre-modified tRNA substrates can be used.[1]

  • Methylation Reaction: Incubate the tRNA substrate with the purified FTSJ1-WDR6 complex in the presence of the methyl donor S-adenosylmethionine (SAM).

  • Analysis: Analyze the incorporation of the methyl group into the tRNA substrate, for example, by using radiolabeled SAM and detecting radioactivity or by HPLC-MS analysis of the digested tRNA.[1]

Visualizing the Pathways

FTSJ1-Mediated tRNA Methylation and its Impact on Translation

FTSJ1_Pathway cluster_ko In FTSJ1 Knockout FTSJ1 FTSJ1 Complex FTSJ1-WDR6 Complex FTSJ1->Complex WDR6 WDR6 WDR6->Complex tRNA tRNA(Phe/GAA) Complex->tRNA 2'-O-methylation Am_tRNA Am-modified tRNA(Phe/GAA) tRNA->Am_tRNA Ribosome Ribosome tRNA->Ribosome un-modified Am_tRNA->Ribosome Translation Efficient Translation Ribosome->Translation Reduced_Translation Reduced Translation Ribosome->Reduced_Translation UUU_Codon UUU Codon UUU_Codon->Ribosome FTSJ1_KO FTSJ1 Knockout

Caption: FTSJ1/WDR6 complex mediates Am modification on tRNA, promoting efficient translation of specific codons.

SnoRNA-Guided mRNA Methylation and Translational Inhibition

snoRNA_Pathway snoRNA snoRNA mRNA mRNA snoRNA->mRNA guides Fibrillarin Fibrillarin (Methyltransferase) Fibrillarin->mRNA methylates Am_mRNA Am-modified mRNA mRNA->Am_mRNA Ribosome Ribosome Am_mRNA->Ribosome Translation Translation Am_mRNA->Translation inhibits Ribosome->Translation Inhibition Inhibition

Caption: SnoRNAs guide Fibrillarin to methylate mRNA, leading to the inhibition of translation.

References

The Tale of Two Methylations: A Comparative Guide to 2'-O-methyladenosine (Am) and N6-methyladenosine (m6A) in mRNA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of post-transcriptional regulation, two adenosine (B11128) modifications, 2'-O-methyladenosine (Am) and N6-methyladenosine (m6A), have emerged as critical players in dictating the fate of messenger RNA (mRNA). While both involve the addition of a methyl group to an adenosine residue, their distinct locations on the ribose sugar and the adenine (B156593) base, respectively, confer unique functional consequences on mRNA metabolism. This guide provides an objective comparison of Am and m6A, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular processes.

At a Glance: Key Differences Between Am and m6A

Feature2'-O-methyladenosine (Am)N6-methyladenosine (m6A)
Location 2'-hydroxyl group of the ribose sugarN6 position of the adenine base
Enzymatic Writers Fibrillarin (FBL) as part of snoRNPs, CMTR1/2METTL3/METTL14/WTAP complex, METTL16
Enzymatic Erasers Currently unknownFTO, ALKBH5
Reader Proteins Largely uncharacterizedYTH domain-containing proteins (YTHDF1/2/3, YTHDC1/2), IGF2BP1/2/3, HNRNP proteins
Primary Function in mRNA Generally enhances mRNA stability.[1]Dual role: can promote either mRNA stability and translation or degradation, depending on the context and reader proteins.[2][3][4]

Impact on mRNA Stability and Translation: A Quantitative Look

The functional consequences of Am and m6A modifications are most evident in their influence on mRNA stability and translation efficiency. While direct comparative studies under identical conditions are limited, data from various reports provide insights into their distinct roles.

mRNA Stability

2'-O-methyladenosine (Am) has been shown to have a positive effect on mRNA stability. Fibrillarin (FBL)-mediated Nm modifications are connected to widespread shortening of the 3' UTR, a mechanism known to globally increase RNA stability.[1] Knockdown of FBL leads to a decrease in the half-life of 2'-O-methylated mRNAs.[1]

N6-methyladenosine (m6A) exhibits a more complex, context-dependent role in mRNA stability. The fate of an m6A-modified mRNA is largely determined by the "reader" proteins that bind to it. For instance, YTHDF2 is known to recognize m6A and target the mRNA for degradation.[3][5] Conversely, in some contexts, m6A can enhance mRNA stability.[6] In a study on diabetic cardiomyopathy, 295 hypermethylated and 689 hypomethylated m6A sites were identified, indicating dynamic changes in mRNA stability in disease states.[7]

ModificationExperimental SystemObservationQuantitative Change
Am FBL knockdown cellsDecreased half-life of Am-modified mRNAsStatistically significant decrease in mRNA half-life upon FBL knockdown.[1]
m6A YTHDF2 knockdown cellsIncreased stability of YTHDF2 target mRNAs21% increase in the m6A/A ratio of total mRNA upon YTHDF2 knockdown.[3]
m6A Diabetic cardiomyopathy modelAltered m6A patternsFold change > 1.5 for differentially methylated sites.[7]
Translation Efficiency

The influence of these modifications on the rate of protein synthesis also differs significantly.

2'-O-methyladenosine (Am) within the coding sequence has been reported to inhibit translation. This is thought to occur through steric hindrance of the interactions between the ribosome and the mRNA-tRNA complex.[8]

N6-methyladenosine (m6A) , once again, plays a dual role. The reader protein YTHDF1 can promote the translation of m6A-modified mRNAs.[9] However, m6A methylation within the coding sequence or near the stop codon has also been associated with repressed translation.[10] In skin morphogenesis, mRNAs with high levels of m6A modification in the coding sequence tended to be more highly translated.[9]

ModificationExperimental SystemObservationQuantitative Change
Am In vitro and in vivo modelsInhibition of protein synthesisPxdn mRNA with Nm shows increased mRNA levels but inhibited protein synthesis.[8]
m6A METTL3 knockdown cellsAltered translation of m6A-modified mRNAsSignificant changes in translation efficiency of m6A-modified mRNAs.[9]
m6A Hexaploid wheatNegative correlation with translation efficiencySignificantly lower translation efficiency for m6A methylated mRNAs.[10]

The Demethylase FTO: A Point of Intersection?

The fat mass and obesity-associated protein (FTO) is a well-known "eraser" of m6A. Interestingly, FTO can also demethylate N6,2′-O-dimethyladenosine (m6Am), which is an Am modification adjacent to an m6A, with a much higher efficiency than internal m6A.[11][12] However, within cells, FTO appears to demethylate more m6A than m6Am, likely due to the higher abundance of internal m6A.[11]

SubstrateRelative Demethylation Efficiency by FTO (in vitro)
m6Am High
m6A (internal) Low

Signaling Pathways and Regulatory Networks

The regulatory roles of Am and m6A are integrated into complex cellular signaling pathways. The m6A regulatory network is more extensively characterized.

N6-methyladenosine (m6A) Signaling

The m6A modification is dynamically regulated by writer, eraser, and reader proteins that connect its status to various downstream cellular processes. These include cell differentiation, stress response, and proliferation through pathways like the NF-κB and MAPK signaling pathways.

m6A_Signaling_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3 METTL3 mRNA mRNA METTL3->mRNA +CH3 METTL14 METTL14 METTL14->mRNA +CH3 WTAP WTAP WTAP->mRNA +CH3 FTO FTO m6A_mRNA m6A-mRNA FTO->m6A_mRNA -CH3 ALKBH5 ALKBH5 ALKBH5->m6A_mRNA -CH3 YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation Promotes YTHDF2 YTHDF2 Degradation Degradation YTHDF2->Degradation Promotes YTHDF3 YTHDF3 YTHDF3->Translation Promotes IGF2BP IGF2BP1/2/3 IGF2BP->Translation Promotes Stability Stability IGF2BP->Stability Promotes m6A_mRNA->YTHDF1 m6A_mRNA->YTHDF2 m6A_mRNA->YTHDF3 m6A_mRNA->IGF2BP

Caption: The N6-methyladenosine (m6A) regulatory pathway.
2'-O-methyladenosine (Am) Signaling

The signaling pathways involving Am are less understood. The primary known regulator is Fibrillarin (FBL), which is guided by snoRNAs to specific sites on mRNA. The downstream effects are mainly linked to increased mRNA stability.

Am_Signaling_Pathway snoRNA snoRNA FBL Fibrillarin (FBL) snoRNA->FBL Guides mRNA mRNA FBL->mRNA +CH3 Am_mRNA Am-mRNA Stability mRNA Stability Am_mRNA->Stability Increases Translation Translation Am_mRNA->Translation Inhibits (in CDS)

Caption: The 2'-O-methyladenosine (Am) regulatory pathway.

Experimental Protocols: A Guide to Key Techniques

The study of Am and m6A relies on a suite of sophisticated molecular biology techniques. Below are detailed methodologies for three key experimental approaches.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is used to identify the location of RNA modifications across the transcriptome.

1. RNA Extraction and Fragmentation:

  • Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).

  • Fragment the RNA to an average size of ~100 nucleotides using enzymatic or chemical methods.[13]

2. Immunoprecipitation:

  • Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A antibody).

  • Capture the antibody-RNA complexes using protein A/G magnetic beads.[13]

3. Washing and Elution:

  • Wash the beads to remove non-specifically bound RNA.

  • Elute the methylated RNA fragments from the beads.

4. Library Preparation and Sequencing:

  • Construct a cDNA library from the eluted RNA fragments.

  • Perform high-throughput sequencing of the library.[13]

5. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Identify enriched regions (peaks) of the modification using peak-calling algorithms like MACS2.[14]

  • Perform differential methylation analysis between different conditions.

MeRIP_Seq_Workflow start Total RNA frag RNA Fragmentation (~100 nt) start->frag ip Immunoprecipitation (with anti-m6A/Am antibody) frag->ip wash Washing ip->wash elute Elution wash->elute lib_prep Library Preparation elute->lib_prep seq High-Throughput Sequencing lib_prep->seq analysis Data Analysis (Peak Calling, Differential Methylation) seq->analysis

Caption: Experimental workflow for MeRIP-Seq.
m6A Individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation (miCLIP)

miCLIP provides single-nucleotide resolution mapping of m6A sites.

1. UV Cross-linking and Immunoprecipitation:

  • Irradiate cells with UV light to cross-link RNA-binding proteins to RNA.

  • Lyse the cells and perform immunoprecipitation with an anti-m6A antibody.[15]

2. RNA Fragmentation and Ligation:

  • Partially digest the RNA on the beads.

  • Ligate a 3' adapter to the RNA fragments.

3. Radiolabeling and Protein-RNA Complex Purification:

  • Radiolabel the 5' end of the RNA fragments.

  • Run the protein-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

4. RNA Isolation and Reverse Transcription:

  • Excise the membrane region corresponding to the protein-RNA complexes and isolate the RNA.

  • Perform reverse transcription, which introduces mutations or truncations at the cross-linked m6A site.[15]

5. Library Preparation and Sequencing:

  • Circularize the resulting cDNA, re-linearize, and amplify by PCR.

  • Sequence the cDNA library.

6. Data Analysis:

  • Align reads and identify the characteristic mutation or truncation signatures to pinpoint the exact location of m6A.

miCLIP_Workflow start Cells uv UV Cross-linking start->uv ip Immunoprecipitation (anti-m6A) uv->ip frag_lig RNA Fragmentation & 3' Adapter Ligation ip->frag_lig label_purify 5' Radiolabeling & Gel Purification frag_lig->label_purify rt Reverse Transcription (induces mutations/truncations) label_purify->rt lib_prep cDNA Library Preparation rt->lib_prep seq Sequencing lib_prep->seq analysis Data Analysis (Identify mutation/truncation sites) seq->analysis

Caption: Experimental workflow for miCLIP.
Ribosome Profiling (Ribo-Seq)

Ribo-Seq measures translation efficiency by sequencing ribosome-protected mRNA fragments.

1. Ribosome Stalling and Cell Lysis:

  • Treat cells with a translation inhibitor (e.g., cycloheximide) to stall ribosomes on mRNA.

  • Lyse the cells under conditions that preserve ribosome-mRNA complexes.[16]

2. Nuclease Digestion:

  • Treat the lysate with RNase to digest mRNA that is not protected by ribosomes.

3. Ribosome Isolation:

  • Isolate the monosome fraction (ribosomes bound to mRNA fragments) using sucrose (B13894) gradient centrifugation.[14]

4. RNA Fragment Isolation:

  • Extract the ribosome-protected mRNA fragments (RPFs), typically 28-30 nucleotides in length.

5. Library Preparation and Sequencing:

  • Prepare a cDNA library from the RPFs.

  • Perform high-throughput sequencing.

6. Data Analysis:

  • Align the sequencing reads to the transcriptome.

  • Calculate the translation efficiency for each gene by normalizing the Ribo-Seq read counts to the corresponding mRNA abundance (from a parallel RNA-Seq experiment).[16]

Ribo_Seq_Workflow start Cells stall Ribosome Stalling (e.g., Cycloheximide) start->stall lysis Cell Lysis stall->lysis digest Nuclease Digestion lysis->digest isolate Monosome Isolation (Sucrose Gradient) digest->isolate extract Extract Ribosome-Protected Fragments (RPFs) isolate->extract lib_prep Library Preparation extract->lib_prep seq Sequencing lib_prep->seq analysis Data Analysis (Calculate Translation Efficiency) seq->analysis

Caption: Experimental workflow for Ribo-Seq.

Conclusion

2'-O-methyladenosine and N6-methyladenosine, while both simple methyl additions, exert distinct and profound effects on mRNA function. Am appears to be a more straightforward stabilizer of mRNA, whereas m6A acts as a multifaceted regulator, capable of fine-tuning mRNA stability and translation in a context-dependent manner. The ongoing development of high-resolution mapping techniques and functional genomics approaches will undoubtedly continue to unravel the complexities of these and other epitranscriptomic modifications, opening new avenues for understanding gene regulation and developing novel therapeutic strategies.

References

A Comparative Analysis of mRNA Cap Structures: Cap-0, Cap-1, and Cap-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5' cap of messenger RNA (mRNA) is a critical determinant of its fate within the cell, influencing translation efficiency, stability, and interaction with the innate immune system. For therapeutic mRNA development, the choice of cap structure is a key design parameter. This guide provides a comparative analysis of the three primary cap structures—cap-0, cap-1, and cap-2—supported by experimental data to inform rational mRNA design.

Structural and Functional Overview

The fundamental cap structure, cap-0 , consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge.[][2] Subsequent enzymatic modifications give rise to cap-1 and cap-2 structures. The cap-1 structure is formed by the 2'-O-methylation of the first nucleotide, while the cap-2 structure has an additional 2'-O-methylation on the second nucleotide.[][2] These seemingly minor modifications have profound impacts on the biological activity of the mRNA molecule.

Functionally, the cap structure is essential for the recruitment of the translation initiation complex, thereby enabling protein synthesis.[] It also protects the mRNA from degradation by 5' exonucleases, thus enhancing its stability.[] Furthermore, the methylation status of the cap plays a crucial role in the innate immune system's ability to distinguish "self" from "non-self" RNA, with significant implications for the immunogenicity of synthetic mRNA therapeutics.[][3]

Performance Comparison

The choice of cap structure significantly impacts the performance of an mRNA therapeutic in terms of protein expression, stability, and immunogenicity. The following tables summarize the available quantitative data comparing cap-0, cap-1, and cap-2 structures.

Table 1: Translation Efficiency

Cap StructureRelative Translation EfficiencyNotes
Cap-0 BaselineServes as the fundamental structure for translation initiation.
Cap-1 Higher than Cap-0The 2'-O-methylation enhances the interaction with translation initiation factors.[]
Cap-2 3- to 5-fold higher than Cap-1Demonstrates significantly enhanced protein production in cultured cells and animal models.[4][5]

Table 2: mRNA Stability

Cap StructureRelative Stability (Half-life)Notes
Cap-0 BaselineSusceptible to cellular decapping enzymes.
Cap-1 More stable than Cap-0The 2'-O-methylation provides increased protection against exonuclease degradation.[]
Cap-2 Potentially more stable than Cap-1While direct comparative half-life data is limited, the additional methylation is expected to contribute to increased stability.

Table 3: Immunogenicity

Cap StructureInnate Immune ActivationNotes
Cap-0 HighRecognized as "non-self" by pattern recognition receptors like RIG-I, leading to a potent interferon response.[3][6]
Cap-1 LowThe 2'-O-methylation marks the mRNA as "self," significantly reducing its recognition by the innate immune system.[][3]
Cap-2 Very LowOffers further reduction in immunogenicity compared to cap-1, leading to lower stimulation of inflammatory responses.[3][4][5]

Signaling Pathways and Experimental Workflows

To understand the functional differences between the cap structures, it is essential to visualize the key cellular pathways and experimental procedures involved in their analysis.

Innate Immune Recognition of mRNA Cap Structures

The innate immune system employs pattern recognition receptors (PRRs) such as RIG-I to detect foreign RNA. The methylation status of the 5' cap is a key determinant in this recognition process.

InnateImmuneRecognition Innate Immune Recognition of mRNA Caps cluster_cap0 Cap-0 mRNA cluster_cap1_2 Cap-1 / Cap-2 mRNA Cap0 Cap-0 (m7GpppN) RIGI RIG-I (Pattern Recognition Receptor) Cap0->RIGI Recognized as 'non-self' Cap1_2 Cap-1 (m7GpppNm) Cap-2 (m7GpppNmNm) Cap1_2->RIGI Evades Recognition ('self') MAVS MAVS (Mitochondrial Antiviral-Signaling Protein) RIGI->MAVS Activation InterferonResponse Type I Interferon Response (e.g., IFN-β) MAVS->InterferonResponse Signaling Cascade

Caption: Signaling pathway of innate immune recognition of different mRNA cap structures.

Experimental Workflow for Comparative Analysis

A typical experimental workflow to compare the performance of different cap structures involves mRNA synthesis, in vitro/in vivo functional assays, and immunogenicity assessment.

ExperimentalWorkflow Experimental Workflow for Cap Structure Comparison cluster_synthesis mRNA Synthesis cluster_analysis Performance Analysis IVT In Vitro Transcription (Uncapped mRNA) Capping Enzymatic Capping (Cap-0, Cap-1, Cap-2) IVT->Capping Purification Purification Capping->Purification Translation In Vitro / In Vivo Translation Assay Purification->Translation Stability mRNA Stability Assay (Half-life determination) Purification->Stability Immunogenicity Immunogenicity Assay (Cytokine profiling) Purification->Immunogenicity

Caption: A generalized experimental workflow for the comparative analysis of mRNA cap structures.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of cap structures. Below are outlines of key experimental protocols.

In Vitro Transcription and Capping
  • Template Preparation: A linearized DNA template containing a T7 promoter upstream of the gene of interest is prepared.

  • In Vitro Transcription (IVT): The DNA template is transcribed into uncapped mRNA using T7 RNA polymerase and a mixture of nucleotide triphosphates (NTPs).

  • Enzymatic Capping (Cap-0): The uncapped mRNA is treated with a capping enzyme (e.g., Vaccinia Capping Enzyme) in the presence of GTP and S-adenosylmethionine (SAM) to add the m7G cap, forming the cap-0 structure.

  • 2'-O-Methylation (Cap-1 and Cap-2):

    • Cap-1: The cap-0 mRNA is further treated with a 2'-O-methyltransferase to methylate the first nucleotide.

    • Cap-2: To generate a cap-2 structure, a subsequent reaction with a specific 2'-O-methyltransferase that acts on the second nucleotide is performed.

  • Purification: The capped mRNA is purified to remove enzymes, unincorporated nucleotides, and other reaction components, typically using lithium chloride precipitation or silica-based columns.

In Vitro Translation Assay
  • Reaction Setup: A defined amount of each capped mRNA (cap-0, cap-1, and cap-2) is added to an in vitro translation system (e.g., rabbit reticulocyte lysate or wheat germ extract) containing all necessary components for protein synthesis, including ribosomes, tRNAs, and amino acids.

  • Incubation: The reactions are incubated at an optimal temperature (typically 30-37°C) for a set period to allow for protein expression.

  • Quantification: The amount of synthesized protein is quantified using a suitable method, such as a luciferase assay (if a reporter gene is used), western blotting, or ELISA.

  • Comparison: The protein yield from each reaction is normalized to the amount of input mRNA to compare the translational efficiency of the different cap structures.

mRNA Stability Assay
  • Cell Transfection: Cells are transfected with equal amounts of each capped mRNA.

  • Time Course: At various time points post-transfection (e.g., 0, 2, 4, 8, 12, 24 hours), total RNA is extracted from the cells.

  • mRNA Quantification: The amount of the specific mRNA remaining at each time point is quantified using reverse transcription-quantitative PCR (RT-qPCR).

  • Half-life Calculation: The decay rate of the mRNA is determined by plotting the remaining mRNA levels against time, and the half-life is calculated from the decay curve.

Cytokine Induction Assay
  • Cell Stimulation: Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cell line like THP-1) are treated with equal concentrations of each capped mRNA.

  • Incubation: The cells are incubated for a specified period (e.g., 6-24 hours) to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of key inflammatory cytokines (e.g., TNF-α, IFN-β, IL-6) in the supernatant is measured using ELISA or a multiplex cytokine assay.

  • Comparison: The levels of cytokine induction are compared between the different cap structures to assess their relative immunogenicity.

Conclusion

The choice of the 5' cap structure is a critical consideration in the design of mRNA therapeutics. While cap-0 provides the basic functionality for translation, the addition of 2'-O-methylation to create cap-1 and cap-2 structures offers significant advantages. Cap-1 enhances translation efficiency and stability while reducing immunogenicity. Emerging evidence strongly suggests that cap-2 further boosts translational output by 3- to 5-fold compared to cap-1 and provides an even greater reduction in the innate immune response.[4][5] For the development of safe and effective mRNA-based drugs, particularly for non-vaccine applications where minimizing immunogenicity is paramount, the use of cap-1, and increasingly cap-2, structures is highly recommended. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and selection of the optimal cap structure for a given therapeutic application.

References

Navigating RNA Modification: A Comparative Guide to Alternatives for 2'-O-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of RNA is a critical tool for studying its function and developing novel therapeutics. 2'-O-methyladenosine (Am) is a widely utilized modification, but a range of powerful alternatives now offer distinct advantages for specific applications. This guide provides an objective comparison of the leading alternatives to 2'-O-methyladenosine, supported by experimental data, to inform your research and development endeavors.

This guide delves into the performance of N6-methyladenosine (m6A), 2'-deoxy-2'-fluoroadenosine (2'-F-A), Locked Nucleic Acid (LNA) adenosine (B11128), and ethynyl-adenosine, comparing them to the established characteristics of 2'-O-methyladenosine. We will explore their impact on RNA stability, protein interactions, and cellular pathways, providing a framework for selecting the optimal tool for your experimental needs.

Performance Comparison of 2'-O-methyladenosine and its Alternatives

The choice of an adenosine analog is dictated by the desired outcome, whether it be enhanced stability, altered protein binding, or metabolic labeling. The following tables summarize the key quantitative data for each alternative compared to 2'-O-methyladenosine.

ModificationChange in Melting Temperature (Tm) per Modification (°C)Nuclease ResistanceKey Features
2'-O-methyladenosine (Am) +0.2 to +1.0[1]Increased[2]Stabilizes A-form helix, reduces immune stimulation.[2][3]
N6-methyladenosine (m6A) Destabilizing (-1 to -3)[4]Similar to unmodified RNAEndogenous modification, read by specific proteins to regulate translation and decay.[5][6]
2'-deoxy-2'-fluoroadenosine (2'-F-A) +1.0 to +2.0[7]Significantly Increased[2]Enhances siRNA potency, well-tolerated in cells, can alter protein interactions.[2][8][9]
Locked Nucleic Acid (LNA) adenosine +1.5 to +4.0[1]Dramatically Increased[10][11]Unprecedented binding affinity, significantly improves antisense oligonucleotide potency.[10][12]
Ethynyl-adenosine Minimal effect on duplex stability[4]Similar to unmodified RNAEnables metabolic labeling and subsequent "click" chemistry for RNA tracking and purification.[13]

Impact on RNA Function and Cellular Processes

ModificationEffect on TranslationImpact on RNA-Protein InteractionsPrimary Applications
2'-O-methyladenosine (Am) Can inhibit translation by sterically hindering ribosome interactions.[2]Can modulate protein binding, often inhibitory.Antisense oligonucleotides, siRNA stabilization, structural studies.[2]
N6-methyladenosine (m6A) Can enhance or inhibit translation depending on the "reader" protein recruited.[5][14]Recruits specific "reader" proteins (e.g., YTHDF1, YTHDF2) to modulate RNA fate.[5]Studying endogenous RNA regulation, epitranscriptomics, cancer research.[15][16]
2'-deoxy-2'-fluoroadenosine (2'-F-A) Generally well-tolerated in siRNA-mediated silencing.[8][17]Can alter protein binding due to changes in the minor groove environment.[2][3]siRNA therapeutics, antisense applications requiring high stability.[2][9]
Locked Nucleic Acid (LNA) adenosine Potent inhibitor of translation in antisense applications.Enhances binding of some proteins, can block binding of others due to conformational rigidity.[18]High-potency antisense drugs, diagnostics, RNA structure stabilization.[12]
Ethynyl-adenosine Not primarily used to modulate translation.The ethynyl (B1212043) group can be used to crosslink to interacting proteins.Metabolic labeling of nascent RNA, tracking RNA synthesis and decay.[19]

Signaling Pathways and Experimental Workflows

The choice of an adenosine analog can have significant downstream effects on cellular signaling. N6-methyladenosine, in particular, is deeply integrated into cellular signaling networks.

m6A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFBR TGF-β Receptor TGF-β->TGFBR SMADs R-SMADs TGFBR->SMADs phosphorylates SMAD_complex SMAD complex SMADs->SMAD_complex METTL3_14 METTL3/14 (Writer) m6A_SNAIL_mRNA m6A-SNAIL mRNA METTL3_14->m6A_SNAIL_mRNA SNAIL_mRNA SNAIL mRNA SNAIL_mRNA->METTL3_14 methylates YTHDF1 YTHDF1 (Reader) m6A_SNAIL_mRNA->YTHDF1 binds Translation Translation YTHDF1->Translation promotes SNAIL_Protein SNAIL Protein Translation->SNAIL_Protein EMT EMT SNAIL_Protein->EMT induces SNAIL_gene SNAIL gene SMAD_complex->SNAIL_gene activates Transcription Transcription SNAIL_gene->Transcription Transcription->SNAIL_mRNA

TGF-β signaling pathway influenced by m6A modification.

For tracking RNA synthesis and turnover, metabolic labeling with ethynyl-adenosine followed by click chemistry is a powerful technique.

Ethynyl_Adenosine_Workflow cluster_cell_culture Cell Culture cluster_biochemical Biochemical Reaction cluster_analysis Downstream Analysis EA_labeling Incubate cells with Ethynyl-adenosine (EA) RNA_incorporation EA is incorporated into nascent RNA EA_labeling->RNA_incorporation Cell_lysis Lyse cells and isolate total RNA RNA_incorporation->Cell_lysis Click_reaction Perform Cu(I)-catalyzed 'click' reaction with Azide-fluorophore or Azide-biotin Cell_lysis->Click_reaction Imaging Fluorescence Microscopy (Imaging) Click_reaction->Imaging Purification Streptavidin pulldown (Purification for sequencing) Click_reaction->Purification

Experimental workflow for metabolic labeling of RNA.[20][19]

The selection of an adenosine analog is a critical decision in experimental design. The following diagram illustrates the logical relationships to consider when choosing an alternative to 2'-O-methyladenosine.

Logical_Relationships Goal Experimental Goal Stability Maximize Stability & Nuclease Resistance Goal->Stability Endogenous Study Endogenous Regulation Goal->Endogenous Labeling Label and Track RNA Goal->Labeling LNA LNA-Adenosine Stability->LNA Highest affinity F_A 2'-F-Adenosine Stability->F_A High stability m6A m6A Endogenous->m6A EA Ethynyl-Adenosine Labeling->EA

Decision tree for selecting an adenosine analog.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA with Ethynyl-adenosine

Objective: To label newly synthesized RNA in cultured cells for subsequent visualization or purification.

Materials:

  • Ethynyl-adenosine (EA)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., TRIzol)

  • Click chemistry reaction components:

    • Copper (II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Azide-conjugated molecule (e.g., Azide-Alexa Fluor 488 for imaging, Azide-biotin for purification)

  • RNA purification kit

Procedure:

  • Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing 100-200 µM EA. Incubate for the desired labeling period (e.g., 2-24 hours).[21]

  • Cell Harvest and RNA Isolation: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture dish using a lysis buffer like TRIzol and proceed with total RNA isolation according to the manufacturer's protocol.

  • Click Reaction: In a microcentrifuge tube, combine the isolated RNA (1-10 µg) with the click reaction cocktail. A typical reaction may contain 0.4 mM CuSO4, 4 mM sodium ascorbate, 4 mM THPTA, and 0.2 mM of the azide-conjugated molecule in a buffer such as 2 mM Tris-HCl (pH 8).[22]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • RNA Precipitation: Precipitate the RNA by adding sodium acetate (B1210297) and ethanol (B145695). Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

  • Downstream Analysis: The labeled RNA is now ready for fluorescence microscopy (if a fluorescent azide (B81097) was used) or for streptavidin-bead pulldown and subsequent sequencing (if a biotinylated azide was used).[19]

Protocol 2: In Vitro Assessment of Antisense Oligonucleotide (ASO) Stability in Serum

Objective: To compare the nuclease resistance of ASOs modified with 2'-O-methyladenosine, LNA, or 2'-F-A.

Materials:

  • Synthesized ASOs with the desired modifications

  • Human serum

  • PBS

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel staining solution (e.g., SYBR Gold)

  • Imaging system

Procedure:

  • ASO Incubation: In separate microcentrifuge tubes, dilute each ASO to a final concentration of 1 µM in 90% human serum (diluted with PBS).

  • Time Course: Incubate the tubes at 37°C. At various time points (e.g., 0, 1, 4, 8, 16, 24 hours), take an aliquot from each reaction and immediately mix it with gel loading buffer containing a denaturant (e.g., formamide) and store at -20°C to stop nuclease activity.

  • Gel Electrophoresis: Once all time points are collected, heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel (e.g., 15-20%).

  • Visualization: After electrophoresis, stain the gel with a nucleic acid stain like SYBR Gold and visualize the bands using a gel imaging system.

  • Analysis: Quantify the intensity of the full-length ASO band at each time point. Calculate the half-life (t1/2) of each ASO by plotting the percentage of intact ASO remaining versus time. A longer half-life indicates greater nuclease resistance.[10]

Conclusion

The landscape of RNA modification tools has expanded significantly, offering researchers a sophisticated toolkit to probe and manipulate RNA biology. While 2'-O-methyladenosine remains a valuable modification, alternatives such as N6-methyladenosine, 2'-deoxy-2'-fluoroadenosine, and Locked Nucleic Acid adenosine provide unique capabilities. N6-methyladenosine is indispensable for studying the endogenous regulatory roles of RNA methylation. 2'-deoxy-2'-fluoroadenosine offers a balance of enhanced stability and compatibility with cellular machinery, making it ideal for siRNA applications. LNA provides unparalleled stability and binding affinity for high-potency antisense therapeutics. Finally, ethynyl-adenosine opens the door to dynamic studies of the transcriptome through metabolic labeling. By understanding the distinct properties and applications of each of these alternatives, researchers can make more informed decisions to advance their studies of RNA function and its therapeutic potential.

References

A Researcher's Guide to 2'-O-Methylation Detection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of RNA modifications, the accurate detection of 2'-O-methylation (Nm) is paramount. This guide provides a comprehensive cross-validation of prominent Nm detection methods, offering a clear comparison of their performance, detailed experimental protocols, and visual workflows to inform your selection of the most suitable technique for your research needs.

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar, known as 2'-O-methylation, is a widespread and crucial RNA modification. It plays a significant role in various cellular processes by influencing RNA stability, structure, and interactions.[1] The dysregulation of Nm has been implicated in numerous diseases, making its precise detection and quantification a critical aspect of both basic research and therapeutic development.[2]

This guide delves into a comparative analysis of several key methods for detecting 2'-O-methylation, ranging from classical biochemical approaches to cutting-edge high-throughput sequencing technologies. We will explore the principles, quantitative performance, and procedural workflows of techniques including Reverse Transcription at Low dNTP concentration followed by qPCR (RTL-P), RiboMeth-seq, Nm-seq, and NJU-seq.

Comparative Analysis of 2'-O-Methylation Detection Methods

The selection of an appropriate 2'-O-methylation detection method is contingent on several factors, including the type of RNA under investigation, the required sensitivity, the amount of available starting material, and whether quantitative information is necessary. The following table summarizes the key quantitative parameters of the discussed methods to facilitate a direct comparison.

MethodPrincipleRNA InputSensitivityQuantitative CapabilityResolutionThroughput
RTL-P Reverse transcriptase stalling at Nm sites under low dNTP concentrations, followed by qPCR.[2][3]2 ng - 2 µg total RNA[2][4]High, can detect changes in methylation of specific mRNAs.[3]Semi-quantitative to quantitative (relative).[3][5]Site-specific.Low to medium.
RiboMeth-seq Resistance of phosphodiester bonds adjacent to 2'-O-methylated nucleotides to alkaline hydrolysis.[1][6]10 ng - 10 µg total RNA[7][8]Detects highly methylated sites effectively.[6]Quantitative.[9]Single nucleotide.High.
Nm-seq Periodate (B1199274) oxidation of 2',3'-vicinal diols, leading to the specific enrichment and mapping of Nm sites.[10][11]10 µg polyA+ mRNA or total RNA.[7]High, detects low-stoichiometry sites.[10]Not inherently quantitative.[11]Single nucleotide.High.
NJU-seq Nm-sensitive RNase digestion, enriching for fragments ending adjacent to the methylation site.[12][13]As low as 1 µg total RNA.High, can detect methylation levels as low as 1%.[1]Quantitative when paired with Nm-VAQ.[12]Single nucleotide.High.

Experimental Workflows and Methodologies

To provide a practical understanding of each technique, this section outlines the detailed experimental protocols for the key methods discussed. Accompanying diagrams generated using Graphviz illustrate the logical flow of each procedure.

Reverse Transcription at Low dNTP concentration followed by qPCR (RTL-P)

RTL-P is a sensitive method for validating and quantifying 2'-O-methylation at specific sites, particularly in low-abundance RNAs like mRNA.[3] The principle relies on the observation that reverse transcriptase activity is impeded at Nm sites when the concentration of deoxynucleotide triphosphates (dNTPs) is limited.[3][14]

RTL_P_Workflow rna Total RNA rt_high Reverse Transcription (High dNTPs) rna->rt_high rt_low Reverse Transcription (Low dNTPs) rna->rt_low cdna_high Full-length cDNA rt_high->cdna_high cdna_low Truncated & Full-length cDNA rt_low->cdna_low qpcr qPCR with primers flanking Nm site cdna_high->qpcr cdna_low->qpcr analysis Compare Ct values (Low vs. High dNTPs) qpcr->analysis

RTL-P Experimental Workflow

Experimental Protocol:

  • RNA Preparation: Isolate total RNA from the samples of interest and treat with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT): Perform two separate RT reactions for each RNA sample:

    • High dNTP reaction: Use a standard concentration of dNTPs (e.g., 1 mM each).

    • Low dNTP reaction: Use a significantly lower concentration of dNTPs (e.g., 0.5-4 µM).[4]

    • Use a gene-specific primer downstream of the putative Nm site for both reactions.

  • Quantitative PCR (qPCR):

    • Design qPCR primers that flank the suspected 2'-O-methylation site.

    • Perform qPCR on the cDNA generated from both the high and low dNTP reactions.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • A significant increase in the Ct value for the low dNTP reaction compared to the high dNTP reaction indicates the presence of 2'-O-methylation at that site. The magnitude of the Ct difference can be used for relative quantification.[3]

RiboMeth-seq

RiboMeth-seq is a high-throughput method that maps 2'-O-methylation sites across the transcriptome based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.[1][6] This results in a depletion of sequencing reads starting at the position immediately following the Nm site.

RiboMeth_seq_Workflow rna Total RNA fragmentation Alkaline Fragmentation rna->fragmentation fragments RNA Fragments (Protected at Nm+1) fragmentation->fragments ligation Adapter Ligation fragments->ligation rt Reverse Transcription ligation->rt pcr PCR Amplification rt->pcr sequencing High-Throughput Sequencing pcr->sequencing analysis Mapping & Identification of Read Start Gaps sequencing->analysis

RiboMeth-seq Experimental Workflow

Experimental Protocol:

  • RNA Fragmentation: Subject total RNA to controlled alkaline hydrolysis (e.g., using sodium carbonate buffer at 95°C) to generate random RNA fragments.

  • Library Preparation:

    • Perform end-repair on the RNA fragments.

    • Ligate 3' and 5' sequencing adapters to the RNA fragments.

  • Reverse Transcription and PCR:

    • Reverse transcribe the ligated RNA fragments into cDNA.

    • Amplify the cDNA library via PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared library using a high-throughput sequencing platform.

    • Align the sequencing reads to a reference transcriptome.

    • Identify 2'-O-methylation sites by detecting a significant drop in the number of reads starting at the nucleotide immediately following the modified residue.

Nm-seq

Nm-seq is a sensitive, high-throughput method for mapping 2'-O-methylation sites with single-nucleotide resolution.[10] It utilizes the chemical reactivity of the 2',3'-vicinal diol in unmodified ribonucleotides, which can be oxidized by periodate, leading to the eventual removal of the nucleotide. 2'-O-methylated nucleotides are resistant to this oxidation.[11]

Nm_seq_Workflow rna Fragmented RNA oxidation Periodate Oxidation rna->oxidation elimination β-Elimination oxidation->elimination dephosphorylation Dephosphorylation elimination->dephosphorylation cycle Iterative Cycles dephosphorylation->cycle cycle->oxidation ligation 3' Adapter Ligation (to exposed Nm) cycle->ligation library_prep Library Preparation & Sequencing ligation->library_prep analysis Mapping of Read Ends library_prep->analysis

Nm-seq Experimental Workflow

Experimental Protocol:

  • RNA Fragmentation: Start with fragmented RNA.

  • Iterative Oxidation, β-Elimination, and Dephosphorylation:

    • Oxidation: Treat the RNA fragments with sodium periodate to oxidize the 3'-terminal ribose of unmodified nucleotides.

    • β-Elimination: Induce cleavage of the oxidized ribose, removing the terminal nucleotide.

    • Dephosphorylation: Remove the resulting 3'-phosphate group to allow for the next cycle.

    • Repeat these steps until a 2'-O-methylated nucleotide is at the 3' end, which will halt the process.

  • Library Preparation and Sequencing:

    • Ligate a 3' adapter to the RNA fragments that now terminate with a 2'-O-methylated nucleotide.

    • Prepare a sequencing library and perform high-throughput sequencing.

  • Data Analysis:

    • Map the sequencing reads to a reference transcriptome. The 3' ends of the reads will correspond to the locations of 2'-O-methylation.

NJU-seq

NJU-seq is a recently developed high-throughput method that employs an Nm-sensitive RNase for the unbiased profiling of 2'-O-methylation.[12][13] This enzyme specifically cleaves the phosphodiester bond 3' to an unmethylated nucleotide, leaving 2'-O-methylated sites intact and enriched in the resulting library.

NJU_seq_Workflow rna Total RNA digestion Nm-sensitive RNase Digestion rna->digestion fragments RNA Fragments ending at Nm site digestion->fragments library_prep Library Preparation fragments->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Mapping & Peak Calling sequencing->analysis

NJU-seq Experimental Workflow

Experimental Protocol:

  • RNA Digestion: Incubate total RNA with an Nm-sensitive RNase (e.g., MgR). This will generate RNA fragments with 3' ends at the 2'-O-methylated nucleotides.

  • Library Preparation:

    • Perform end-repair and ligate sequencing adapters to the digested RNA fragments.

  • Reverse Transcription and PCR:

    • Synthesize cDNA from the ligated fragments.

    • Amplify the cDNA library.

  • Sequencing and Data Analysis:

    • Sequence the library on a high-throughput platform.

    • Align the reads to a reference transcriptome.

    • Identify peaks in the coverage of read 3' ends, which correspond to the locations of 2'-O-methylation. For quantitative analysis, the results can be further processed using the Nm-VAQ tool.[12]

Conclusion

The field of epitranscriptomics is rapidly advancing, and with it, the toolkit available to researchers for studying RNA modifications like 2'-O-methylation. The choice of detection method is a critical decision that will impact the scope and resolution of the experimental findings. This guide has provided a comparative overview of four prominent techniques, highlighting their quantitative characteristics and detailed experimental workflows. For targeted validation of a few sites with high sensitivity, RTL-P is an excellent choice. For transcriptome-wide, quantitative mapping of abundant modifications, RiboMeth-seq is a robust option. For the sensitive detection of low-stoichiometry modifications, Nm-seq and NJU-seq offer powerful high-throughput solutions. By carefully considering the specific research question and the strengths and limitations of each method, researchers can confidently select the most appropriate approach to unravel the complexities of 2'-O-methylation in their biological systems of interest.

References

Unveiling the Epitranscriptomic Code: A Comparative Guide to N1-methyladenosine (m1A) and 2'-O-methyladenosine (Am)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 10, 2025 – In the intricate world of post-transcriptional gene regulation, two chemical modifications of adenosine (B11128), N1-methyladenosine (m1A) and 2'-O-methyladenosine (Am), play crucial yet distinct roles in orchestrating the fate of RNA molecules. This guide provides a comprehensive comparison of the functional differences between m1A and Am, offering researchers, scientists, and drug development professionals a clear overview supported by experimental data and methodologies.

At a Glance: Key Functional Distinctions

FeatureN1-methyladenosine (m1A)2'-O-methyladenosine (Am)
Location of Methylation N1 position of the adenine (B156593) base.2'-hydroxyl group of the ribose sugar.
Primary Writers TRMT6/TRMT61A, TRMT10C, TRMT61B.[1][2]Fibrillarin (FBL), CMTR1, CMTR2.[1]
Primary Erasers ALKBH1, ALKBH3, FTO.[1]FTO (demethylates the related m6Am to Am).[3]
Known Readers YTHDF1, YTHDF2, YTHDF3, YTHDC1.Currently, no specific direct readers for internal Am have been broadly characterized in the same manner as YTH domains for m6A and m1A.
Impact on RNA Structure Disrupts Watson-Crick base pairing, inducing significant structural changes and destabilization of RNA duplexes.[4][5]Stabilizes the C3'-endo sugar pucker conformation, which can enhance the stability of RNA helices.
Role in Translation Dual role: can enhance translation when in the 5'UTR, but often inhibits translation when in the coding sequence (CDS) or mitochondrial transcripts.[6][7][8]Can impede translation elongation when present within the coding region by interfering with tRNA decoding.[1] However, Cap1 2'-O-methylation by CMTR1 is important for efficient translation of certain mRNAs, such as those involved in NMDA receptor signaling.[9]
Role in RNA Stability Can either promote or decrease mRNA stability depending on the context and the reader proteins involved. YTHDF2 binding to m1A can target transcripts for degradation.Generally promotes mRNA stability by protecting against nuclease degradation.[1]
Role in Innate Immunity Less defined, but alterations in m1A levels can impact cellular responses to stress.Crucial for discriminating "self" from "non-self" RNA. Lack of 2'-O-methylation on viral or endogenous RNA can trigger innate immune responses through sensors like MDA5 and TLR7/8.[10][11][12][13][14]

Delving Deeper: Functional Divergence of m1A and Am

The fundamental difference between m1A and Am lies in the location of the methyl group on the adenosine nucleotide. m1A involves the methylation of the nitrogen atom at the first position of the adenine base, while Am is characterized by the methylation of the 2'-hydroxyl group of the ribose sugar. This seemingly subtle distinction has profound consequences for their functional roles.

Structural and Stability Implications

The addition of a methyl group at the N1 position of adenosine in m1A disrupts the Watson-Crick base pairing with uracil, leading to significant alterations in RNA secondary structure.[4][5] This can destabilize RNA duplexes and create unique structural motifs that are recognized by specific binding proteins.[4]

In contrast, 2'-O-methyladenosine (Am) , by modifying the ribose sugar, tends to stabilize the local RNA structure. It favors a C3'-endo sugar pucker, a conformation commonly found in A-form RNA helices, thereby enhancing the thermal stability of RNA duplexes and protecting the phosphodiester backbone from nuclease cleavage.[15]

Orchestrating Protein Synthesis: A Tale of Two Modifications

Both m1A and Am exert complex and context-dependent effects on mRNA translation.

N1-methyladenosine (m1A) exhibits a dual regulatory function. When located in the 5' untranslated region (5'UTR) of an mRNA, it can enhance translation efficiency.[6][8] Conversely, when present within the coding sequence (CDS) or in mitochondrial transcripts, m1A can inhibit translation.[6] This inhibition can occur through disruption of codon-anticodon pairing or by promoting translational frameshifting.

2'-O-methyladenosine (Am) within the coding region has been shown to impede the process of translation elongation by interfering with the decoding of tRNA.[1] However, 2'-O-methylation at the first transcribed nucleotide of the mRNA cap (Cap1), catalyzed by CMTR1, is critical for the efficient translation of a subset of mRNAs, including those encoding interferon-stimulated genes (ISGs) and proteins involved in synaptic plasticity.[9][16]

Guardians of the Transcriptome: Role in Innate Immunity

A critical functional divergence between m1A and Am is observed in the realm of innate immunity.

2'-O-methyladenosine (Am) plays a well-established role in helping the innate immune system distinguish between "self" and "non-self" RNA. The host machinery, through enzymes like Fibrillarin and CMTR1, methylates its own RNA at the 2'-O position.[9][13][17] This modification serves as a molecular signature of "self," preventing the activation of cytosolic pattern recognition receptors (PRRs) such as MDA5 and endosomal Toll-like receptors (TLRs) like TLR7 and TLR8.[10][11][12] Viral RNAs that lack this 2'-O-methylation are recognized as foreign, triggering a potent antiviral interferon response.[10][13]

The role of N1-methyladenosine (m1A) in innate immunity is less direct but is emerging as a significant factor in cellular stress responses. Alterations in the levels of m1A and its associated regulatory proteins have been linked to the cellular response to various stressors, which can, in turn, modulate immune signaling pathways.

Experimental Corner: Methodologies for m1A and Am Detection

The study of m1A and Am has been propelled by the development of sophisticated detection and mapping techniques.

Detecting N1-methyladenosine (m1A)
  • m1A-seq (m1A sequencing): This antibody-based method utilizes an m1A-specific antibody to enrich for RNA fragments containing the modification, which are then sequenced.

  • m1A-ID-seq (m1A individual-nucleotide-resolution cross-linking and immunoprecipitation): This technique provides single-nucleotide resolution mapping of m1A sites.

  • Enzymatic and Chemical Approaches: Methods exploiting the ability of certain enzymes (like AlkB) to demethylate m1A or chemical reactions (like Dimroth rearrangement) that convert m1A to N6-methyladenosine (m6A) are used for detection and quantification.[8]

Detecting 2'-O-methyladenosine (Am)
  • Nm-seq (2'-O-methylation sequencing): This method leverages the resistance of the 2'-O-methylated bond to alkaline hydrolysis or specific enzymatic cleavage to identify Nm sites at single-nucleotide resolution.[2][18]

  • RiboMeth-seq: This technique relies on the fact that 2'-O-methylation can impede reverse transcriptase, leading to pauses or truncations that can be mapped by high-throughput sequencing.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and quantitative method can directly detect and quantify Am nucleosides in RNA digests.[18]

A detailed protocol for Nm-seq is outlined below:

Nm-seq Protocol Outline

  • RNA Fragmentation: Purified RNA is fragmented into smaller pieces (e.g., 100-200 nucleotides).

  • 3' End Dephosphorylation: The 3' phosphate (B84403) groups are removed to prepare for ligation.

  • Ligation of 3' Adapter: A specific adapter is ligated to the 3' ends of the RNA fragments.

  • Alkaline Hydrolysis or Nuclease Treatment: The RNA is subjected to controlled hydrolysis, which preferentially cleaves at non-2'-O-methylated sites.

  • Reverse Transcription: The remaining RNA fragments are reverse transcribed into cDNA.

  • PCR Amplification and Sequencing: The cDNA library is amplified and sequenced using high-throughput sequencing platforms.

  • Data Analysis: The sequencing reads are mapped to the reference transcriptome, and the positions of 2'-O-methylation are identified by analyzing the pileup of read ends.

Visualizing the Pathways

To better understand the regulatory networks of m1A and Am, the following diagrams illustrate the key players and processes involved.

m1A_pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers TRMT6_61A TRMT6/TRMT61A RNA RNA TRMT6_61A->RNA +CH3 TRMT10C TRMT10C TRMT10C->RNA +CH3 TRMT61B TRMT61B TRMT61B->RNA +CH3 ALKBH1 ALKBH1 ALKBH3 ALKBH3 FTO_m1A FTO YTHDF1 YTHDF1 Translation_inc Increased Translation YTHDF1->Translation_inc Translation ↑ YTHDF2 YTHDF2 Stability_dec Decreased Stability YTHDF2->Stability_dec Stability ↓ YTHDF3 YTHDF3 Translation_Stab Modulated Translation & Stability YTHDF3->Translation_Stab Translation/Stability m1A_RNA m1A-RNA m1A_RNA->ALKBH1 -CH3 m1A_RNA->ALKBH3 -CH3 m1A_RNA->FTO_m1A -CH3 m1A_RNA->YTHDF1 m1A_RNA->YTHDF2 m1A_RNA->YTHDF3

Caption: The m1A Regulatory Pathway.

Am_pathway cluster_writers_Am Writers cluster_erasers_Am Erasers FBL Fibrillarin (FBL) RNA_Am RNA FBL->RNA_Am +CH3 CMTR1 CMTR1 CMTR1->RNA_Am +CH3 CMTR2 CMTR2 CMTR2->RNA_Am +CH3 FTO_Am FTO (on m6Am) Am_RNA Am-RNA Am_RNA->FTO_Am -CH3 (from m6Am) Stability_inc Increased Stability Am_RNA->Stability_inc Stability ↑ Translation_dec Decreased Translation Am_RNA->Translation_dec Translation ↓ (in CDS) Innate_Immunity Immune Evasion Am_RNA->Innate_Immunity Innate Immune Evasion

Caption: The Am Regulatory Pathway.

Conclusion

N1-methyladenosine and 2'-O-methyladenosine represent two distinct layers of epitranscriptomic regulation with profound and differing impacts on RNA fate. While m1A acts as a potent disruptor of base pairing to modulate RNA structure and translation, Am primarily serves to stabilize RNA and acts as a key determinant in the innate immune system's ability to distinguish self from non-self. A deeper understanding of the interplay between these modifications and their regulatory proteins will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases, from viral infections to cancer.

References

A comparative analysis of global N6-methyladenosine (m6A) levels in diverse cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of global N6-methyladenosine (m6A) levels across a diverse range of cancer cell lines, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments cited are also included to facilitate reproducibility and further investigation.

Data Presentation: Global m6A Levels in Cancer Cell Lines

The following table summarizes the quantitative data on global m6A levels in various cancer cell lines. The data is presented as the ratio of m6A to unmodified adenosine (B11128) (A), as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly accurate and sensitive method for quantifying nucleoside modifications.

Cancer TypeCell LineGlobal m6A/A (%)Reference
Colon Cancer HCT116Varies with treatment[1]
HT29~0.25[2]
SW480~0.22[2]
LoVo~0.18[2]
Head and Neck Squamous Cell Carcinoma (HNSCC) FaDu0.099[3]
Detroit 5620.098[3]
A-2530.087[3]
SCC-150.110[3]
Lung Carcinoma A549Varies with treatment[1][4]
Osteosarcoma U2OSVaries with treatment[1][4]

Note: The variability in m6A levels in HCT116, A549, and U2OS cell lines, as indicated by "Varies with treatment," is due to the nature of the cited study, which investigated the effects of a DNA methyltransferase inhibitor on m6A levels.[1][4] The baseline global m6A levels for these cell lines under standard culture conditions were not explicitly stated in the referenced source. Researchers are encouraged to consult the primary literature for specific experimental details.

Experimental Protocols

Two common methods for quantifying global m6A levels are LC-MS/MS and m6A dot blot. Detailed protocols for both are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global m6A Quantification

This method provides a highly accurate and quantitative measurement of the m6A/A ratio in total RNA.

1. RNA Extraction and mRNA Purification:

  • Extract total RNA from cultured cancer cell lines using a standard method such as TRIzol reagent or a commercial kit.

  • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads, as m6A is most abundant in mRNA.

2. RNA Digestion:

  • Digest the purified mRNA into single nucleosides. This is typically a two-step enzymatic process:

    • Incubate the mRNA with nuclease P1 to hydrolyze the RNA into nucleoside 5'-monophosphates.
    • Treat the resulting mixture with bacterial alkaline phosphatase to remove the phosphate (B84403) groups, yielding nucleosides.

3. LC-MS/MS Analysis:

  • Separate the digested nucleosides using reverse-phase liquid chromatography.

  • Detect and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5]

  • The global m6A level is calculated as the ratio of the amount of m6A to the amount of A.

m6A Dot Blot Assay

This semi-quantitative method provides a simpler and faster way to assess relative changes in global m6A levels.

1. RNA Preparation:

  • Extract total RNA from the cancer cell lines.

  • Prepare serial dilutions of the RNA samples.

2. Membrane Spotting:

  • Spot the denatured RNA samples onto a nitrocellulose or nylon membrane.

  • Immobilize the RNA on the membrane by UV cross-linking.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to m6A.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • To normalize for the amount of RNA spotted, the membrane can be stained with methylene (B1212753) blue.[6] The intensity of the dots is then quantified using densitometry software, and the relative m6A level is determined by normalizing the m6A signal to the methylene blue staining.

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7] Recent studies have revealed that m6A modification plays a significant role in modulating the activity of this pathway.[1][8][9] The following diagram illustrates a specific example in hepatocellular carcinoma (HCC), where the m6A methyltransferase METTL14 influences the PI3K/Akt pathway by regulating the stability of EGFR mRNA.[10]

m6A_PI3K_Akt_Pathway cluster_m6A m6A Regulation cluster_PI3K_Akt PI3K/Akt Pathway METTL14 METTL14 EGFR_mRNA EGFR mRNA METTL14->EGFR_mRNA Adds m6A m6A_mod m6A modification EGFR_mRNA->m6A_mod EGFR EGFR EGFR_mRNA->EGFR Translation Degradation mRNA Degradation m6A_mod->Degradation PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

m6A regulation of the PI3K/Akt pathway in HCC.
Experimental Workflow Diagram

The following diagram outlines the key steps in the LC-MS/MS workflow for the global quantification of m6A in RNA.

LC_MS_Workflow start Cancer Cell Culture rna_extraction Total RNA Extraction start->rna_extraction mrna_purification mRNA Purification (Oligo(dT) beads) rna_extraction->mrna_purification rna_digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) mrna_purification->rna_digestion nucleosides Nucleoside Mixture (A, U, G, C, m6A, etc.) rna_digestion->nucleosides lc_separation Liquid Chromatography (Separation of Nucleosides) nucleosides->lc_separation ms_detection Tandem Mass Spectrometry (Detection & Quantification) lc_separation->ms_detection data_analysis Data Analysis (m6A/A Ratio Calculation) ms_detection->data_analysis end Global m6A Level data_analysis->end

LC-MS/MS workflow for global m6A quantification.

References

A Comparative Guide to the Translational Properties of N2 Modified Dinucleotide Cap Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its translational efficiency and stability. Modifications to this cap structure can significantly enhance protein expression, a feature of paramount importance in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of the translational properties of various N2 modified dinucleotide cap analogs, supported by experimental data, to aid researchers in selecting the optimal cap analog for their applications.

Unveiling the Impact of N2 Modifications on Translational Efficiency

Modifications at the N2 position of the 7-methylguanosine (B147621) (m7G) cap have emerged as a promising strategy to improve the translational output of in vitro transcribed (IVT) mRNA. These modifications can influence the cap's affinity for the eukaryotic initiation factor 4E (eIF4E), a key factor in the initiation of cap-dependent translation, as well as the efficiency of the capping reaction itself.[1][2] This guide delves into the performance of several N2 modified cap analogs, comparing them against the standard m7GpppG cap and the widely used Anti-Reverse Cap Analog (ARCA).

Quantitative Comparison of Cap Analog Performance

The following tables summarize the key performance metrics of various N2 modified dinucleotide cap analogs based on published experimental data. These metrics include capping efficiency, orientation of incorporation, and relative translational efficiency in different systems.

Table 1: Capping Efficiency and Incorporation Orientation of N2 Modified Cap Analogs

Cap AnalogCapping Efficiency (%)Correct Orientation (%)Reference
m7GpppG~69-74~58-82[3][4]
m27,3'-OGpppG (ARCA)~66100[4][5]
bn2m7GpppG~78Not Reported[4]
(4-OCH3bn)2m7GpppGNot ReportedNot Reported[4]
(4-Cl-bn)2m7GpppG~82Not Reported[4]
(4-(diOCH3-bn)-tz)2m7GpppG~68~97[5]
(4-bn-isx)2m7GpppG~89Not Reported[4]
(4-CH3-th)2m7GpppG~73Not Reported[4]
b7m2Gp4GNot ReportedNot Reported[3]

Note: Capping efficiency and orientation can vary depending on the in vitro transcription conditions.

Table 2: Relative Translational Efficiency of mRNA Capped with N2 Modified Analogs

Cap AnalogRelative Translation Efficiency (vs. m7GpppG) in RRLRelative Translation Efficiency (vs. m7GpppG) in HEK293 CellsReference
m7GpppG1.01.0[3][5]
m27,3'-OGpppG (ARCA)~1.5Not Reported[5]
bn2m7GpppG>3.0Not Reported[5]
(4-OCH3bn)2m7GpppG~2.7Not Reported[5]
(4-Cl-bn)2m7GpppG>3.0Not Reported[5]
(4-(diOCH3-bn)-tz)2m7GpppG~2.8Not Reported[5]
(4-bn-isx)2m7GpppG>3.0Not Reported[5]
(4-CH3-th)2m7GpppG~1.9Not Reported[5]
b7m2Gp4G~2.6Not Reported[3]

Note: RRL refers to Rabbit Reticulocyte Lysate, a common in vitro translation system. Relative translation efficiency can vary between different experimental setups and reporter genes used.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the cap-dependent translation pathway and a typical experimental workflow for comparing cap analogs.

CapDependentTranslation mRNA 5'-Capped mRNA eIF4F eIF4F complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F eIF4E binds cap PIC43S 43S Pre-initiation Complex (40S, eIF2-GTP-Met-tRNAi, eIF3, eIF1, eIF1A) eIF4F->PIC43S Recruitment Scanning Scanning for AUG PIC43S->Scanning AUG AUG Start Codon Scanning->AUG Recognition Ribosome 80S Ribosome Assembly AUG->Ribosome 60S subunit joining Translation Protein Synthesis Ribosome->Translation

Figure 1: Simplified pathway of cap-dependent translation initiation.

ExperimentalWorkflow Template Linearized DNA Template (with T7 promoter) IVT In Vitro Transcription (IVT) with Cap Analog & NTPs Template->IVT Purification1 mRNA Purification (e.g., LiCl precipitation) IVT->Purification1 QC1 mRNA Quality Control (Integrity, Concentration) Purification1->QC1 CappingAssay Capping Efficiency Assay (e.g., RNase H digestion & PAGE) QC1->CappingAssay Translation In Vitro / In Cellulo Translation (RRL or Cell Transfection) QC1->Translation ReporterAssay Reporter Gene Assay (e.g., Luciferase Assay) Translation->ReporterAssay DataAnalysis Data Analysis (Relative Translation Efficiency) ReporterAssay->DataAnalysis

Figure 2: Experimental workflow for comparing cap analog performance.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.

In Vitro Transcription (IVT) with N2 Modified Dinucleotide Cap Analogs

This protocol describes the synthesis of capped mRNA using T7 RNA polymerase.

  • Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the gene of interest (e.g., a reporter gene like Firefly Luciferase) and a poly(A) tail sequence is used as the template.

  • Reaction Setup: The transcription reaction is assembled at room temperature in the following order:

    • Nuclease-free water

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

    • ATP, CTP, UTP (e.g., 7.5 mM each)

    • GTP (e.g., 1.5 mM)

    • Cap analog (e.g., 6 mM)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor (e.g., 40 units)

    • T7 RNA polymerase (e.g., 50 units)

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added to the reaction mixture and incubated at 37°C for 15-30 minutes.

  • mRNA Purification: The synthesized mRNA is purified using a method such as lithium chloride (LiCl) precipitation or a silica-based column purification kit.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed using denaturing agarose (B213101) gel electrophoresis and UV spectrophotometry (e.g., NanoDrop), respectively.

Capping Efficiency and Orientation Assay

This protocol outlines a method to determine the percentage of capped mRNA and the orientation of cap incorporation.

  • RNase H Digestion: A short DNA oligonucleotide complementary to a region near the 5' end of the mRNA is annealed to the purified mRNA. RNase H, which specifically degrades the RNA strand of an RNA:DNA hybrid, is then added to cleave the mRNA, releasing a short 5'-terminal fragment.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The digestion products are separated on a high-resolution denaturing urea-PAGE gel.

  • Visualization and Quantification: The gel is stained with a fluorescent dye (e.g., SYBR Gold), and the bands corresponding to the capped and uncapped 5' fragments are visualized under UV light. The intensity of the bands is quantified using densitometry software.

  • Calculation:

    • Capping Efficiency (%) = [Intensity of Capped Fragment / (Intensity of Capped Fragment + Intensity of Uncapped Fragment)] x 100

    • Correct Orientation: For cap analogs that can be incorporated in reverse, specific enzymatic assays or more advanced analytical techniques like mass spectrometry are required to determine the percentage of correctly oriented caps (B75204).[5]

In Vitro Translation in Rabbit Reticulocyte Lysate (RRL)

This protocol describes the assessment of translational efficiency in a cell-free system.

  • Reaction Setup: The in vitro translation reaction is set up on ice. A master mix is prepared containing:

    • Nuclease-treated Rabbit Reticulocyte Lysate

    • Amino acid mixture (minus methionine or leucine, if radiolabeling)

    • RNase inhibitor

    • Nuclease-free water

  • mRNA Addition: A standardized amount of the capped mRNA (e.g., 50-100 ng) is added to the master mix. A reaction with no added mRNA serves as a negative control.

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes.

  • Reporter Gene Assay: The activity of the translated reporter protein (e.g., Firefly Luciferase) is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The luminescence readings are normalized to the amount of mRNA added. The relative translation efficiency is calculated by dividing the normalized activity of the mRNA with the modified cap by the normalized activity of the mRNA with the standard m7GpppG cap.

In Cellulo Translation in HEK293 Cells

This protocol describes the evaluation of translational efficiency in a cellular context.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded in multi-well plates to reach 70-90% confluency on the day of transfection.

  • mRNA Transfection: The capped mRNA is complexed with a transfection reagent (e.g., a lipid-based reagent) in a serum-free medium according to the manufacturer's protocol. The mRNA-lipid complexes are then added to the cells.

  • Incubation: The cells are incubated for a defined period (e.g., 6, 12, 24 hours) to allow for mRNA translation.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter protein in the cell lysate is measured as described for the in vitro translation assay. Total protein concentration in the lysate is often measured to normalize the reporter activity.

  • Data Analysis: The normalized reporter activity is used to determine the relative translation efficiency of the different cap analogs compared to the standard m7GpppG cap.

Conclusion

The choice of a 5' cap analog is a critical decision in the design of mRNA for therapeutic or research purposes. N2 modifications of dinucleotide cap analogs have demonstrated the potential to significantly enhance translational efficiency compared to standard cap structures.[3][5] This guide provides a framework for comparing the performance of these analogs, including quantitative data and detailed experimental protocols. By carefully considering the capping efficiency, orientation of incorporation, and the resulting translational output in relevant systems, researchers can select the most suitable N2 modified cap analog to maximize protein expression from their mRNA constructs. Further investigation into the in vivo performance and immunogenicity of these modified caps will be crucial for their successful translation into clinical applications.

References

A Comparative Analysis of Metal Ion Coordination by Adenosine Monophosphate Isomers: 2'-AMP, 3'-AMP, and 5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential binding affinities of adenosine (B11128) monophosphate (AMP) isomers for various divalent metal ions. This report provides key stability constants, detailed experimental methodologies, and structural insights into these crucial biomolecular interactions.

The coordination of metal ions with nucleotides is fundamental to a vast array of biological processes, from enzymatic catalysis to the stabilization of nucleic acid structures. Adenosine monophosphate (AMP), a central molecule in cellular metabolism and signaling, exists in three isomeric forms: 2'-AMP, 3'-AMP, and 5'-AMP, distinguished by the position of the phosphate (B84403) group on the ribose sugar. This seemingly subtle structural difference significantly influences their interaction with divalent metal ions, leading to distinct thermodynamic stabilities and potential biological activities. This guide provides a comparative evaluation of the metal-ion-coordinating differences between these three AMP isomers, supported by experimental data.

Quantitative Comparison of Metal Ion Binding Affinities

The stability of the complexes formed between 2'-AMP, 3'-AMP, and 5'-AMP and various biologically relevant divalent metal ions has been determined through potentiometric titrations. The equilibrium constants (log K) for the formation of the 1:1 metal-AMP complexes are summarized in the table below.

Metal Ion2'-AMP (log K₁)3'-AMP (log K₁)5'-AMP (log K₁)
Mg²⁺ 2.852.953.15
Ca²⁺ 2.602.702.90
Mn²⁺ 3.303.403.60
Ni²⁺ 3.503.653.90
Cu²⁺ 4.805.005.40
Zn²⁺ 3.403.553.80
Data sourced from Taqui Khan, M. M., & Martell, A. E. (1967). The stability constants are for a 1:1 molar ratio of ligand to metal ion.

The data consistently show that for all the divalent metal ions tested, the stability of the resulting complex follows the order: 5'-AMP > 3'-AMP > 2'-AMP . This trend suggests that the positioning of the phosphate group at the 5' carbon of the ribose ring provides a more favorable conformation for metal ion chelation compared to the 2' and 3' positions. The differences in stability, while not exceedingly large, are significant and can have profound implications for the specific roles these isomers play in biological systems. The higher stability of 5'-AMP complexes is likely due to the greater flexibility of the phosphate group at this position, allowing for optimal coordination geometry with the metal ion and potential interactions with the adenine (B156593) base.

Experimental Protocols

The determination of the stability constants and the elucidation of the coordination chemistry of metal-AMP complexes rely on a variety of biophysical techniques. Below are detailed methodologies for the key experiments used in these evaluations.

Potentiometric Titration

This is a classical and highly accurate method for determining stability constants of metal complexes.

Objective: To determine the formation constants of metal-AMP complexes by monitoring the change in hydrogen ion concentration upon complexation.

Materials:

  • 2'-AMP, 3'-AMP, and 5'-AMP solutions of known concentration.

  • Standardized solutions of divalent metal salts (e.g., MgCl₂, CaCl₂, MnCl₂, NiCl₂, CuCl₂, ZnCl₂).

  • Standardized, carbonate-free potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution.

  • High-purity water, deoxygenated.

  • A constant temperature bath (e.g., 25 °C).

  • A calibrated pH meter with a glass electrode.

  • A thermostated reaction vessel.

  • Inert gas (e.g., nitrogen or argon) supply.

Procedure:

  • A known volume of the AMP isomer solution is placed in the thermostated reaction vessel.

  • A known concentration of the metal salt solution is added to achieve the desired metal-to-ligand ratio (typically 1:1).

  • The solution is maintained at a constant ionic strength using a background electrolyte (e.g., KNO₃ or KCl).

  • The solution is continuously stirred and blanketed with an inert gas to prevent interference from atmospheric CO₂.

  • The initial pH of the solution is recorded.

  • The solution is titrated with the standardized base solution, and the pH is recorded after each addition.

  • The titration is continued until the pH reaches a stable, high value.

  • The obtained titration curves (pH vs. volume of base added) are then analyzed using computational programs to calculate the protonation constants of the ligand and the stability constants of the metal-AMP complexes.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis AMP_sol AMP Isomer Solution Vessel Thermostated Reaction Vessel AMP_sol->Vessel Metal_sol Metal Salt Solution Metal_sol->Vessel Base_sol Standardized Base pH_meter pH Meter Vessel->pH_meter pH Measurement Titration_Curve Titration Curve (pH vs. Volume) pH_meter->Titration_Curve Buret Buret with Base Buret->Vessel Titrant Addition Computation Computational Analysis Titration_Curve->Computation Stability_Constants Stability Constants (log K) Computation->Stability_Constants

Potentiometric Titration Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is particularly powerful for probing the local environment of the phosphate group upon metal ion binding.

Objective: To observe changes in the ³¹P chemical shift of AMP isomers upon metal ion coordination, providing insights into the binding site and the nature of the interaction.

Materials:

  • Lyophilized powders of 2'-AMP, 3'-AMP, and 5'-AMP.

  • D₂O for sample preparation.

  • Stock solutions of diamagnetic (e.g., Mg²⁺, Ca²⁺, Zn²⁺) or paramagnetic (e.g., Mn²⁺) metal ions in D₂O.

  • NMR tubes.

  • A high-field NMR spectrometer equipped with a phosphorus probe.

Procedure:

  • Prepare separate NMR samples for each AMP isomer by dissolving the powder in D₂O to a known concentration (e.g., 10 mM).

  • Adjust the pD of the solutions to a physiological value (e.g., 7.4) using small aliquots of NaOD or DCl.

  • Acquire a baseline ³¹P NMR spectrum for each isomer in the absence of metal ions.

  • Perform a titration by adding increasing aliquots of the metal ion stock solution to each NMR tube.

  • Acquire a ³¹P NMR spectrum after each addition, ensuring temperature equilibration.

  • Monitor the changes in the ³¹P chemical shift (δ) and linewidth of the AMP signal.

  • The magnitude of the chemical shift perturbation provides information on the strength and nature of the metal-phosphate interaction. For paramagnetic ions, significant line broadening is expected.

NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis AMP_sample AMP Isomer in D2O NMR_tube NMR Tube AMP_sample->NMR_tube Metal_stock Metal Ion Stock Metal_stock->NMR_tube Aliquot Addition Spectrometer NMR Spectrometer NMR_tube->Spectrometer Data Acquisition Spectra 31P NMR Spectra Spectrometer->Spectra Chem_Shift Chemical Shift Analysis Spectra->Chem_Shift Binding_Info Binding Information Chem_Shift->Binding_Info

NMR Spectroscopy Workflow
X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the metal-AMP complex in the solid state.

Objective: To determine the precise coordination geometry of the metal ion with the AMP isomer, including bond lengths, angles, and the involvement of other ligands (e.g., water molecules).

Materials:

  • High-purity 2'-AMP, 3'-AMP, or 5'-AMP.

  • High-purity metal salts.

  • A variety of crystallization buffers and precipitants.

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion).

  • A single-crystal X-ray diffractometer.

Procedure:

  • Prepare a concentrated solution of the AMP isomer and the metal salt in an appropriate buffer.

  • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) to obtain single crystals of the metal-AMP complex.

  • Mount a suitable crystal on the goniometer of the X-ray diffractometer.

  • Collect X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Process the diffraction data to determine the unit cell parameters and the intensities of the reflections.

  • Solve the crystal structure using computational methods (e.g., Patterson or direct methods) to generate an electron density map.

  • Build an atomic model of the metal-AMP complex into the electron density map and refine it to obtain the final structure.

Signaling Pathways

While 5'-AMP is a well-established regulator of metabolic pathways, such as the activation of AMP-activated protein kinase (AMPK), the specific signaling roles of 2'-AMP and 3'-AMP are less characterized. However, recent research has unveiled the "2',3'-cAMP-adenosine pathway," which is activated in response to cellular injury. In this pathway, the breakdown of RNA leads to the formation of 2',3'-cyclic AMP (2',3'-cAMP), which is then metabolized to a mixture of 2'-AMP and 3'-AMP. These isomers are subsequently converted to adenosine, a potent signaling molecule with generally protective effects.

The differential coordination of metal ions by 2'-AMP and 3'-AMP could potentially influence the activity of the enzymes involved in this pathway, such as the ectonucleotidases that convert AMP to adenosine. For instance, the local concentration and availability of essential metal cofactors like Mg²⁺ or Zn²⁺ could modulate the rate of adenosine production from each isomer, thereby fine-tuning the cellular response to injury. Further research is needed to elucidate the precise role of metal ions in regulating the flux through this pathway for each specific AMP isomer.

Signaling_Pathway cluster_pathway 2',3'-cAMP-Adenosine Pathway RNA_breakdown RNA Breakdown (Cellular Injury) cAMP_23 2',3'-cAMP RNA_breakdown->cAMP_23 AMP_2 2'-AMP cAMP_23->AMP_2 AMP_3 3'-AMP cAMP_23->AMP_3 Adenosine Adenosine AMP_2->Adenosine Ectonucleotidases (Metal Ion Dependent) AMP_3->Adenosine Ectonucleotidases (Metal Ion Dependent) Signaling Cellular Signaling (e.g., A2B Receptors) Adenosine->Signaling

The 2',3'-cAMP-Adenosine Pathway

Conclusion

The metal-ion-coordinating properties of adenosine monophosphates are intricately linked to the isomeric position of the phosphate group. The observed order of stability for divalent metal ion complexes (5'-AMP > 3'-AMP > 2'-AMP) highlights the structural nuances that govern these fundamental biological interactions. The experimental protocols detailed herein provide a robust framework for the continued investigation of these differences. A deeper understanding of the distinct coordination chemistries of 2'-, 3'-, and 5'-AMP will be crucial for elucidating their specific roles in cellular signaling and for the rational design of novel therapeutic agents that target nucleotide-binding proteins and enzymes.

Safety Operating Guide

Proper Disposal of 2'-O-methyladenosine 5'-phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The following procedures are based on available safety data for similar chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Hazard Assessment of a Related Compound

Based on the Safety Data Sheet for the similar compound 2'-O-methyladenosine, it is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, standard laboratory precautions should always be observed.

Hazard ClassificationAccording to OSHA 29 CFR 1910.1200
Physical Hazards Not Classified
Health Hazards Not Classified
Environmental Hazards Not Classified

Data derived from the Safety Data Sheet for 2'-O-methyladenosine.

Step-by-Step Disposal Protocol

This protocol provides a general guideline for the disposal of 2'-O-methyladenosine 5'-phosphate.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

2. Waste Segregation:

  • Solid Waste: Collect dry this compound powder and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled waste container. The label should include the chemical name and date.

  • Liquid Waste: For solutions containing this compound, consult your EHS department. Depending on the concentration and solvent, it may be permissible to decontaminate aqueous solutions. A common decontamination method for nucleic acids involves adding fresh bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.[1] However, verification from EHS is crucial before disposing of any decontaminated solution down the drain.[1]

3. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

4. Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste. Do not mix with other waste streams unless explicitly approved by your EHS department.[2]

5. Spill Cleanup:

  • In case of a spill, avoid generating dust.[3]

  • For solid spills, gently sweep up the material and place it in the designated waste container.[3]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Clean the spill area thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Step start Start: Have this compound waste consult_sds Consult specific SDS start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous is_solid Is the waste solid or liquid? is_hazardous->is_solid No (Based on related compounds) solid_disposal Collect in a labeled, sealed container is_solid->solid_disposal Solid liquid_disposal Consult EHS for decontamination/disposal procedure is_solid->liquid_disposal Liquid professional_disposal Dispose via licensed professional waste service solid_disposal->professional_disposal liquid_disposal->professional_disposal end End of Disposal Process professional_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Disposal Guidance for 2'-O-methyladenosine 5'-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 2'-O-methyladenosine 5'-phosphate should adhere to the following safety and disposal protocols to ensure a secure laboratory environment. While this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, prudent laboratory practices are essential to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the consistent use of appropriate protective gear. The following table summarizes the recommended PPE for handling this compound, which is typically a crystalline solid.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or chemical safety gogglesTo prevent eye contact with airborne particles.
Hand Protection Nitrile glovesTo avoid direct skin contact.
Body Protection Laboratory coatTo protect personal clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust.

It is imperative to ensure that all PPE is in good condition and fits correctly. Disposable gloves should be discarded after use, and reusable PPE must be cleaned and stored according to the manufacturer's instructions.

Operational Plan: Safe Handling Procedure

A systematic workflow is critical to maintaining a safe laboratory environment when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., chemical fume hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Set up weigh Weigh/Handle Chemical don_ppe->weigh 2. Proceed dissolve Dissolve in Solvent (if applicable) weigh->dissolve 3. Experiment decontaminate Decontaminate Work Area dissolve->decontaminate 4. Conclude dispose Dispose of Waste decontaminate->dispose 5. Clean doff_ppe Doff and Dispose/Clean PPE dispose->doff_ppe 6. Finalize

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Uncontaminated solid this compound can typically be disposed of as non-hazardous waste.

  • Place the chemical in a sealed, clearly labeled container.

  • Laboratory personnel should transport the sealed container directly to the designated solid waste collection area. Do not leave it for custodial staff to handle.

Liquid Waste:

  • Solutions of this compound should be collected in a properly labeled waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of non-hazardous chemical solutions. Drain disposal may be permissible but often requires prior approval.

Contaminated Materials:

  • Any materials, such as gloves, wipes, or pipette tips, that come into contact with the chemical should be collected in a designated waste bag and disposed of as solid chemical waste.

Always consult your institution's specific waste disposal guidelines and protocols. When in doubt, contact your EHS department for clarification.

First Aid Measures

In the event of accidental exposure, follow these immediate first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.